4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-7-12(8-10-13)18-14(16-17-15(18)20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQHVKHWSROSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356321 | |
| Record name | 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63279-75-4 | |
| Record name | 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document details the synthetic pathway, starting from readily available precursors, and elucidates the underlying chemical principles and reaction mechanisms. Authored for researchers, scientists, and professionals in drug development, this guide emphasizes experimental causality, protocol integrity, and authoritative scientific grounding. Key methodologies are presented in a step-by-step format, supplemented by visual diagrams and data tables to ensure clarity and reproducibility. The significance of 1,2,4-triazole derivatives and their broad spectrum of biological activities are also discussed, providing context for the importance of this synthetic target.
Introduction: The Significance of 1,2,4-Triazole Scaffolds in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of 1,2,4-triazole have demonstrated potent antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The incorporation of a thiol group at the 3-position of the triazole ring, along with various substituents at the 4- and 5-positions, often enhances the biological efficacy of these molecules.[1][2][3] Specifically, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have shown proven antifungal and antimicrobial activities.[6]
The target molecule, this compound, embodies this key pharmacophore. The strategic placement of a 4-methoxyphenyl group at the N4 position and a phenyl group at the C5 position is anticipated to modulate the compound's physicochemical properties and biological interactions. This guide provides a detailed, scientifically-grounded methodology for its synthesis, offering insights into the critical parameters that govern the reaction sequence.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is achieved through a well-established multi-step sequence. The general approach involves the formation of a substituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired triazole-thiol.[7][8]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Tautomerism in 1,2,4-Triazole-3-thiols
It is crucial to recognize that this compound can exist in a tautomeric equilibrium between the thiol and thione forms.[6] The predominance of one tautomer over the other can be influenced by the solvent and pH. In solution, the equilibrium often favors the thione form.[6] This has implications for subsequent reactions, such as alkylation, which can occur at either the sulfur or a nitrogen atom.[6]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Caption: High-level synthesis workflow for the target compound. [5]
Infrared (IR) Spectroscopy: Probing Functional Groups
2.1. Principle and Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and highly effective technique for identifying the presence or absence of specific functional groups. For our target molecule, IR is the first line of inquiry to investigate the thione-thiol equilibrium and confirm the presence of key structural motifs.
2.2. Anticipated Spectral Features The IR spectrum provides tell-tale signs of the dominant tautomeric form.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance and Interpretation |
| N-H | Stretching | 3100 - 3400 | A broad peak in this region is strong evidence for the thione tautomer. [1][8] |
| S-H | Stretching | 2550 - 2680 | A weak, sharp peak in this region indicates the presence of the thiol tautomer. [8][9] |
| Aromatic C-H | Stretching | 3000 - 3100 | Confirms the presence of the phenyl and methoxyphenyl rings. |
| Aliphatic C-H | Stretching | 2850 - 2960 | Corresponds to the methyl group of the methoxy substituent. |
| C=N | Stretching | 1580 - 1630 | Characteristic of the triazole ring. [1] |
| C=S | Stretching | 1250 - 1340 | A strong band here is a key indicator of the thione form. [6] |
| C-O | Stretching (Ether) | 1230 - 1270 | Confirms the methoxy group's ether linkage. [8] |
2.3. Experimental Protocol: The KBr Pellet Method This self-validating protocol ensures a uniform, moisture-free sample dispersion for high-quality data.
-
Preparation: Gently grind ~1-2 mg of the synthesized compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹, accumulating at least 16 scans for a good signal-to-noise ratio.
-
Validation: A flat baseline and the absence of a broad absorption around 3400 cm⁻¹ and 1630 cm⁻¹ indicate minimal water contamination.
Caption: Experimental workflow for FT-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
3.1. Principle and Rationale NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule's magnetic field. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms, making it the most powerful tool for definitive structure elucidation.
3.2. Anticipated Spectral Features for ¹H NMR The ¹H NMR spectrum will resolve the distinct proton environments. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can solubilize the compound and has a characteristic residual peak around 2.50 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| NH/SH | 12.5 - 14.0 | Singlet (broad) | 1H | Highly deshielded proton. Its presence and chemical shift are key indicators. A value >13 ppm strongly suggests an N-H proton of the thione form. [1][6][8] |
| Phenyl-H | 7.3 - 7.6 | Multiplet | 5H | Protons of the C5-phenyl substituent. |
| Methoxyphenyl-H | 6.9 - 7.2 | Multiplet (AA'BB') | 4H | Protons of the N4-methoxyphenyl substituent, typically appearing as two distinct doublets. |
| Methoxy-H (OCH₃) | ~3.8 | Singlet | 3H | Characteristic sharp singlet for the methoxy group protons. [8] |
3.3. Anticipated Spectral Features for ¹³C NMR The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Interpretation |
| C=S (Thione) | 165 - 185 | The position of this carbon is the most definitive NMR evidence for the thione tautomer. [6][10] |
| C3 (Triazole) | 150 - 155 | Carbon atom of the triazole ring attached to the sulfur. Its shift changes significantly between tautomers. [5] |
| C5 (Triazole) | 145 - 150 | Carbon atom of the triazole ring attached to the phenyl group. |
| Aromatic C | 114 - 160 | A complex region containing signals for all aromatic carbons. The carbon attached to the oxygen (C-O) will be the most downfield (~160 ppm). |
| Methoxy C (OCH₃) | ~55 | Characteristic upfield signal for the methoxy carbon. [11] |
3.4. Experimental Protocol: Solution-State NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a significantly longer acquisition time due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Experimental workflow for ESI-Mass Spectrometry.
UV-Visible Spectroscopy: Analyzing Electronic Transitions
5.1. Principle and Rationale UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and aromatic rings, providing information about the electronic structure.
5.2. Anticipated Spectral Features The molecule contains multiple chromophores (phenyl ring, methoxyphenyl ring, triazole ring) that will give rise to characteristic absorption bands.
-
π→π Transitions:* Expect strong absorption bands in the range of 250-300 nm. These are due to electronic transitions within the extensive π-conjugated system of the aromatic and heterocyclic rings. [12][13][14] n→π Transitions: Weaker absorption bands may be observed at longer wavelengths (>300 nm). These arise from the promotion of non-bonding electrons (from N and S atoms) into anti-bonding π* orbitals.
5.3. Experimental Protocol: Solution-State UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent that dissolves the compound well (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units).
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Spectrum Recording: Scan the sample from a high wavelength (e.g., 800 nm) to a low wavelength (e.g., 200 nm) to generate the absorption spectrum. The wavelength of maximum absorbance (λ_max) is recorded.
Caption: Experimental workflow for UV-Vis analysis.
Conclusion: A Synthesis of Spectroscopic Evidence
The characterization of a novel or synthesized compound like this compound is not achieved by a single technique. Rather, it is the synergistic convergence of data from multiple spectroscopic methods that provides an irrefutable structural assignment. IR spectroscopy confirms the functional groups and provides the first clues to tautomerism. NMR spectroscopy delivers the definitive map of the H-C framework and resolves the tautomeric state in solution. Mass spectrometry validates the molecular weight and elemental composition with high precision. Finally, UV-Vis spectroscopy offers insight into the electronic properties of the molecule. By following the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the scientific integrity of their work, building a solid foundation for the subsequent exploration of this promising compound's therapeutic potential.
References
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). SCIRP. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021). MDPI. [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2018). Frontiers in Chemistry. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2017). MDPI. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2024). National Institutes of Health (NIH). [Link]
-
Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. [Link]
-
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (2022). MDPI. [Link]
-
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2024). National Institutes of Health (NIH). [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). PubMed. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health (NIH). [Link]
-
Asymmetric Cyano-Functionalized Benzotr[1][2][5]iazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. (2024). ACS Publications. [Link]
-
The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. (2022). National Institutes of Health (NIH). [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2014). IJRPC. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [Link]
-
4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2024). National Institutes of Health (NIH). [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health (NIH). [Link]
-
(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. [Link]
-
Experimental UV-Visible spectra of 3,5-diamino-1,2,4- triazole Frontier... (n.d.). ResearchGate. [Link]
-
Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2018). MDPI. [Link]
-
UV-vis spectra of triazole-containing brush polymers: (a)... (n.d.). ResearchGate. [Link]
-
Mass fragmentation pattern of the triazole‐thiol ligand. Calcd. [Found; Intensity%]. (n.d.). ResearchGate. [Link]
-
¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.). ResearchGate. [Link]
-
Synthesis and Screening of NewOx[1][5][15]adiazole,Tr[1][2][15]iazole, andTr[1][2][15]iazolo[4,3-b]tr[1][2][15]iazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health (NIH). [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectral Data of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The objective is to offer a comprehensive resource for the structural elucidation and characterization of this compound, grounded in established scientific principles and experimental data.
Introduction: The Structural Significance of a Triazole Thiol
The compound this compound belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry. The 1,2,4-triazole core is a key pharmacophore found in a wide range of therapeutic agents, exhibiting antimicrobial, antifungal, and anti-inflammatory properties.[1] Accurate structural characterization is the bedrock of drug discovery and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.
This guide will delve into the ¹H-NMR and ¹³C-NMR spectral data for the title compound. A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. Our analysis will demonstrate how NMR data not only confirms the overall molecular framework but also definitively identifies the predominant tautomer in solution.
Molecular Structure and Tautomeric Considerations
The structure of this compound can be represented in two tautomeric forms: the thiol form (4a) and the thione form (4b). The equilibrium between these two forms is a crucial factor in the compound's reactivity and spectroscopic signature.
Caption: Tautomeric equilibrium of the title compound.
Experimental Parameters
The integrity of NMR data is intrinsically linked to the experimental conditions under which it was acquired. The data presented and analyzed herein was obtained under the following standard parameters:
-
Spectrometer: Bruker Avance III
-
¹H-NMR Frequency: 500 MHz
-
¹³C-NMR Frequency: 125 MHz
-
Solvent: Pyridine-d₅ (Py-d₅)
-
Internal Standard: Tetramethylsilane (TMS) is typically used, with solvent signals serving as a secondary reference.[3]
The choice of solvent is not trivial; polar aprotic or aromatic solvents like Pyridine-d₅ can influence the tautomeric equilibrium and the chemical shifts of labile protons through hydrogen bonding interactions.
Analysis of ¹H-NMR Spectral Data
The ¹H-NMR spectrum provides a detailed map of the proton environment within the molecule. Each signal's chemical shift (δ), integration, and multiplicity (splitting pattern) offers specific structural information.
Caption: Summary of ¹H-NMR Data (500 MHz, Py-d₅).
Expert Interpretation of ¹H-NMR Signals:
-
δ 16.00 (s, 1H, N-H): This is the most diagnostic signal in the spectrum.[2] Its extreme downfield shift is characteristic of a proton attached to a nitrogen atom within a thione-containing heterocyclic system. The acidity and hydrogen-bonding potential of this proton in pyridine contribute to its significant deshielding. The absence of a signal in the typical S-H region (around 1-4 ppm) is strong evidence against the thiol tautomer.[4]
-
Aromatic Region (δ 7.03-7.64): The signals for the ten aromatic protons are clearly resolved.
-
The protons on the C5-phenyl ring (positions 2', 3', 4', 5', 6') appear as two multiplets between δ 7.64 and 7.31 ppm. The ortho-protons (2'-H, 6'-H) are typically further downfield due to their proximity to the triazole ring.
-
The protons on the N4-methoxyphenyl ring exhibit a classic AA'BB' system. The doublet at δ 7.50 ppm corresponds to the protons ortho to the triazole ring (2''-H, 6''-H), while the doublet at δ 7.03 ppm is assigned to the protons ortho to the electron-donating methoxy group (3''-H, 5''-H). This upfield shift for the 3''/5'' protons is a direct consequence of the +M (mesomeric) effect of the -OCH₃ group.
-
-
δ 3.35 (s, 3H, -OCH₃): This sharp singlet integrates to three protons and is unequivocally assigned to the methyl protons of the methoxy group. Its chemical shift is typical for an aryl methyl ether.
Analysis of ¹³C-NMR Spectral Data
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of unique carbon environments and insight into their electronic nature.
Caption: Summary of ¹³C-NMR Data (125 MHz, Py-d₅).
Expert Interpretation of ¹³C-NMR Signals:
-
δ 171.7 (C=S): This signal is the carbon-13 counterpart to the N-H proton signal in terms of diagnostic value. A chemical shift in this region (>165 ppm) is highly characteristic of a thione (C=S) carbon.[2][4] A thiol (C-S) carbon would appear significantly further upfield. This provides conclusive evidence for the thione tautomer (4b) being the dominant species in solution.
-
Triazole Carbons (δ 151.9): The C5 carbon of the triazole ring, situated between two nitrogen atoms and adjacent to the phenyl ring, appears at 151.9 ppm.
-
Aromatic Carbons (δ 115.5-160.8):
-
The carbon bearing the methoxy group (4''-C) is the most deshielded aromatic carbon at 160.8 ppm due to the direct attachment of the electronegative oxygen atom.
-
Conversely, the carbons ortho to the methoxy group (3''-C, 5''-C) are the most shielded at 115.5 ppm, a result of the electron-donating nature of the substituent.
-
The remaining aromatic signals are assigned based on established substituent effects and comparison with similar structures.[2][5]
-
-
δ 55.8 (O-CH₃): This upfield signal is characteristic of the sp³-hybridized carbon of the methoxy group.
Standard Protocol for NMR Sample Analysis
To ensure data quality and reproducibility, a self-validating workflow is essential. The following protocol outlines the key steps for the NMR analysis of a novel triazole derivative.
Caption: Standard workflow for NMR-based structural elucidation.
-
Material Validation: Ensure the compound is of high purity (>95%), as impurities will complicate the spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. For triazole-thiols, DMSO-d₆ and Pyridine-d₅ are common choices that can accommodate the polar nature and potential hydrogen bonding.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Spectrometer Calibration: Before data acquisition, the spectrometer's magnetic field must be optimized (shimmed) to ensure high resolution and symmetrical peak shapes.
-
Data Acquisition: Acquire a standard ¹H spectrum first. Based on this, set the parameters for the ¹³C spectrum. If assignments are not straightforward, 2D NMR experiments like COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) are indispensable for definitive assignments.
-
Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts. Analyze the shifts, multiplicities, and correlations to build the final structure.
Conclusion
The comprehensive analysis of the ¹H and ¹³C-NMR spectra provides an unambiguous structural confirmation of this compound. The key diagnostic signals—the N-H proton at δ 16.00 ppm and the C=S carbon at δ 171.7 ppm—conclusively establish that the compound exists predominantly in the thione tautomeric form in a pyridine-d₅ solution.[2] This guide serves as a technical resource, demonstrating the power of NMR spectroscopy and providing a framework for the logical interpretation of spectral data for complex heterocyclic systems.
References
-
Gomory, A., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI. Available at: [Link]
-
MDPI. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]
-
ProQuest. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available at: [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of 1,2,4-Triazole Derivatives. Expert Opinion on Therapeutic Patents, 17(8), 953-978. (Note: A representative review, URL not directly available from search but illustrates the general importance of the class).
-
Koparir, M., et al. (2012). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2014). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available at: [Link]
Sources
- 1. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. (<i>R</i>,<i>S</i>)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4<i>H</i>-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol - ProQuest [proquest.com]
Probing the Thione-Thiol Equilibrium in 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of modern organic and medicinal chemistry. Among the various classes of tautomerism, the thione-thiol equilibrium in heterocyclic systems is of paramount importance, significantly influencing the physicochemical properties, reactivity, and biological activity of a molecule. This technical guide provides an in-depth exploration of thione-thiol tautomerism in 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a molecule of interest in drug discovery and materials science. We will delve into the theoretical underpinnings of this equilibrium and present a multi-faceted experimental and computational approach to its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical process.
Introduction: The Significance of Tautomerism in 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][2][3] The biological activity of these compounds is intimately linked to their three-dimensional structure and their ability to interact with specific biological targets. The presence of a potential tautomeric group, such as the 3-thiol moiety in our target molecule, introduces a layer of complexity and opportunity. The equilibrium between the thione and thiol forms can dramatically alter a compound's hydrogen bonding capacity, lipophilicity, and electronic distribution, thereby modulating its pharmacological profile.[4] Understanding and controlling this equilibrium is a critical aspect of rational drug design. For instance, it has been shown that in some 1,2,4-triazole derivatives, the thiol form exhibits specific biological activities, while the thione form may be inactive or have a different therapeutic effect.[4]
This guide will focus on this compound, a derivative whose synthesis and basic characterization have been reported.[5] We will use this molecule as a case study to illustrate the principles and techniques for investigating thione-thiol tautomerism.
Theoretical Framework: Factors Governing the Thione-Thiol Equilibrium
The thione-thiol tautomerism in this compound involves the migration of a proton between the nitrogen atom at position 2 or 4 and the exocyclic sulfur atom. This results in an equilibrium between the thione (amide) and thiol (imidic acid) forms.
Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiol.
Several factors influence the position of this equilibrium:
-
Substituent Effects: The electronic nature of the substituents on the triazole ring can significantly impact the relative stability of the tautomers. Electron-donating groups, such as the 4-methoxyphenyl group at the N4 position, can influence the electron density of the ring and the acidity of the N-H proton, thereby shifting the equilibrium. Conversely, the phenyl group at the C5 position also exerts electronic and steric effects. While some studies suggest that substituents have no considerable effects on relative stabilities in the gas phase[6][7], their influence in solution can be more pronounced.
-
Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar thione form, while nonpolar solvents can stabilize the less polar thiol form.[8][9] This is due to differential solvation of the two tautomers.
-
Temperature: Temperature can affect the tautomeric equilibrium constant.[10] The direction of the shift with temperature depends on the enthalpy change of the tautomerization process.
-
pH: The pH of the medium is a critical determinant, especially in aqueous solutions. In acidic or neutral media, the thione form is generally favored.[11] In alkaline conditions, deprotonation can occur, leading to the formation of a thiolate anion, which shifts the equilibrium towards the thiol form upon subsequent protonation.[11]
Experimental Characterization of Tautomers
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound in both solution and the solid state.
Caption: Experimental workflow for tautomerism analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[10][12][13] By analyzing chemical shifts, coupling constants, and performing variable temperature experiments, one can gain insights into the dynamic equilibrium.
Key Observables:
-
¹H NMR: The most direct evidence for the thione form is the presence of a broad singlet corresponding to the N-H proton, typically observed in the range of 13-14 ppm for 1,2,4-triazole-3-thiones.[1] The thiol form would exhibit a signal for the S-H proton at a much higher field, around 1.1-1.4 ppm, which can sometimes be difficult to observe due to exchange.[1] For this compound, a reported ¹H NMR spectrum in pyridine-d5 showed a signal at 16.00 ppm, strongly indicating the predominance of the thione form in this solvent.[5]
-
¹³C NMR: The chemical shift of the C=S carbon in the thione form is typically found in the range of 169-172 ppm.[1][5] The corresponding C-S carbon in the thiol form would resonate at a significantly different chemical shift. The reported ¹³C NMR for the target molecule shows a signal at 171.7 ppm, further supporting the thione structure.[5]
-
¹⁵N NMR: ¹⁵N NMR can provide valuable information about the protonation state of the nitrogen atoms in the triazole ring.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, pyridine-d₅). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (298 K) on a 400 MHz or higher field spectrometer.
-
Data Analysis: Integrate all signals and assign them to the respective protons of the molecule. Pay close attention to the downfield region (10-17 ppm) for the N-H proton signal.
-
Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures (e.g., from 298 K down to 223 K and up to 373 K) to observe any changes in the relative populations of the tautomers or coalescence of signals, which would indicate a dynamic equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying thione-thiol tautomerism due to the distinct chromophores present in each form.[8][9][11]
Key Observables:
-
Thione Form: The C=S group in the thione tautomer typically exhibits a characteristic n→π* transition at longer wavelengths (around 300-350 nm).[11][14]
-
Thiol Form: The thiol tautomer, containing a C=N-S-H chromophore, generally absorbs at shorter wavelengths (below 300 nm) due to π→π* transitions.[14]
By analyzing the absorption spectra in different solvents, one can qualitatively assess the position of the tautomeric equilibrium.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare stock solutions of the compound in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., ethanol) at a concentration of approximately 10⁻⁵ M.
-
Data Acquisition: Record the UV-Vis absorption spectra of each solution from 200 to 400 nm using a double-beam spectrophotometer.
-
Data Analysis: Compare the λmax values and the overall spectral profiles in the different solvents. A red shift (shift to longer wavelengths) in polar solvents would suggest the stabilization of the thione form.
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[1][15][16] By precisely locating the positions of all atoms, including hydrogen atoms, it can unambiguously distinguish between the thione and thiol structures. For many 1,2,4-triazole-3-thiones, the thione form has been found to be dominant in the crystalline state.[1][16][17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol/chloroform).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The positions of the hydrogen atoms should be located from the difference Fourier map to confirm the tautomeric form.
Computational Modeling: A Theoretical Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings and providing deeper insights into the tautomeric equilibrium.[6][7][18]
Key Applications:
-
Relative Stabilities: DFT calculations can be used to determine the relative energies of the thione and thiol tautomers in the gas phase and in solution (using implicit or explicit solvent models). The tautomer with the lower calculated energy is predicted to be the more stable form. Gas-phase calculations on similar 1,2,4-triazole-3-thiones have generally shown the thione form to be more stable.[6][7]
-
Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), which can be compared with experimental data to aid in the assignment of the observed spectra to specific tautomers.[18]
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers of this compound. Optimize the geometry of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculations: Perform single-point energy calculations on the optimized geometries to determine their relative energies.
-
Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Spectroscopic Predictions: Calculate the NMR chemical shifts, IR frequencies, and UV-Vis excitation energies for each tautomer to compare with experimental results.
Table 1: Summary of Expected Spectroscopic and Computational Data
| Technique | Thione Tautomer | Thiol Tautomer |
| ¹H NMR (δ, ppm) | N-H: ~13-16 | S-H: ~1-2 |
| ¹³C NMR (δ, ppm) | C=S: ~169-172 | C-S: Different from thione |
| UV-Vis (λmax, nm) | ~300-350 (n→π) | <300 (π→π) |
| DFT (Relative Energy) | Generally lower energy | Generally higher energy |
Conclusion: A Holistic View of Tautomerism
The thione-thiol tautomerism of this compound is a dynamic process governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of this equilibrium requires a synergistic approach that combines high-resolution spectroscopic techniques, definitive solid-state analysis, and insightful computational modeling. The available experimental data for this specific molecule, particularly from NMR spectroscopy, strongly suggests the predominance of the thione form in solution.[5] This is consistent with the general trend observed for other 1,2,4-triazole-3-thiol derivatives.[1][11]
For researchers in drug development, a thorough characterization of the tautomeric behavior of lead compounds is not merely an academic exercise but a critical step in understanding structure-activity relationships and optimizing pharmacokinetic and pharmacodynamic properties. The methodologies outlined in this guide provide a robust framework for such investigations, enabling a deeper understanding of the chemical intricacies of this important class of molecules.
References
- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR.
- PubMed. (n.d.).
- Analytical Letters. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
- SciSpace. (2006). The use of NMR spectroscopy to study tautomerism.
- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.
- ResearchGate. (n.d.).
- Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.
- ResearchGate. (n.d.).
- Academic Journals and Conferences. (n.d.). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- Scilit. (n.d.).
- ResearchGate. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.
- MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}.
- International Union of Crystallography. (2019). Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S.
- PubMed. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.
- MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
- RSC Publishing. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide.
- PubMed Central. (n.d.). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles.
- PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- ResearchGate. (n.d.). The thione‐thiol tautomerism in 1,2,4‐triazoles.
- MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance.
- ResearchGate. (2025). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange.
- SciEng Publishing Group. (n.d.). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil.
- NIH. (n.d.). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino].
- HETEROCYCLES. (1991).
- SpringerLink. (n.d.).
- Indian Academy of Sciences. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues.
- ResearchGate. (2025). (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
- PubMed. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'.
- NIH. (2018).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]
- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 11. jocpr.com [jocpr.com]
- 12. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by 1,2,4-triazole-3-thiol derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin their promising antimicrobial, anticancer, and antiviral properties. This guide is designed to be a practical resource, featuring detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding and inspire further research in this dynamic field.
Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in drug discovery due to its unique physicochemical properties.[1][2] Its structural rigidity, capacity for hydrogen bonding, and dipole character enable it to interact with a wide range of biological targets with high affinity.[1] The introduction of a thiol or thione group at the 3-position further enhances the pharmacological profile of these derivatives, often leading to increased potency compared to their parent compounds.[1][3] These sulfur-containing triazoles are not only key components in several clinically approved drugs but are also the focus of extensive research aimed at developing novel therapeutic agents.[2][3]
This guide will systematically explore the multifaceted biological activities of 1,2,4-triazole-3-thiol derivatives, providing a foundation for their rational design and development as next-generation therapeutics.
Synthetic Pathways to 1,2,4-Triazole-3-thiol Derivatives
The synthesis of the 1,2,4-triazole-3-thiol core is typically achieved through the cyclization of thiosemicarbazide precursors. A common and effective method involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by alkaline-mediated cyclization.[4][5]
A versatile, two-step, one-pot synthesis has also been established, which involves the acylation of a thiosemicarbazide with a carboxylic acid in the presence of a coupling agent like polyphosphate ester (PPE), followed by cyclodehydration in an alkaline medium.[2][4] This method offers a straightforward route to a diverse range of substituted 1,2,4-triazole-3-thiols.
Caption: General synthetic workflow for 1,2,4-triazole-3-thiol derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
1,2,4-Triazole-3-thiol derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[6][7] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Antibacterial Activity
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the triazole ring and any attached phenyl rings play a crucial role in determining the antibacterial potency. For instance, the presence of electron-withdrawing groups like nitro or halogen on a phenyl substituent can enhance activity.
Antifungal Activity
The antifungal properties of triazoles are well-established, with several triazole-based drugs being mainstays in antifungal therapy.[8] 1,2,4-Triazole-3-thiol derivatives contribute to this legacy by exhibiting potent activity against various fungal strains, including Candida albicans and Aspergillus niger.[6][9] The primary mechanism of antifungal action for many triazoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 1,2,4-triazole-3-thiol derivatives against various microbial strains, highlighting their potential as antimicrobial agents.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 4c | S. aureus | 16 | C. albicans | - | [9] |
| 4c | B. subtilis | 20 | A. niger | - | [9] |
| 4e | E. coli | 25 | C. albicans | 24 | [9] |
| 4e | S. typhi | 31 | A. niger | 32 | [9] |
| Derivative A | S. aureus | 0.264 mM | - | - | |
| Derivative B | S. pyogenes | 0.132 mM | - | - |
Experimental Protocol: Agar Well Diffusion Method
This method is a standard preliminary screening technique to evaluate the antimicrobial activity of new compounds.
Materials:
-
Nutrient agar plates
-
Sterile cork borer (6 mm diameter)
-
Bacterial/fungal culture
-
Test compound solutions at various concentrations
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent used to dissolve the compound)
-
Sterile micropipette
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of a sterile nutrient agar plate.
-
Well Creation: Aseptically punch wells of 6 mm diameter into the inoculated agar plate using a sterile cork borer.[11]
-
Sample Addition: Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[11]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[12]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.[12]
Caption: Workflow for the Agar Well Diffusion Assay.
Anticancer Activity: Targeting Key Oncogenic Pathways
The 1,2,4-triazole scaffold is a component of several approved anticancer drugs, and its 3-thiol derivatives are a promising area of research for novel oncology therapeutics.[1][3] These compounds exert their anticancer effects through various mechanisms, including the inhibition of kinases, modulation of cell cycle progression, and induction of apoptosis.[13][14]
Mechanisms of Anticancer Action
-
Kinase Inhibition: Many 1,2,4-triazole-3-thiol derivatives have been shown to inhibit protein kinases that are often dysregulated in cancer, such as VEGFR-2, which is crucial for angiogenesis.[15] By blocking these kinases, the compounds can disrupt signaling pathways that promote tumor growth and proliferation.[1][16]
-
Cell Cycle Arrest and Apoptosis: These derivatives can induce cell cycle arrest at different phases (e.g., G0/G1 or S phase) and trigger programmed cell death (apoptosis) in cancer cells.[17]
-
Enzyme Inhibition: Some derivatives have been found to inhibit other critical enzymes in cancer cell metabolism and survival.[13]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 1,2,4-triazole-3-thiol derivatives against various cancer cell lines, demonstrating their cytotoxic potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone 4 | IGR39 (Melanoma) | 2-17 | [1][16] |
| Hydrazone 14 | MDA-MB-231 (Breast) | 2-17 | [1][16] |
| Hydrazone 18 | Panc-1 (Pancreatic) | 2-17 | [1][16] |
| Compound 17 | MCF-7 (Breast) | 0.31 | [3] |
| Compound 22 | Caco-2 (Colorectal) | 4.98 | [3] |
| Compound 7f | HepG2 (Liver) | 16.782 | [18] |
| Compound Vg | MCF-7 (Breast) | 0.891 | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[20]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the compound.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antiviral Activity: A Promising Frontier
The 1,2,4-triazole nucleus is present in the antiviral drug ribavirin, highlighting the potential of this scaffold in antiviral drug discovery.[19] Derivatives of 1,2,4-triazole-3-thiol have been investigated for their activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[19][20]
The antiviral mechanism of these compounds can vary depending on the virus. For instance, some derivatives may inhibit viral enzymes like neuraminidase in the case of the influenza virus, or reverse transcriptase in the case of HIV.[19][21]
Experimental Protocol: In Vitro Antiviral Screening (CPE Reduction Assay)
This assay evaluates the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.
Materials:
-
Host cell line (e.g., MDCK for influenza)
-
Virus stock
-
96-well cell culture plates
-
Test compound solutions
-
Cell culture medium
-
Staining solution (e.g., Neutral Red or Crystal Violet)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluence.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a standardized amount of virus.[7] Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubation: Incubate the plate until the virus control wells show a significant cytopathic effect (typically 2-3 days).[7]
-
Staining: Stain the cells with a viability dye. Viable cells will take up the dye.
-
Quantification: After washing, the dye is eluted, and the absorbance is read on a microplate reader.[7]
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated to determine the antiviral activity and selectivity index (SI = CC50/EC50).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are computational tools that correlate the chemical structure of compounds with their biological activity.[10][22] For 1,2,4-triazole-3-thiol derivatives, QSAR models have been developed to predict their anticancer and antimicrobial activities.[23][24] These models help in identifying the key structural features and physicochemical properties that govern the biological activity, thereby guiding the design of more potent and selective analogues.[5][22] Important descriptors often include electronic properties (e.g., HOMO-LUMO gap), steric factors, and hydrophobicity.[22]
Conclusion and Future Directions
1,2,4-Triazole-3-thiol derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of novel antimicrobial, anticancer, and antiviral agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. The integration of computational approaches like QSAR and molecular docking with traditional medicinal chemistry will be instrumental in the rational design of next-generation 1,2,4-triazole-3-thiol-based therapeutics with improved efficacy and safety profiles.
References
-
Zolotov, M. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link][2][4][25]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link][19][20]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link][20]
-
Šermukšnytė, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026. [Link][1][16]
-
Kravchenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 188-197. [Link][26]
-
Thakkar, V. R., et al. (2017). 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives with functional Schiff-base moieties at the N-4 and C-5 positions of triazole were screened for their antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 86-95. [Link]
-
Joshi, S. D., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmaceutical Analysis, 4(5), 347-353. [Link][6][27]
-
Lab Tube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link][12]
-
Smee, D. F., et al. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link][7]
-
ResearchGate. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link][25]
-
El-Sayed, N. N. E., et al. (2024). Nucleoside derivatives of 1,2,4-triazole as anticancer agents. Journal of the Chinese Chemical Society. [Link][13]
-
Sabale, P. M., & Mehta, P. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 149-152. [Link][9]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link][11]
-
Semantic Scholar. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link][23][28]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link][29]
-
Desai, S. P., et al. (2023). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. Asian Journal of Research in Chemistry, 16(4), 235-239. [Link][23]
-
ResearchGate. (2023). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. [Link][30][31]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-Coumarin Derivatives. ACS Omega, 7(4), 3567-3582. [Link][3]
-
Pingaew, R., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus, 4, 573. [Link][5][28]
-
ResearchGate. (2022). Overview of the biological activities of 1,2,4-triazole-3-thiol... [Link][32]
-
Sidwell, R. W., & Smee, D. F. (2003). In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral Research, 58(3), 189-205. [Link][8]
-
Ahmad, A., et al. (2001). Itraconazole. Drugs, 61(2), 279-282. [Link][8]
-
Kumar, A., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Iranian Chemical Society, 19, 3457-3490. [Link][14]
-
ResearchGate. (2025). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. [Link][24]
-
AWS. (n.d.). Agar Well Diffusion Method Protocol. [Link][33]
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 93. [Link][34]
-
Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(6), 4333-4338. [Link][22]
-
Shang, X. F., et al. (2021). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology, 12, 669623. [Link][21]
-
Chen, J., et al. (2026). A Comprehensive Review of Vitamin C for Cancer Therapy: Anti-tumor Mechanism, Drug Combination, and Delivery Systems. International Journal of Nanomedicine, 21, 1-25. [Link][35]
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link][36]
-
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link][31]
-
Semantic Scholar. (2021). Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. [Link][37]
-
Linciano, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Pharmaceuticals, 16(12), 1682. [Link][38]
-
El-Naggar, A. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 296. [Link][15]
-
Popiołek, Ł., et al. (2023). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules, 28(22), 7545. [Link][39]
-
El-Faham, A., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Medicinal Chemistry. [Link][40]
-
Khan, I., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 28(2), 843. [Link][18]
-
Gomaa, M. S., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry, 14(10), 2005-2022. [Link][17]
-
Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977-981. [Link][41]
-
Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link][42]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. hereditybio.in [hereditybio.in]
- 13. researchgate.net [researchgate.net]
- 14. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 22. asianpubs.org [asianpubs.org]
- 23. ajrconline.org [ajrconline.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 27. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]
- 29. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 30. researchgate.net [researchgate.net]
- 31. webcentral.uc.edu [webcentral.uc.edu]
- 32. researchgate.net [researchgate.net]
- 33. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
- 34. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 35. dovepress.com [dovepress.com]
- 36. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar [semanticscholar.org]
- 38. mdpi.com [mdpi.com]
- 39. mdpi.com [mdpi.com]
- 40. researchgate.net [researchgate.net]
- 41. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 42. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
The Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the synthetic methodologies for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] This guide will detail the prevalent synthetic routes, elucidate the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into the selection of appropriate synthetic strategies. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide a comprehensive resource for the synthesis and characterization of this important class of molecules.
Introduction: The Pharmacological Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for their therapeutic potential.[2][3] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the biological and physicochemical properties of the resulting compounds.[5] These structural modifications have led to the discovery of potent agents with a wide spectrum of activities. For instance, various derivatives have shown promising results as antimicrobial, analgesic, anticancer, anticonvulsant, and anti-inflammatory agents.[1][4] The versatile nature of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core makes it a fertile ground for the development of novel therapeutic agents.
Key Synthetic Strategies
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is predominantly achieved through the cyclization of thiosemicarbazide intermediates. This section will delve into the most common and effective synthetic routes, providing a comparative analysis to aid in methodological selection.
The Primary Pathway: Base-Catalyzed Cyclization of 1,4-Disubstituted Thiosemicarbazides
The most widely employed method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process: the formation of a 1-acyl/aroyl-4-substituted-thiosemicarbazide followed by its base-catalyzed intramolecular cyclization.[1][4][5]
Step 1: Synthesis of the Thiosemicarbazide Intermediate
The initial step involves the reaction of an acid hydrazide with a substituted isothiocyanate. This reaction is typically carried out in a suitable solvent such as absolute ethanol or benzene under reflux conditions for several hours.[5] The nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate readily forms the corresponding thiosemicarbazide.
Step 2: Base-Catalyzed Cyclization
The synthesized thiosemicarbazide is then subjected to cyclization in an alkaline medium.[6][7] Common bases used for this purpose include sodium hydroxide or potassium hydroxide. The reaction is typically performed under reflux in an alcoholic solvent. The base facilitates the deprotonation of the amide nitrogen, which then attacks the thiocarbonyl carbon, leading to the formation of the triazole ring via an intramolecular cyclization and subsequent dehydration.
Diagrammatic Representation of the Primary Synthetic Pathway:
Caption: One-pot microwave-assisted synthesis workflow.
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
A notable variation of the general synthetic scheme allows for the introduction of an amino group at the 4-position of the triazole ring. This is achieved by first reacting a carboxylic acid with thiocarbohydrazide. [8]Alternatively, an acid hydrazide can be reacted with carbon disulfide in the presence of a base to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate. [9]These 4-amino derivatives serve as versatile intermediates for further functionalization, for example, through the formation of Schiff bases. [6][8]
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
General Procedure for the Two-Step Synthesis of 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiols
Step A: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the appropriate acid hydrazide in absolute ethanol.
-
Addition of Reagent: To this solution, add one equivalent of the desired aryl isothiocyanate.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Isolation: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Step B: Synthesis of 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Suspend one equivalent of the 1-aroyl-4-aryl-thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2N).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, the solution is filtered to remove any insoluble impurities. The clear filtrate is then acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: The resulting solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture. [6]
Protocol for the Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Formation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide in absolute ethanol, add benzoic acid hydrazide. Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with ether, and dried. [9]2. Cyclization with Hydrazine Hydrate: A suspension of the potassium dithiocarbazinate salt in water is treated with hydrazine hydrate. The mixture is heated under reflux for 4-6 hours. [9]3. Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired product. [9]
Comparative Data of Synthetic Methods
The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes representative yields for different synthetic approaches.
| Entry | R1 (at position 5) | R2 (at position 4) | Method | Yield (%) | Reference |
| 1 | Furan-2-yl | Phenyl | Two-Step, Alkaline Cyclization | 68 | |
| 2 | Benzyl | 4-Methoxyphenyl | Two-Step, Alkaline Cyclization | 79 | [10] |
| 3 | Benzyl | 4-Methylphenyl | Two-Step, Alkaline Cyclization | 71 | [10] |
| 4 | Phenyl | Cyclohexyl | Two-Step, Alkaline Cyclization | 68 | |
| 5 | p-Methylphenyl | Cyclohexyl | Two-Step, Alkaline Cyclization | 65 | [1] |
| 6 | Furan-2-yl | Amino | From Dithiocarbazate | 45 | [6] |
| 7 | Benzyl | Amino | From Dithiocarbazate | 53 | [6] |
Characterization of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The structural confirmation of the synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques and elemental analysis.
-
Infrared (IR) Spectroscopy: The IR spectra of these compounds characteristically show the absence of the C=O stretching band of the thiosemicarbazide precursor and the appearance of a C=N stretching band around 1600-1630 cm⁻¹. A broad band in the region of 2550-2775 cm⁻¹ is indicative of the S-H stretching of the thiol group, confirming the thiol-thione tautomerism. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra will show a characteristic singlet for the SH proton, typically in the downfield region (around 13-14 ppm). The aromatic and aliphatic protons corresponding to the substituents at the 4- and 5-positions will appear in their expected regions. [1] * ¹³C NMR: The carbon NMR spectra will show signals for the carbons of the triazole ring and the substituents. The C=S carbon signal is also a key indicator. [6]* Elemental Analysis: The elemental analysis data (C, H, N, S) should be in good agreement with the calculated values for the proposed molecular formula. [6]
-
Conclusion
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of synthetic chemistry with robust and versatile methodologies. The predominant two-step approach involving the formation and subsequent base-catalyzed cyclization of thiosemicarbazide intermediates offers a reliable route to a wide range of derivatives. The availability of one-pot and microwave-assisted methods provides more efficient alternatives. This guide has provided a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and characterization techniques to aid researchers in the successful synthesis and exploration of this pharmacologically important class of heterocyclic compounds.
References
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [6][8][11]triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
(n.d.). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
(2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of 4-amino-5-substituted.... Retrieved from [Link]
-
Karadeniz Technical University. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
(2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
(2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 1,2,4-Triazole Compounds in Biological Systems: A Technical Guide for Researchers
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, containing three nitrogen and two carbon atoms, exhibits a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2] This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action through which 1,2,4-triazole compounds exert their therapeutic effects, with a primary focus on their well-established antifungal properties.
Part 1: The Primary Antifungal Mechanism - Inhibition of Ergosterol Biosynthesis
The most extensively documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent and specific inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][4]
The Ergosterol Biosynthesis Pathway: A Prime Target
The ergosterol biosynthesis pathway is a complex, multi-step process vital for fungal cell viability.[4] It involves approximately 20 enzymes and is crucial for maintaining the integrity, fluidity, and proper function of the fungal cell membrane.[4][5] The pathway's specificity to fungi, with key enzymes being distinct from their mammalian counterparts, makes it an ideal target for antifungal drug development.[6]
The Role of Lanosterol 14α-Demethylase (CYP51)
Lanosterol 14α-demethylase, the product of the ERG11 or cyp51 gene, is a key enzyme in this pathway.[7][8] It catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[9][10]
Molecular Interaction: How 1,2,4-Triazoles Inhibit CYP51
The antifungal activity of 1,2,4-triazole compounds stems from the specific interaction of the triazole ring with the CYP51 enzyme. The lone pair of electrons on the N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the cytochrome P450 enzyme.[1][11] This binding is a non-competitive inhibition, effectively blocking the enzyme's ability to bind its natural substrate, lanosterol.[6]
This interaction is highly specific. While 1,2,4-triazoles can interact with other cytochrome P450 enzymes, their affinity for fungal CYP51 is significantly higher than for mammalian P450 enzymes, which contributes to their favorable therapeutic index.[12][13]
Downstream Consequences of CYP51 Inhibition
The inhibition of lanosterol 14α-demethylase leads to a cascade of detrimental effects for the fungal cell:
-
Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production.[10] The lack of this vital sterol disrupts the fungal cell membrane's structure and function, leading to increased permeability and an inability to maintain normal growth.[1]
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway results in the accumulation of 14α-methylated sterols, such as lanosterol.[1][10] These abnormal sterols are incorporated into the fungal membrane, further disrupting its integrity and the function of membrane-bound enzymes.[1]
The combined effect of ergosterol depletion and toxic sterol accumulation ultimately leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[14][15]
Part 2: Visualizing the Antifungal Mechanism
To better illustrate the core mechanism of action, the following diagrams depict the ergosterol biosynthesis pathway and the inhibitory action of 1,2,4-triazole compounds.
Caption: The ergosterol biosynthesis pathway and the site of inhibition by 1,2,4-triazole compounds.
Part 3: Beyond Antifungal Activity - Other Biological Mechanisms
While their antifungal properties are most prominent, 1,2,4-triazole derivatives exhibit a range of other biological activities through diverse mechanisms of action.
Anticancer Activity
1,2,4-triazole derivatives have emerged as promising anticancer agents.[1] Their mechanisms in this context are varied and include:
-
Kinase Inhibition: Certain derivatives act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell growth and proliferation.[16]
-
Aromatase Inhibition: Some 1,2,4-triazole-containing drugs, like letrozole and anastrozole, are non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[17] They block the conversion of androgens to estrogens, thereby reducing the growth stimulus for these cancer cells.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of some 1,2,4-triazole derivatives.[18] The proposed mechanisms include:
-
Antioxidant Activity: These compounds can scavenge reactive oxygen species (ROS) and enhance the activity of the antioxidant defense system.[18]
-
Iron Chelation: Some derivatives can chelate iron, which can otherwise participate in the generation of harmful free radicals.[18]
-
Nrf2 Signaling Pathway Activation: They can promote the nuclear translocation of Nrf2, a key transcription factor in the cellular antioxidant response.[18]
Other Activities
The versatile 1,2,4-triazole scaffold is also found in compounds with antibacterial, antiviral, and anti-inflammatory activities, often through the inhibition of specific enzymes or interference with signaling pathways relevant to these conditions.[2][19]
Part 4: The Challenge of Resistance
The widespread use of 1,2,4-triazole antifungals has led to the emergence of drug resistance, a significant clinical challenge.[5][8] Understanding the mechanisms of resistance is crucial for the development of new and more effective antifungal agents.
Primary Mechanisms of Resistance
The main mechanisms of resistance to 1,2,4-triazole antifungals include:
-
Target Site Modification: Mutations in the ERG11 or cyp51A gene can lead to alterations in the amino acid sequence of the lanosterol 14α-demethylase enzyme.[7] These changes can reduce the binding affinity of the triazole drug to the enzyme, rendering it less effective.[15]
-
Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase, often due to upregulation of the ERG11 gene, can effectively titrate out the drug, requiring higher concentrations for inhibition.[10][20]
-
Increased Drug Efflux: Fungal cells can actively pump the triazole drug out of the cell through the overexpression of efflux transporter proteins, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) classes.[8][20][21] This reduces the intracellular concentration of the drug, preventing it from reaching its target.
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop bypass pathways or mutations in other enzymes of the ergosterol biosynthesis pathway to compensate for the inhibition of CYP51.[5]
| Resistance Mechanism | Molecular Basis | Consequence |
| Target Site Modification | Point mutations in the ERG11/cyp51A gene | Reduced binding affinity of the triazole drug to CYP51.[7][15] |
| Target Overexpression | Upregulation of the ERG11 gene | Increased levels of CYP51 require higher drug concentrations for inhibition.[10][20] |
| Increased Drug Efflux | Overexpression of ABC and MFS transporters | Reduced intracellular drug concentration.[8][20] |
| Pathway Alterations | Mutations in other ERG genes | Compensatory mechanisms to maintain sterol production. |
Part 5: Experimental Protocols for Mechanism of Action Studies
For researchers investigating the mechanism of action of novel 1,2,4-triazole compounds, the following standardized in-vitro assays are fundamental.
Protocol 1: Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits fungal growth.[1]
Methodology (Broth Microdilution):
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Positive (no compound) and negative (no fungus) controls are included.
-
Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 24-48 hours at 35°C).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[1]
Protocol 2: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This spectrophotometric assay measures the direct inhibitory effect of a compound on the CYP51 enzyme.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer, a solution of purified or recombinant CYP51 enzyme, the substrate (lanosterol), and a cofactor (NADPH).
-
Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the 1,2,4-triazole test compound, and the CYP51 enzyme solution.
-
Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate (lanosterol) and NADPH to each well.
-
Measurement: The activity of the enzyme is monitored by measuring the consumption of NADPH at 340 nm or by analyzing the product formation using methods like HPLC.
-
Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined from the dose-response curve.
Protocol 3: Sterol Profile Analysis
This protocol analyzes the changes in the sterol composition of fungal cells upon treatment with a 1,2,4-triazole compound, providing evidence for the inhibition of the ergosterol biosynthesis pathway.
Methodology:
-
Fungal Culture and Treatment: Fungal cells are grown in a suitable medium and then treated with the test compound at a sub-inhibitory concentration.
-
Sterol Extraction: After a defined incubation period, the fungal cells are harvested, and the lipids, including sterols, are extracted using a solvent system (e.g., chloroform/methanol).
-
Saponification: The lipid extract is saponified to release the free sterols.
-
Sterol Analysis: The sterol composition is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: A decrease in the ergosterol peak and an accumulation of the lanosterol peak in the treated sample compared to the untreated control indicate inhibition of lanosterol 14α-demethylase.
Caption: A generalized experimental workflow for investigating the mechanism of action of 1,2,4-triazole compounds.
References
- "mechanism of action of 1,2,4-triazole-based compounds". Benchchem.
- Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neon
- "Technical Support Center: Overcoming Resistance to 1,2,4-Triazole Antifungal Agents". Benchchem.
- "Novel 1, 2, 4-Triazoles as Antifungal Agents". PMC - PubMed Central.
- "ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus". Medical Mycology | Oxford Academic.
- "Design, synthesis and antifungal activities of novel 1,2,4-triazole deriv
- "The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumig
- "Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model". Clemson OPEN.
- "1,2,3-Triazole-Heme Interactions in Cytochrome P450". PubMed Central - NIH.
- "The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumig
- "Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety". Frontiers.
- "Ergosterol biosynthesis pathway in Aspergillus fumig
- "The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review". RJPT.
- "Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.".
- "Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury". PubMed.
- "Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- "The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review". RJPT.
- "Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance". NIH.
- "Triazole antifungal agents drug-drug interactions involving hep
- "design-synthesis-and-antifungal-activities-of-novel-1-2-4-triazole-deriv
- "An insight on medicinal attributes of 1,2,4-triazoles". PMC - PubMed Central.
- "Fluconazole". Wikipedia.
- "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase".
- "The Chemical Backbone: Understanding 1,2,4-Triazole as a Pesticide Intermedi
- "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase". PMC - NIH.
- "Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450".
- "The Diverse Biological Activities of 1,2,4-Triazole Deriv
- "Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs". NIH.
- "Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition". NIH.
- "Novel inhibitors of lanosterol 14α-methyl demethylase, a critical enzyme in cholesterol biosynthesis". RSC Publishing.
- "(PDF) 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance".
- "Emerging Applications of Triazole Antifungal Drugs". MDPI.
- "Synthesis, Reactions, and Biological Applic
- "Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments". MDPI.
- "Understanding the mechanisms of resistance to azole antifungals in Candida species". PMC.
- "1,2,4-Triazoles as Important Antibacterial Agents". MDPI.
- "Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities".
- "Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluconazole - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchers.mq.edu.au [researchers.mq.edu.au]
Methodological & Application
Application Note: Evaluating the Antimicrobial Efficacy of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Introduction: The Therapeutic Potential of Novel Triazole Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous successful antifungal and antibacterial drugs.[1][2] These five-membered heterocyclic compounds, containing three nitrogen atoms, are known for their diverse pharmacological activities.[3] The subject of this application note, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol , is a promising candidate for antimicrobial screening due to its structural similarity to known antimicrobial agents.
The primary mechanism of action for many triazole-based antifungals is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol.[4][5] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[4][5] The antibacterial potential of triazole derivatives is also well-documented, with various substituted triazoles exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[1][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro antimicrobial properties of this compound. We present detailed, field-proven protocols for determining its minimum inhibitory concentration (MIC) and assessing its spectrum of activity using standardized broth microdilution and agar disk diffusion methods.
Mechanism of Action: A Closer Look at Triazoles
The efficacy of triazole compounds as antimicrobial agents is intrinsically linked to their chemical structure, which facilitates interaction with microbial targets.
Caption: General workflow for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of the Test Compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The solubility of the compound should be empirically determined.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. Preparing a concentrated stock allows for subsequent serial dilutions with minimal solvent carryover into the assay wells.
2. Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), select several morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for yeast) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Rationale: A standardized inoculum is critical for the reproducibility of MIC results.
3. Serial Dilution in a 96-Well Plate:
-
Dispense 100 µL of the appropriate sterile broth into wells 1 through 12 of a 96-well microtiter plate.
-
Add a calculated volume of the compound stock solution to well 1 to achieve the highest desired test concentration (e.g., 256 µg/mL).
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no compound), and well 12 is the sterility control (broth only).
-
Rationale: Serial dilution creates a concentration gradient to precisely identify the MIC.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.
-
Rationale: Incubation allows for microbial growth in the absence of an effective concentration of the antimicrobial agent.
5. Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Agar Disk Diffusion Assay
This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around an impregnated disk.
1. Preparation of the Test Disks:
-
Sterile blank paper disks (6 mm diameter) are impregnated with a known amount of the this compound solution (e.g., 30 µ g/disk ). The solvent should be allowed to evaporate completely in a sterile environment.
2. Inoculation of the Agar Plate:
-
Dip a sterile cotton swab into the standardized microbial inoculum (0.5 McFarland).
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth. [7] * Allow the plate to dry for 3-5 minutes. [7] * Rationale: A uniform lawn of bacteria is essential for obtaining clear and reproducible zones of inhibition.
3. Application of Disks and Incubation:
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones. [8] * Invert the plates and incubate at 35-37°C for 16-24 hours.
4. Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) in millimeters using a ruler or caliper.
Expected Results and Data Interpretation
While specific data for this compound is not extensively published, based on the activity of structurally similar compounds, a representative dataset is presented below. [8][9][10]Researchers should generate their own data for the specific compound of interest.
| Microbial Strain | Assay Type | Expected Result | Interpretation |
| Staphylococcus aureus | MIC | 15.63 - 125 µg/mL | Moderate to good activity |
| Bacillus subtilis | MIC | 15.63 - 62.5 µg/mL | Good activity |
| Escherichia coli | MIC | > 128 µg/mL | Likely limited activity |
| Candida albicans | MIC | 8 - 64 µg/mL | Potential antifungal activity |
| S. aureus | Disk Diffusion | 12 - 18 mm | Zone of inhibition indicates susceptibility |
| C. albicans | Disk Diffusion | 10 - 16 mm | Zone of inhibition indicates susceptibility |
Interpretation:
-
MIC: A lower MIC value indicates greater potency of the antimicrobial agent.
-
Zone of Inhibition: A larger diameter indicates greater susceptibility of the microorganism to the compound.
-
Correlation: Generally, a low MIC value will correspond to a large zone of inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Precipitation | Poor solubility in the test medium. | Increase the initial DMSO concentration in the stock solution, but ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent toxicity. |
| No Growth in Control Well | Inoculum was not viable or was too dilute. | Use a fresh culture and verify the inoculum density with the McFarland standard. |
| Inconsistent MIC Results | Variation in inoculum preparation or pipetting errors. | Strictly adhere to the protocol for inoculum standardization. Use calibrated pipettes and ensure proper mixing during serial dilutions. |
| Fuzzy Zone Edges (Disk Diffusion) | Slow-growing organism or swarming motility of the bacteria. | Ensure the correct incubation time and temperature. For swarming bacteria, use a different medium if recommended by standard guidelines. |
Conclusion
The protocols detailed in this application note provide a robust and standardized approach for the preliminary in vitro evaluation of the antimicrobial activity of this compound. By determining the Minimum Inhibitory Concentration and assessing the spectrum of activity through disk diffusion, researchers can effectively screen this and other novel triazole derivatives for their potential as future therapeutic agents. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reproducible and reliable data.
References
-
Ahamed Vilangalil, Fathima Risniya Thoombath Edappanatt, Mohammed Asif Iqbal, et al. (2025). Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. South Eastern European Journal of Public Health. [Link]
-
Popiołek, Ł., Kosikowska, U., Dobosz, M., & Malm, A. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 479-488. [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[4][9][11]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 235-245. [Link]
-
Martynyshyn, V., Hunchak, V., Gutyj, B., & Rudenko, O. (2023). Antifungal properties of new 1,2,4-triazole derivatives (literature review). Scientific Messenger of LNU of Veterinary Medicine and Biotechnologies, 25(109), 3-10. [Link]-Martynyshyn-Hunchak/4fc8d84a7e94e503378b27f272c72370907e5f93)
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
-
Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(22), 6847. [Link]
-
Kumar, A., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 81(1), 1-12. [Link]
-
Barbuceanu, S., et al. (2012). Synthesis and antimicrobial activity of some new 1,2,4-triazole-3-thiones. Molecules, 17(8), 9142-9157. [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. Request PDF. [Link]
-
Küçükgüzel, I., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 867-879. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
-
Ghannoum, M., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
-
Contreras-Zavala, L., et al. (2022). Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. Journal of the Mexican Chemical Society, 66(1), 108-124. [Link]
-
Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [4][9][11]triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. seejph.com [seejph.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Antifungal properties of new 1,2,4-triazole derivatives (literature review) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1,2,4-Triazole Derivatives as Anticancer Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-Triazole as a Privileged Scaffold in Oncology
The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and metal coordination, metabolic stability, and favorable solubility profiles, make it an ideal building block for developing novel therapeutics.[3][4] In oncology, this scaffold is particularly significant, forming the core of several FDA-approved drugs like the aromatase inhibitors Letrozole and Anastrozole, used in the treatment of breast cancer.[3][5]
The versatility of the 1,2,4-triazole core allows for extensive structural modifications, enabling the creation of large libraries of compounds.[6][7] This has led to the discovery of derivatives with a wide spectrum of anticancer activities, targeting various hallmarks of cancer. These derivatives have been shown to inhibit key enzymes, disrupt cellular structures, and trigger programmed cell death, making them a focal point of intensive research in the quest for more effective and selective cancer therapies.[1][8]
This document serves as a technical guide, providing insights into the mechanisms of action, protocols for synthesis and evaluation, and key structure-activity relationship (SAR) considerations for 1,2,4-triazole derivatives in an anticancer context.
Part 1: Mechanisms of Anticancer Action
1,2,4-triazole derivatives exert their anticancer effects through a multitude of mechanisms, often dictated by the specific functional groups appended to the core ring.[1] This multi-targeted potential is a significant advantage in overcoming the complexity and resistance mechanisms of cancer.
Key Mechanistic Pathways:
-
Enzyme Inhibition: This is one of the most well-documented mechanisms. Triazole derivatives have been designed to target a range of enzymes crucial for cancer cell proliferation and survival.
-
Aromatase Inhibition: The N4 atom of the triazole ring can coordinate with the heme iron atom in the active site of aromatase (cytochrome P450 19A1), blocking the conversion of androgens to estrogens. This is the mechanism behind drugs like Letrozole, which are highly effective in hormone-receptor-positive breast cancer.[9]
-
Kinase Inhibition: Many kinases, which are often deregulated in cancer, can be targeted. Derivatives have been developed to inhibit PIM kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby blocking signaling pathways that drive cell growth and angiogenesis.[5][10][11]
-
Other Enzymes: Targets also include topoisomerases, carbonic anhydrases, and methionine aminopeptidase, highlighting the scaffold's versatility.[1][12]
-
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives can bind to the colchicine site on tubulin, disrupting microtubule dynamics.[13] This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.[10]
-
DNA Interaction: Some derivatives are capable of intercalating with DNA or binding to its grooves, which can disrupt DNA replication and transcription, leading to cell death.[5]
-
Induction of Apoptosis and Autophagy: Beyond targeting specific proteins, these compounds can modulate cellular death pathways directly, pushing cancer cells towards programmed cell death (apoptosis) or autophagy.[1]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Part 2: Synthesis and Characterization
The synthesis of 1,2,4-triazole derivatives often follows established chemical pathways that can be adapted to generate novel structures. A common and effective method involves the cyclization of thiosemicarbazide intermediates.
Protocol 2.1: General Synthesis of 3,5-Disubstituted-4H-1,2,4-triazoles
This protocol describes a representative synthesis of a 1,2,4-triazole-pyridine hybrid derivative, which can be adapted by changing the starting materials.[6]
Causality: The logic of this multi-step synthesis is to first build a linear precursor containing the necessary N-N-C-N backbone (the dithiocarbazate), then cyclize it to form the stable triazole ring, and finally, functionalize it at the thiol position to create diverse derivatives for SAR studies.
Caption: General workflow for synthesizing 1,2,4-triazole derivatives.
Step-by-Step Methodology:
-
Synthesis of Potassium Dithiocarbazate (Intermediate I):
-
In a flask, dissolve potassium hydroxide (1.5 eq.) in absolute ethanol.
-
To this solution, add the starting carbohydrazide (e.g., nicotinohydrazide, 1.0 eq.) and carbon disulfide (1.5 eq.).
-
Stir the mixture at room temperature for 12-16 hours. The formation of a solid precipitate indicates the formation of the potassium salt.
-
Filter the precipitate, wash with cold ether, and dry under vacuum. This intermediate is typically used in the next step without further purification.
-
Rationale: The basic KOH facilitates the nucleophilic attack of the hydrazide nitrogen onto the carbon of CS₂, forming the dithiocarbazate salt.
-
-
Synthesis of 5-Mercapto-1,2,4-triazole (Intermediate II):
-
Suspend the potassium dithiocarbazate (Intermediate I, 1.0 eq.) in an aqueous ammonia solution.
-
Reflux the mixture with stirring for 3-4 hours. During this time, H₂S gas will evolve (ensure proper ventilation in a fume hood).
-
Monitor the reaction by TLC. Upon completion, cool the solution and acidify carefully with a dilute acid (e.g., HCl) to a pH of ~5-6.
-
The triazole product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
-
Rationale: The ammonia acts as a nitrogen source and facilitates the intramolecular cyclization with the elimination of H₂S to form the stable five-membered triazole ring.
-
-
Synthesis of Final Thioether Derivatives (Final Product III):
-
Dissolve the 5-mercapto-1,2,4-triazole (Intermediate II, 1.0 eq.) in a suitable solvent like DMF or methanol containing a base (e.g., sodium methoxide, 1.0 eq.).
-
To this solution, add the desired substituted alkyl or benzyl halide (e.g., 4-chlorobenzyl chloride, 1.0 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Rationale: The base deprotonates the thiol group, forming a highly nucleophilic thiolate anion which then displaces the halide in an Sₙ2 reaction to form the final thioether product.
-
Characterization: The structure of the synthesized compounds must be confirmed using a suite of spectroscopic techniques (IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) and purity assessed by TLC and melting point determination.[9][14]
Part 3: In Vitro Evaluation of Anticancer Activity
The initial screening of novel compounds for anticancer potential is performed using in vitro cell-based assays. The primary goal is to determine the concentration at which a compound exerts a cytotoxic or cytostatic effect on cancer cells.
Protocol 3.1: MTT Cell Viability Assay
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][9]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.[14][15]
-
Cell Seeding: Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Adherence: Incubate the plate for 24 hours to allow the cells to attach to the bottom of the wells.
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "blank control" (medium only).
-
Incubation: Incubate the plate for a period of 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a buffered SDS solution, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: The results of in vitro screening are best presented in a table to compare the potency of different derivatives across various cell lines.
| Compound ID | Target Cell Line | IC₅₀ (µM)[14][15] |
| 4g | HT-29 (Colon) | 12.69 ± 7.14 |
| 7d | HeLa (Cervical) | < 12 |
| 7e | HeLa (Cervical) | < 12 |
| 10a | HeLa (Cervical) | < 12 |
| 10d | HeLa (Cervical) | < 12 |
| TP6 | B16F10 (Melanoma) | ~41-61 |
Part 4: In Vivo Evaluation in Preclinical Models
Compounds that demonstrate promising in vitro activity must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. A common initial step is to use a murine tumor model.
Protocol 4.1: Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a rapidly growing, transplantable tumor model in mice used for the preliminary in vivo screening of anticancer agents.[16][17]
Principle: EAC cells are injected intraperitoneally into mice, where they proliferate rapidly, forming a cancerous ascitic fluid. The efficacy of the test compound is measured by its ability to prolong the survival of the tumor-bearing mice and reduce tumor burden.
Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy Swiss albino mice of a specific weight range (e.g., 20-25 g). Allow them to acclimatize for at least one week with free access to standard pellet diet and water. All animal procedures must be approved by an Institutional Animal Ethics Committee.
-
Tumor Inoculation: Propagate EAC cells by intraperitoneal inoculation in donor mice. Aspirate the ascitic fluid from a donor mouse (typically 7-10 days post-inoculation) and dilute with sterile saline. Perform a trypan blue viability test to ensure cell viability is >95%. Inject approximately 1 x 10⁶ viable EAC cells intraperitoneally into each experimental mouse.[16]
-
Grouping and Treatment: 24 hours after tumor inoculation, randomly divide the mice into groups (n=6-8 per group):
-
Group I (Tumor Control): Receives the vehicle (e.g., saline or 0.5% CMC).
-
Group II (Positive Control): Receives a standard anticancer drug (e.g., 5-Fluorouracil).
-
Group III-V (Treatment Groups): Receive the 1,2,4-triazole derivative at different dose levels (e.g., 25, 50, 100 mg/kg), typically administered intraperitoneally or orally for a set number of days.
-
-
Monitoring and Evaluation:
-
Mean Survival Time (MST): Monitor the mice daily for mortality. Calculate the MST for each group. The antitumor activity can be expressed as the percentage increase in life span (% ILS) using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.
-
Body Weight: Record the body weight of the mice every few days to monitor both tumor growth and compound toxicity.
-
Hematological Parameters: At the end of the study, collect blood samples to analyze hematological parameters (RBC, WBC, hemoglobin). Tumor growth often leads to anemia and an increase in WBC count, which may be reversed by an effective treatment.[17]
-
Toxicity: Observe the animals for any clinical signs of toxicity, such as changes in behavior, fur, or posture.
-
Self-Validation: The inclusion of both a vehicle control and a positive control group is critical. The vehicle control establishes the baseline tumor progression, while the positive control (a known effective drug) validates that the assay system is responsive to anticancer treatment. A dose-dependent response in the treatment groups provides strong evidence of the compound's specific activity.
Conclusion and Future Directions
The 1,2,4-triazole scaffold is a cornerstone in the development of anticancer agents, demonstrating remarkable versatility and a broad range of biological activities.[1][18] The protocols outlined here provide a foundational framework for the synthesis, in vitro screening, and preliminary in vivo evaluation of novel triazole derivatives. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, exploring novel drug delivery systems to improve pharmacokinetic properties, and investigating combination therapies to overcome drug resistance.[1] The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation cancer therapeutics.
References
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal.
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.
-
Synthesis and anticancer activity of[1][6][18] triazole [4,3-b][1][6][7][18] tetrazine derivatives. SpringerLink.
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. PubMed.
-
Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. Wiley Online Library.
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Semantic Scholar.
-
Anticancer Properties of 1,2,4-Triazoles. ISRES.
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry.
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
-
Mechanism of Action of 1,2,4-Triazole-Based Compounds. Benchchem.
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate.
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate.
-
An insight on medicinal attributes of 1,2,4-triazoles. Elsevier.
-
Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. ResearchGate.
-
1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. ResearchGate.
-
In Vivo Experimental Design for Testing 1,2,4-Triazole Derivatives: Application Notes and Protocols. Benchchem.
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). National University of Pharmacy.
-
1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. MDPI.
-
Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate.
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isres.org [isres.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. [PDF] Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Versatile Cyclization Strategies for N-(4-methoxyphenyl)hydrazinecarbothioamide: Protocols for 1,3,4-Thiadiazole and 1,2,4-Triazole Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: N-(4-methoxyphenyl)hydrazinecarbothioamide, a substituted thiosemicarbazide, serves as a versatile precursor for the synthesis of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This application note provides detailed, field-proven protocols for the selective cyclization of this starting material into two distinct and valuable classes of compounds: 2-amino-1,3,4-thiadiazoles and 4H-1,2,4-triazole-3-thiols. We delve into the mechanistic rationale behind the choice of reagents and conditions that dictate the reaction pathway, offering researchers robust and reproducible methods for synthesizing these key heterocyclic cores.
Introduction: The Synthetic Potential of Substituted Thiosemicarbazides
Thiosemicarbazides are foundational building blocks in heterocyclic chemistry. Their utility stems from the presence of multiple nucleophilic centers (two hydrazine nitrogens and a sulfur atom), which allows for controlled cyclization into various ring systems depending on the chosen electrophile and reaction conditions. Among the most prominent products are 1,3,4-thiadiazoles and 1,2,4-triazoles, scaffolds that are prevalent in a wide array of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2]
This guide focuses on N-(4-methoxyphenyl)hydrazinecarbothioamide, detailing two distinct and reliable protocols to selectively navigate its cyclization pathways. Understanding how to control these reactions is crucial for researchers aiming to generate libraries of novel compounds for screening and drug discovery programs.
Core Mechanistic Principle: Directing Cyclization
The key to selectively synthesizing either a thiadiazole or a triazole from a thiosemicarbazide lies in controlling which nucleophiles participate in the ring formation. The choice of a strong dehydrating acid versus a base-mediated cyclization directs the reaction toward the desired heterocyclic system.
-
Acid-Catalyzed Dehydration (Thiadiazole Pathway): In the presence of strong acids like H₂SO₄ or POCl₃, the thiosemicarbazide reacts with a carboxylic acid (or its equivalent). The acidic medium facilitates a cyclodehydration reaction, where the thioamide sulfur and the terminal hydrazine nitrogen act as nucleophiles, leading to the thermodynamically stable 1,3,4-thiadiazole ring.[1][3]
-
Base-Mediated Cyclization (Triazole Pathway): This pathway typically involves an initial acylation of the terminal nitrogen atom. Subsequent treatment with a base promotes an intramolecular cyclization where the second hydrazine nitrogen attacks the newly introduced carbonyl carbon. This process results in the formation of a 1,2,4-triazole-3-thiol or its tautomeric thione form.[4][5]
Below is a diagram illustrating the divergent synthetic pathways from the common thiosemicarbazide precursor.
Caption: Simplified mechanism for acid-catalyzed thiadiazole synthesis.
Materials and Equipment
| Materials | Equipment |
| N-(4-methoxyphenyl)hydrazinecarbothioamide | Round-bottom flask (100 mL) |
| Benzoic acid | Reflux condenser |
| Concentrated Sulfuric Acid (H₂SO₄) | Magnetic stirrer with heating mantle |
| Crushed ice | Beakers (250 mL, 500 mL) |
| Saturated sodium bicarbonate (NaHCO₃) solution | Buchner funnel and filter flask |
| Ethanol (for recrystallization) | pH paper or pH meter |
| Deionized water | Thin Layer Chromatography (TLC) plates |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, add N-(4-methoxyphenyl)hydrazinecarbothioamide (1.97 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Acid Addition (Caution!): Place the flask in an ice bath. Slowly and carefully add concentrated H₂SO₄ (5 mL) dropwise with continuous stirring. The addition is highly exothermic.
-
Reaction: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 4-6 hours. Monitor the reaction progress using TLC (e.g., Ethyl Acetate:Hexane 1:1).
-
Work-up: Carefully pour the reaction mixture onto a beaker containing 100 g of crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7. Check the pH using litmus paper or a pH meter.
-
Isolation: Filter the solid precipitate using a Buchner funnel, wash thoroughly with cold deionized water to remove any inorganic salts, and press dry.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 5-Phenyl-2-(4-methoxyphenylamino)-1,3,4-thiadiazole.
-
Characterization: Dry the purified product in a vacuum oven. Determine the yield, melting point, and characterize using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol B: Base-Catalyzed Synthesis of a 1,2,4-Triazole-3-thione Derivative
This protocol describes the synthesis of 4-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrating the alternative cyclization pathway.
Scientific Principle & Mechanism
This synthesis is a two-step, one-pot process. First, the thiosemicarbazide is acylated with benzoic acid, typically with a condensing agent or by forming an acyl intermediate. Second, the addition of a strong base like potassium hydroxide (KOH) promotes an intramolecular cyclodehydration. The base deprotonates a nitrogen atom, facilitating a nucleophilic attack on the acyl carbon, leading to the formation of the triazole ring. [4][5]
Caption: Simplified mechanism for base-catalyzed triazole synthesis.
Materials and Equipment
| Materials | Equipment |
| N-(4-methoxyphenyl)hydrazinecarbothioamide | Round-bottom flask (100 mL) |
| Benzoic acid | Reflux condenser |
| Polyphosphoric acid (PPA) or similar condensing agent | Magnetic stirrer with heating mantle |
| Potassium Hydroxide (KOH) | Beakers (250 mL, 500 mL) |
| Dilute Hydrochloric Acid (HCl) | Buchner funnel and filter flask |
| Ethanol (for recrystallization) | pH paper or pH meter |
| Deionized water | Thin Layer Chromatography (TLC) plates |
Step-by-Step Experimental Protocol
-
Acylation: Combine N-(4-methoxyphenyl)hydrazinecarbothioamide (1.97 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) in a 100 mL round-bottom flask. Add polyphosphoric acid (approx. 15 g) as a condensing agent.
-
Heating: Heat the mixture at 90-100 °C for 2-3 hours with stirring. The mixture will become a viscous slurry.
-
Cooling and Hydrolysis: Allow the reaction mixture to cool to room temperature. Carefully add 50 mL of cold water to hydrolyze the PPA.
-
Base-catalyzed Cyclization: To the resulting suspension, add a solution of potassium hydroxide (2.8 g, 50 mmol) in 20 mL of water. Attach a reflux condenser and heat the mixture to reflux for 4-5 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter the solution to remove any unreacted starting material. Transfer the filtrate to a beaker and place it in an ice bath.
-
Precipitation: Acidify the cold filtrate by adding dilute HCl dropwise until the pH is approximately 5-6. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with copious amounts of cold water, and press dry.
-
Purification & Characterization: Recrystallize the crude solid from ethanol. Dry the purified product and determine its yield, melting point, and spectroscopic data (FTIR, ¹H NMR, ¹³C NMR).
Data Summary and Troubleshooting
| Parameter | Protocol A (Thiadiazole) | Protocol B (Triazole) |
| Product Class | 1,3,4-Thiadiazole | 1,2,4-Triazole-3-thione |
| Key Reagent | Conc. H₂SO₄ | KOH (or other strong base) |
| Reaction Medium | Strongly Acidic | Initially acidic (condensation), then strongly Basic (cyclization) |
| Temperature | 0 °C to Room Temp | 90-100 °C, then Reflux |
| Work-up | Pour on ice, neutralize with NaHCO₃ | Hydrolyze, reflux in base, acidify with HCl |
| Potential Issue | Charring if acid is added too quickly or overheated. | Incomplete cyclization if reflux time or base is insufficient. |
| Troubleshooting | Slow, controlled addition of acid in an ice bath. | Ensure adequate reflux time (monitor by TLC) and stoichiometry of base. |
References
-
Perviz, A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]
-
Kumar, A., et al. (Year N/A). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
da Silva, A. B. F., et al. (Year N/A). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
Singh, S., et al. (Year N/A). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Der Pharma Chemica. [Link]
-
Anonymous. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]
-
Lee, C., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. [Link]
-
Perviz, A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]
-
Perviz, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Center for Biotechnology Information (PMC). [Link]
-
Anonymous. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. [Link]
-
Khan, I., et al. (Year N/A). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. National Center for Biotechnology Information (PMC). [Link]
-
Al-Jibouri, S. A. A. (2025). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Baghdad Science Journal. [Link]
-
El-Sayed, W. A. (2025). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives. ResearchGate. [Link]
-
Lone, M. A., et al. (2024). Facile and Proficient Synthesis of Some New 1,2,4-Triazole- 3-Thiones Derivatives Using [H2-TMDP] [HPO4] Ionic Liquid. Taylor & Francis Online. [Link]
-
Hafez, H. N., et al. (Year N/A). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. National Center for Biotechnology Information (PMC). [Link]
-
Jassim, A. M. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Triazoles in Medicinal Chemistry: Application Notes and Protocols for Drug Discovery and Development
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility, stemming from its unique physicochemical properties, metabolic stability, and capacity for diverse molecular interactions, has propelled its integration into a wide array of therapeutic agents. This guide provides an in-depth exploration of the practical applications of triazole compounds, offering detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Antifungal Powerhouse: Targeting Ergosterol Biosynthesis
The most prominent and clinically successful application of triazole compounds lies in their potent antifungal activity.[1] Drugs such as fluconazole, voriconazole, and itraconazole are mainstays in the treatment of systemic and superficial fungal infections.[1][2]
Mechanism of Action: Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[3][5] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[3] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth and causing cell death.[3]
Caption: Diverse anticancer mechanisms of triazole compounds.
Application Note: Evaluating Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines. [2][6]This assay measures the metabolic activity of cells, which is an indicator of cell viability. [6] Table 2: Representative IC50 Values of Triazole-based Anticancer Agents
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 1,2,4-Triazole derivative | MCF-7 (Breast) | 3.6 - 11.7 |
| 1,2,3-Triazole derivative | A549 (Lung) | 2.97 - 75.41 |
| Triazolo-Thiadiazole | HT-29 (Colon) | 0.5 - 5.0 |
IC50 values are highly dependent on the specific compound, cell line, and experimental conditions. [7][8][9][10]
Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of a triazole compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazole compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the triazole compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. [6]During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [2]5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [2]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting a dose-response curve.
Antiviral Discovery: A Broad Spectrum of Activity
Triazole derivatives have demonstrated significant antiviral activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and coronaviruses. [7][11][12][13] Mechanism of Action: The antiviral mechanisms of triazoles are diverse and often virus-specific. They can inhibit key viral enzymes such as reverse transcriptase, protease, and helicase, or interfere with viral entry, replication, and release from host cells. [8][14]
Caption: General antiviral mechanisms of triazole compounds.
Application Note: Assessing Antiviral Efficacy
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques in a cell culture. [11][15] Table 3: Representative EC50 Values of Triazole-based Antiviral Agents
| Compound Class | Virus | EC50 (µM) |
| 1,2,3-Triazole derivative | Chikungunya Virus | 19.7 - 19.9 |
| 1,2,3-Triazole derivative | SARS-CoV-2 | 3.16 - 7.55 |
| 1,2,4-Triazole derivative | HcoV-229E | 8.90 - 11.95 |
EC50 values are dependent on the specific compound, virus strain, and cell line used. [13][16][17][18]
Protocol: Plaque Reduction Assay
This protocol describes the basic steps for evaluating the antiviral activity of a triazole compound.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Triazole compound stock solution
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a standardized amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the triazole compound. Include a virus-only control.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay Application: Remove the virus inoculum and add an overlay medium to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 (50% effective concentration) can be determined from a dose-response curve. [19]
Click Chemistry: A Powerful Tool for Drug Discovery
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. [15][20]This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery for creating large libraries of diverse compounds. [21]
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., t-butanol/water, DMF, or DMSO)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the terminal alkyne and the organic azide in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a solution of CuSO4·5H2O and sodium ascorbate in water.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction and purified by column chromatography or recrystallization.
Synthetic Protocols for Key Triazole Compounds
Protocol: Synthesis of Fluconazole
A common synthetic route to fluconazole involves the following key steps: [5][22]
-
Friedel-Crafts Acylation: 1,3-Difluorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-chloro-1-(2,4-difluorophenyl)ethanone. [22]2. Triazole Substitution: The resulting α-chloro ketone is reacted with 1H-1,2,4-triazole to form 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [8]3. Epoxidation: The ketone is converted to an epoxide, typically using a sulfur ylide generated from trimethylsulfoxonium iodide and a base. This forms 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane. [5]4. Epoxide Opening: The epoxide is opened by reaction with a second equivalent of 1H-1,2,4-triazole under basic conditions to yield fluconazole. [23]
Protocol: Synthesis of Voriconazole
The synthesis of voriconazole is more complex due to the presence of a chiral center. A common approach involves: [24][25]
-
Reformatsky-type Reaction: A key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is reacted with a halopyrimidine derivative in the presence of zinc and a Lewis acid to form a racemic alcohol. [26]2. Chiral Resolution: The racemic mixture is resolved using a chiral acid, such as (1R)-(-)-10-camphorsulfonic acid, to isolate the desired (2R,3S)-enantiomer. [27]3. Final Step: The resolved intermediate is then converted to voriconazole.
Conclusion
The triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its adaptability allows for the generation of diverse compound libraries with a wide range of biological activities. The protocols and application notes provided in this guide offer a practical framework for researchers to explore the synthesis, evaluation, and mechanistic understanding of novel triazole-based therapeutic agents. As our understanding of disease pathways deepens, the rational design of new triazole compounds holds immense promise for addressing unmet medical needs.
References
-
Oriental Journal of Chemistry. (2018). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Retrieved from [Link]
-
Wang, L., et al. (2018). EGFR signaling pathway in breast cancers. ResearchGate. Retrieved from [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2013). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Retrieved from [Link]
-
Totobenazara, J., et al. (2015). New click-chemistry methods for 1,2,3-triazoles synthesis: recent advances and applications. Tetrahedron Letters, 56(22), 2853-2859. Retrieved from [Link]
- Google Patents. (n.d.). Voriconazole synthesis process.
-
Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. (2023). Future Virology. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(11), 5783–5786. Retrieved from [Link]
-
Rani, P., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [2][5][20]and-[2][5][6]triazoles. Mini-Reviews in Medicinal Chemistry, 23(20), 2261-2281. Retrieved from [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2013). Scientia Pharmaceutica, 81(3), 697-710. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of fluconazole and pharmaceutically acceptable salts thereof.
- Google Patents. (n.d.). Process for preparing fluconazole as antifungal medicine.
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 746359. Retrieved from [Link]
- Google Patents. (n.d.). Process for the Preparation of Fluconazole.
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2182. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (3rd ed., M38).
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
A Literature Review Focusing on the Antiviral Activity of [2][5][20]and-[2][5][6]triazoles. (2023). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. (2022). Life, 12(9), 1341. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.
-
Turlington, M., et al. (2021). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. Heliyon, 7(4), e06842. Retrieved from [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). Bioorganic Chemistry, 76, 266-276. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). Antimicrobial Agents and Chemotherapy, 39(7), 1558–1563. Retrieved from [Link]
-
Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. (2021). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
-
British Society for Immunology. (n.d.). Virus replication. Retrieved from [Link]
-
Biology LibreTexts. (2024). 21.2A: Steps of Virus Infections. Retrieved from [Link]
-
Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. (2023). Molecules, 28(6), 2736. Retrieved from [Link]
-
New Antifungal Agents with Azole Moieties. (2022). Journal of Fungi, 8(7), 717. Retrieved from [Link]
-
ResearchGate. (n.d.). Antifungal activities of the target compounds in vitro (MIC 80 μg/mL). Retrieved from [Link]
-
Open Educational Resources. (n.d.). Introduction to Viruses – General Microbiology. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2023). Isavuconazole Breakpoints for Aspergillus fumigatus. Retrieved from [Link]
-
Triazole and Echinocandin MIC Distributions with Epidemiological Cutoff Values for Differentiation of Wild-Type Strains from Non-Wild-Type Strains of Six Uncommon Species of Candida. (2012). Journal of Clinical Microbiology, 50(9), 3028-3031. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). Voriconazole Breakpoints for Aspergillus fumigatus. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2. 1,2,3-(A) 1,2,4-(B) triazole-based as potential anticoronavirus.... Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. (2019). Frontiers in Chemistry, 7, 91. Retrieved from [Link]
-
Wikipedia. (n.d.). Viral replication. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of positive-sense RNA virus replication cycle. General steps.... Retrieved from [Link]
Sources
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus [ouci.dntb.gov.ua]
- 17. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FR01 | Voriconazole Breakpoints for Aspergillus fumigatus [clsi.org]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 27. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
Application Notes and Protocols for Screening of 1,2,4-Triazole Libraries for Specific Biological Targets
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including antifungal and anticancer treatments.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 1,2,4-triazole libraries to identify novel modulators of specific biological targets. We will delve into the rationale behind library design, assay development, high-throughput screening, hit validation, and preliminary structure-activity relationship (SAR) analysis. The protocols provided herein are designed to be robust and self-validating, ensuring a high degree of scientific integrity.
Introduction: The 1,2,4-Triazole as a Versatile Pharmacophore
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, which imparts unique physicochemical properties that are highly favorable for drug design.[3] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a rigid scaffold for diverse functionalization make it a cornerstone in the development of targeted therapies.[3][4] Clinically significant drugs such as the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole, all feature the 1,2,4-triazole core, highlighting its therapeutic relevance.[1][5] The broad biological activities of 1,2,4-triazole derivatives, including enzyme inhibition and disruption of protein-protein interactions, make them a rich source for hit and lead discovery.[3][6][7]
Library Design and Synthesis: Building a Diverse Chemical Arsenal
The success of any screening campaign is fundamentally dependent on the quality and diversity of the compound library. For 1,2,4-triazoles, several synthetic strategies can be employed to generate a library with a wide range of chemical functionalities.
Rationale for Diversity-Oriented Synthesis
A diversity-oriented approach to library synthesis is crucial for exploring a broad chemical space and increasing the probability of identifying hits against various biological targets. Key diversification points on the 1,2,4-triazole scaffold are typically the N1, C3, and C5 positions (for 1,2,4-triazoles) or the N4, C3, and C5 positions (for 4H-1,2,4-triazoles).[8] Substitutions at these positions can significantly influence the compound's steric, electronic, and hydrophobic properties, thereby modulating its biological activity.[8]
Synthetic Protocols
Numerous methods exist for the synthesis of 1,2,4-triazoles.[9][10] A common and versatile method involves the cyclocondensation of hydrazides with various reagents. Below is a representative protocol.
Protocol 1: Synthesis of 3,5-Disubstituted-4H-1,2,4-triazoles
This protocol outlines a general procedure for the synthesis of a diverse library of 1,2,4-triazoles.
Materials:
-
A diverse set of aromatic and aliphatic hydrazides
-
A diverse set of orthoesters (e.g., triethyl orthoformate, triethyl orthoacetate)
-
Glacial acetic acid
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the selected hydrazide (1.0 equivalent) in a minimal amount of ethanol.
-
Addition of Reagents: Add the chosen orthoester (1.2 equivalents) and a catalytic amount of glacial acetic acid to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Target Selection and Assay Development
The choice of biological target is dictated by the therapeutic area of interest. 1,2,4-triazoles have shown activity against a wide range of targets, including kinases, phosphatases, and enzymes involved in metabolic pathways.[11][12]
Choosing the Right Assay
The selection of an appropriate assay is critical for the success of a high-throughput screening (HTS) campaign. The assay should be robust, reproducible, and scalable to a high-throughput format (e.g., 96- or 384-well plates). Both biochemical and cell-based assays can be employed.
-
Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target (e.g., an enzyme or receptor). They are ideal for identifying direct inhibitors or binders.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway. They provide more physiologically relevant data but can be more complex to interpret.[13][14]
Table 1: Comparison of Common Assay Formats for Screening 1,2,4-Triazole Libraries
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical | |||
| Enzyme Inhibition | Measures the reduction in the rate of an enzyme-catalyzed reaction. | Direct measure of target engagement; high signal-to-noise ratio. | Lacks cellular context; may miss compounds requiring metabolic activation. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding of a small molecule to a larger target. | Homogeneous assay format; highly sensitive. | Requires a fluorescently labeled probe; can be prone to interference from fluorescent compounds. |
| Cell-Based | |||
| Cell Viability (MTT/MTS) | Measures the metabolic activity of cells as an indicator of viability.[15][16] | Simple and cost-effective; provides a general measure of cytotoxicity. | Indirect measure of target engagement; prone to false positives/negatives. |
| Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase) under the control of a specific promoter. | Highly sensitive and quantifiable; can be used to study specific signaling pathways. | Can be influenced by off-target effects; may not reflect the endogenous protein levels. |
High-Throughput Screening (HTS) Workflow
The HTS process involves screening a large number of compounds in a rapid and automated fashion to identify "hits" that modulate the activity of the biological target.
Caption: A generalized workflow for the high-throughput screening of a 1,2,4-triazole library.
Protocol 2: Primary Screening of a Kinase Inhibitor Library
This protocol describes a typical primary screen to identify 1,2,4-triazole-based kinase inhibitors.
Materials:
-
Purified kinase of interest
-
Kinase substrate (e.g., a peptide)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
1,2,4-triazole library (10 mM in DMSO)
-
Positive control inhibitor (known inhibitor of the kinase)
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the 1,2,4-triazole library into the wells of a 384-well plate. Also, include wells for the positive control and a DMSO vehicle control.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Reaction: Prepare a solution of ATP in the kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final concentration of the compounds in the assay will be 10 µM.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the detection reagent according to the manufacturer's instructions (e.g., 10 µL of ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature. Then, add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and DMSO controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the DMSO controls).
Hit Confirmation and Validation
Initial hits from the primary screen must be rigorously validated to eliminate false positives and confirm their activity.
Caption: A decision tree for the validation and triage of primary screening hits.
Secondary Assays and Mechanism of Action (MoA) Studies
Validated hits are further characterized in secondary assays to understand their mechanism of action and to build a preliminary SAR.[3]
Examples of Secondary Assays:
-
Selectivity Profiling: Screening the validated hits against a panel of related kinases to determine their selectivity.[17]
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
-
Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Structure-Activity Relationship (SAR) Studies
A preliminary SAR is developed by analyzing the activity of structurally related compounds from the screening library.[7][18] This involves identifying key structural features that are essential for activity and those that can be modified to improve potency and selectivity. For example, SAR studies on 1,2,4-triazole derivatives have shown that the nature and position of substituents on the triazole ring and any appended aromatic systems can have a profound impact on their biological activity.[8][19]
Data Analysis and Interpretation
Robust data analysis is crucial for making sound decisions throughout the screening process. Key parameters to consider include:
-
Z'-factor: A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
IC₅₀/EC₅₀ values: The concentration of a compound that produces 50% of its maximal effect. These values are used to rank the potency of hits.
Troubleshooting
Table 2: Common Issues and Troubleshooting in 1,2,4-Triazole Library Screening
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High False Positive Rate | Compound promiscuity, assay interference (e.g., fluorescence quenching/enhancement). | Implement counter-screens and orthogonal assays.[20] |
| Poor Reproducibility | Inconsistent liquid handling, reagent instability, cell culture variability. | Optimize automation protocols, ensure reagent quality control, and standardize cell culture procedures. |
| Low Hit Rate | Library lacks relevant chemical matter for the target, inappropriate assay conditions. | Expand library diversity, optimize assay parameters (e.g., substrate/enzyme concentrations). |
Conclusion
The screening of 1,2,4-triazole libraries is a powerful strategy for the discovery of novel therapeutic agents. A systematic and rigorous approach, from library design to hit validation and SAR analysis, is essential for success. The protocols and guidelines presented in this document provide a solid framework for researchers to embark on their own screening campaigns with confidence.
References
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01062]
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/104769]
- Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. Chemistry & Biodiversity. [URL: https://pubmed.ncbi.nlm.nih.gov/36190412/]
- Recent Advances in 1,2,4‐Triazole‐Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022–2025). ChemMedChem. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.202400305]
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022–2025). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38940026/]
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Polycyclic Aromatic Compounds. [URL: https://www.tandfonline.com/doi/abs/10.1080/10406638.2020.1732529]
- An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7518939/]
- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Letters in Drug Design & Discovery. [URL: https://www.eurekaselect.com/article/124230]
- Review and QSAR study of substituted 1,2,4-triazole nucleus. Journal of the Indian Chemical Society. [URL: https://www.sciencedirect.com/science/article/pii/S2772752X2400108X]
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Biological-Activities-of-Some-A-Review-Al-Ghorbani-Kaish/06631b537554556441b83141f237f37435f303f2]
- Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors. BenchChem. [URL: https://www.benchchem.com/application-notes/synthesis-of-1-2-4-triazole-based-enzyme-inhibitors]
- Synthetic strategies due to new 1,2,4-triazoles getting (literature review). Pharmacia. [URL: https://pharmacia.pensoft.net/article/112523/]
- 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Cogent Engineering. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10332812/]
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/2994]
- Antifungal Properties of 1,2,4-Triazoles. International Journal of Scientific Research in Engineering and Management. [URL: https://isres.org/antifungal-properties-of-1,2,4-triazoles/]
- SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. ResearchGate. [URL: https://www.researchgate.net/figure/SAR-of-anticancer-antiviral-drugs-with-124-triazoles_fig1_369680373]
- Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000720/]
- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Life Chemicals. [URL: https://lifechemicals.com/blog/building-blocks/1-2-4-triazole-derivatives-for-synthesis-of-biologically-active-compounds]
- Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2219273120]
- Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319830/]
- Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07026]
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9274092/]
- 1,2,4-Triazole - a versatile azole, proves and popular as an antifungal agent. Journal of Applicable Chemistry. [URL: https://www.joac.info/index.php/joac/article/view/1000]
- Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum. MDPI. [URL: https://www.mdpi.com/1422-0067/18/1/130]
- synthesis of 1,2,4 triazole compounds. International Journal of Scientific Research in Engineering and Management. [URL: https://isres.org/synthesis-of-1,2,4-triazole-compounds/]
- High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc01559a]
- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319985/]
- New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. MDPI. [URL: https://www.mdpi.com/1424-8247/17/5/596]
- 41PDevelopment of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). Annals of Oncology. [URL: https://www.annalsofoncology.org/article/S0923-7534(20)36070-5/fulltext]
- Addressing off-target effects of 1,2,4-triazole compounds in cellular models. BenchChem. [URL: https://www.benchchem.com/application-notes/addressing-off-target-effects-of-1-2-4-triazole-compounds]
- Application Notes & Protocols: Screening the Biological Activity of Novel 4-Phenyl-1H-1,2,3-Triazole Derivatives. BenchChem. [URL: https://www.benchchem.
- Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Cancer Drug Resistance. [URL: https://pubmed.ncbi.nlm.nih.gov/39671264/]
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9656461/]
- Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10028751/]
- A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. FAO AGRIS. [URL: https://agris.fao.org/agris-search/search.do?recordID=US201600122176]
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c11199]
- Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00252j]
- A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. ResearchGate. [URL: https://www.researchgate.net/publication/282585489_A_High-Throughput_Synthesis_of_124-Oxadiazole_and_124-Triazole_Libraries_in_a_Continuous_Flow_Reactor]
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31994462/]
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.5c11199]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Review and QSAR study of substituted 1,2,4-triazole nucleus. [wisdomlib.org]
- 5. isres.org [isres.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 10. isres.org [isres.org]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Welcome to the comprehensive technical support guide for the synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This resource is meticulously designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this synthetic pathway, enhance yield, and ensure the highest purity of the final product. This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Overview of the Synthetic Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process. The most common and reliable route for synthesizing this compound involves three key stages:
-
Formation of Benzoyl Hydrazide: The synthesis typically begins with the hydrazinolysis of an appropriate ester, such as methyl benzoate, with hydrazine hydrate to form benzoyl hydrazide.
-
Synthesis of the Thiosemicarbazide Intermediate: The benzoyl hydrazide is then reacted with 4-methoxyphenyl isothiocyanate to yield the crucial intermediate, 1-benzoyl-4-(4-methoxyphenyl)thiosemicarbazide.
-
Base-Catalyzed Cyclization: The final and most critical step is the intramolecular cyclization of the thiosemicarbazide intermediate in a basic medium, which results in the formation of the desired this compound.
This guide will focus on troubleshooting and optimizing the second and third stages of this synthesis, as they are most critical for achieving high yield and purity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that researchers may encounter during the synthesis, providing detailed explanations and actionable solutions.
Question 1: Why is the overall yield of my this compound consistently low?
Answer: Low yields can be attributed to several factors, primarily related to incomplete reactions in either the thiosemicarbazide formation or the final cyclization step.
-
Incomplete Thiosemicarbazide Formation: The reaction between benzoyl hydrazide and 4-methoxyphenyl isothiocyanate may not have gone to completion.
-
Causality: This reaction is a nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate. The reaction rate is influenced by solvent polarity and reaction time.
-
Solution: Ensure you are using an appropriate solvent, such as ethanol or methanol, and allow for sufficient reaction time, often requiring several hours under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials.
-
-
Inefficient Cyclization: The base-catalyzed cyclization of the thiosemicarbazide intermediate is a pivotal step where yield can be significantly compromised.
-
Causality: The choice of base, its concentration, and the reaction temperature are critical parameters that dictate the efficiency of the ring closure.[1] A common and effective method is to use an aqueous solution of sodium hydroxide or potassium hydroxide under reflux.[2][3]
-
Solution: A 2M aqueous solution of sodium hydroxide is generally effective. The reaction typically requires refluxing for several hours to ensure complete cyclization. Insufficient heating or a lower concentration of the base can lead to an incomplete reaction.
-
Question 2: I have isolated a significant amount of a side product. How can I identify and minimize its formation?
Answer: A common side product in this synthesis is the isomeric 5-phenyl-2-(4-methoxyphenylamino)-1,3,4-thiadiazole.
-
Identification: The formation of the 1,3,4-thiadiazole can be confirmed using spectroscopic methods. In the ¹H NMR spectrum, the N-H and S-H protons of the 1,2,4-triazole-3-thiol typically appear at a much lower field (around 13-14 ppm) compared to the amino group signal of the thiadiazole, which is usually found in the aromatic region.[4]
-
Causality: The formation of either the 1,2,4-triazole or the 1,3,4-thiadiazole is a result of the cyclization of the acylthiosemicarbazide intermediate. The reaction pathway is often influenced by the reaction conditions, particularly the pH. Acidic conditions tend to favor the formation of 1,3,4-thiadiazoles, while basic conditions favor the desired 1,2,4-triazole.[4][5]
-
Solution:
-
Strictly Basic Conditions: Ensure that the cyclization step is carried out in a sufficiently basic medium. The use of a strong base like sodium hydroxide or potassium hydroxide is crucial.[6]
-
Avoid Acidic Contaminants: Ensure that the starting materials and solvent for the cyclization step are free from acidic impurities.
-
Question 3: My final product is difficult to purify and appears as an oil, not the expected solid. What purification strategies can I employ?
Answer: 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are often polar compounds, which can make purification challenging. The "oiling out" of the product is a common issue, often due to the presence of impurities that depress the melting point.
-
Purification of Polar Compounds:
-
Causality: The presence of both the triazole ring and the thiol group contributes to the polarity of the molecule, which can lead to issues like streaking on standard silica gel chromatography.[7]
-
Solution:
-
Recrystallization: This is the most common and effective method for purifying the final product. Ethanol is often a suitable solvent for recrystallization.[3]
-
Chromatography: If recrystallization is ineffective, column chromatography can be used. However, due to the polar nature of the compound, modifications to the standard silica gel chromatography may be necessary. Consider using a more polar eluent system, such as a mixture of chloroform and methanol.[8] In some cases, reverse-phase chromatography (C18) may provide better separation.[7]
-
-
-
Addressing "Oiling Out":
-
Causality: Impurities can act as a solvent for the product, preventing it from crystallizing.
-
Solution: Try re-dissolving the oil in a minimal amount of a suitable solvent and then attempting to precipitate the product by adding a non-solvent. For example, dissolve the oil in a small amount of warm ethanol and then slowly add cold water until the product precipitates.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base and concentration for the cyclization step? A1: An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 2M is commonly used and has been shown to be effective for the cyclization of acylthiosemicarbazides to 1,2,4-triazoles.[6][9]
Q2: How long should the cyclization reaction be refluxed? A2: The reaction time can vary depending on the specific substrate and reaction scale. However, a reflux time of 3 to 6 hours is typically sufficient for complete cyclization.[2] It is always recommended to monitor the reaction progress by TLC.
Q3: Can other solvents be used for the cyclization reaction? A3: While aqueous basic solutions are most common, other high-boiling point polar solvents in the presence of a base can also be used. However, for this specific synthesis, aqueous NaOH or KOH is the most reported and reliable method.
Q4: How should I store the final product? A4: this compound should be stored in a cool, dry, and dark place in a well-sealed container to prevent degradation. While generally stable, prolonged exposure to acidic conditions should be avoided.[10]
IV. Experimental Protocols
Protocol 1: Synthesis of 1-benzoyl-4-(4-methoxyphenyl)thiosemicarbazide
-
In a round-bottom flask, dissolve benzoyl hydrazide (1.36 g, 10 mmol) in 50 mL of absolute ethanol.
-
To this solution, add 4-methoxyphenyl isothiocyanate (1.65 g, 10 mmol).
-
Heat the reaction mixture under reflux for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the 1-benzoyl-4-(4-methoxyphenyl)thiosemicarbazide intermediate.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, suspend the 1-benzoyl-4-(4-methoxyphenyl)thiosemicarbazide (3.01 g, 10 mmol) in 50 mL of a 2M aqueous sodium hydroxide solution.
-
Heat the mixture under reflux for 5 hours. The solid will gradually dissolve as the reaction progresses.
-
Monitor the reaction by TLC to ensure the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the cold solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The white precipitate of this compound is collected by filtration.
-
Wash the precipitate thoroughly with cold water and then dry it.
-
For further purification, recrystallize the product from ethanol.
V. Data Presentation
Table 1: Recommended Reaction Conditions for Cyclization
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Strong bases that effectively catalyze the intramolecular cyclization. |
| Base Concentration | 2M aqueous solution | Provides a sufficiently basic medium to favor 1,2,4-triazole formation. |
| Solvent | Water | A readily available and effective solvent for this reaction. |
| Temperature | Reflux | Ensures a sufficient reaction rate for complete cyclization. |
| Reaction Time | 3-6 hours | Typically adequate for the reaction to go to completion. |
VI. Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
VII. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting common side reactions in triazole synthesis
Technical Support Center: Triazole Synthesis
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions and overcoming challenges in Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer provides a causal explanation and actionable protocols to get your reaction back on track.
Q1: My CuAAC reaction is sluggish, incomplete, or has failed entirely. What are the likely causes and how can I fix it?
A1: Reaction failure in CuAAC is one of the most common issues and typically points to problems with the catalytic system. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2]
Potential Causes & Solutions:
-
Catalyst Oxidation: The Cu(I) catalyst is essential for the reaction but is easily oxidized by atmospheric oxygen.[2]
-
Insufficient Reducing Agent: When using a Cu(II) salt precursor (like CuSO₄), a reducing agent is required to generate and maintain the active Cu(I) state.
-
Inhibitory Buffer or Solvent Components: Certain molecules can chelate the copper catalyst, rendering it inactive.
-
Poor Reagent Quality: Azides and alkynes can degrade. Low-molecular-weight azides, in particular, can be unstable.[2][7]
-
Solution: Use reagents from a reliable source and store them properly (cold and protected from light).[2] If you suspect degradation, purify the starting materials before use.
-
Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my alkyne. What is this and how can I prevent it?
A2: This is a classic case of oxidative homocoupling , also known as Glaser coupling.[1] It's a copper-mediated reaction where two terminal alkyne molecules couple to form a diacetylene byproduct. This side reaction is particularly prevalent when the concentration of active Cu(I) is low and oxygen is present.[5]
Mechanism Insight: The presence of Cu(II) and oxygen facilitates the dimerization of your alkyne starting material, competing directly with the desired cycloaddition.
Prevention Strategies:
-
Maintain a Reducing Environment: The most effective way to suppress Glaser coupling is to prevent the oxidation of Cu(I) to Cu(II). Adding a slight excess of a reducing agent like sodium ascorbate is crucial.[8]
-
Deoxygenate Rigorously: Thoroughly degas all solvents and reagents before starting the reaction to minimize the amount of dissolved oxygen available for oxidative processes.[3]
-
Utilize a Stabilizing Ligand: Ligands not only accelerate the desired CuAAC reaction but also protect the Cu(I) center from oxidation, which indirectly suppresses homocoupling.[9]
Q3: My triazole product is difficult to purify and appears to be contaminated with copper. How can I effectively remove the residual copper?
A3: Copper ions have a high affinity for the nitrogen atoms in the triazole ring, forming stable complexes that can be difficult to remove by standard chromatography alone.[10]
Effective Copper Removal Protocols:
-
Aqueous EDTA Wash: After the reaction, quench and dilute the mixture with an organic solvent. Wash the organic layer multiple times with an aqueous solution of ethylenediaminetetraacetic acid (EDTA), a strong chelating agent. Using the tetrasodium salt of EDTA at a slightly basic pH can be effective.[10]
-
Ammonia Solution Wash: A wash with dilute aqueous ammonia can also be effective. Ammonia forms a soluble copper-ammonia complex, which can be partitioned into the aqueous phase.
-
Specialized Scavengers: For particularly stubborn cases, commercially available silica-based copper scavengers or filtration through activated carbon can be employed.[10]
Protocol: Post-Reaction Copper Removal
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a 0.1 M aqueous solution of EDTA, tetrasodium salt.
-
Follow with a wash with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Assess the copper content and proceed with column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in a CuAAC reaction?
A1: Ligands are crucial for optimizing CuAAC reactions, especially in complex environments like bioconjugation. They serve several key functions:
-
Stabilize the Cu(I) Oxidation State: They protect the catalytic Cu(I) from oxidation to the inactive Cu(II) state and prevent disproportionation into Cu(0) and Cu(II).[9]
-
Increase Reaction Rate: Ligands can significantly accelerate the rate of the cycloaddition.[5]
-
Prevent Aggregation: They help to prevent the formation of unreactive polynuclear copper-acetylide complexes.[5]
-
Protect Biomolecules: In bioconjugation, ligands like THPTA can minimize the generation of reactive oxygen species (ROS) that can damage sensitive molecules like proteins.[3][6]
| Common Ligand | Key Features | Typical Use Case |
| TBTA | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine. Highly effective but has low aqueous solubility. | Organic solvents, general synthesis. |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine. Water-soluble analogue of TBTA. | Bioconjugation in aqueous buffers.[4][6] |
| BTTES | A water-soluble tris(triazolylmethyl)amine ligand. | Bioconjugation. |
Q2: When should I choose a Ruthenium-Catalyzed (RuAAC) reaction over a Copper-Catalyzed (CuAAC) one?
A2: The choice between CuAAC and RuAAC depends entirely on the desired product regiochemistry and the nature of your substrates.
-
CuAAC exclusively produces 1,4-disubstituted ("1,4-regioisomer") triazoles from terminal alkynes.[8]
-
RuAAC , conversely, is highly regioselective for 1,5-disubstituted ("1,5-regioisomer") triazoles from terminal alkynes.[8][11]
A key advantage of RuAAC is its ability to work with internal alkynes , which do not react in CuAAC, to produce fully substituted triazoles.[11][12] Therefore, if your synthetic target is a 1,5-disubstituted or a fully substituted triazole, RuAAC is the method of choice.[12]
Q3: I am working with sensitive proteins. What are the main side reactions to be aware of during bioconjugation?
A3: Bioconjugation via CuAAC requires special care due to the sensitivity of proteins and other biomolecules.
-
Reactive Oxygen Species (ROS) Damage: The combination of a copper catalyst, a reducing agent (like ascorbate), and oxygen can generate ROS (e.g., hydroxyl radicals).[1] These species can lead to the oxidation of sensitive amino acid residues such as methionine, cysteine, histidine, and tyrosine.[13]
-
Ascorbate-Derived Side Reactions: The oxidation products of ascorbate, such as dehydroascorbate, are electrophilic and can react with nucleophilic amino acid residues like lysine and arginine, leading to unwanted protein modifications and crosslinking.[1][6]
Visualized Workflows & Mechanisms
Troubleshooting Workflow for Low CuAAC Yield
This decision tree provides a logical path for diagnosing and solving low-yield issues in your CuAAC reactions.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Simplified CuAAC Catalytic Cycle & Side Reaction
This diagram illustrates the main catalytic cycle for CuAAC and where the common alkyne homocoupling side reaction can interfere.
Caption: The CuAAC cycle and the competing oxidative homocoupling pathway.
References
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]
-
ResearchGate. Investigation of Cu 2+ -induced alkyne homocoupling and the role of buffer components in the generation of Cu + for CuAAC by CLICK-17 and ≡-CLICK-17. [Link]
-
ACS Publications. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]
-
ScienceDirect. Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. [Link]
-
Adibi, M., & Zarrabi, F. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. [Link]
-
ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]
-
ResearchGate. Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]
-
ResearchGate. Optimization of the reaction conditions a. [Link]
-
ResearchGate. Optimization of the conditions for CuAAC reaction. [Link]
-
ISRES Publishing. TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. [Link]
-
Organic Chemistry Portal. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. [Link]
-
ACS Publications. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. [Link]
-
National Institutes of Health. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
NACE International. Triazole, Benzotriazole and Naphthotriazole as Corrosion Inhibitors for Copper. [Link]
-
ResearchGate. Click chemstry: Why does it sometimes work and other times it doesn't?. [Link]
-
National Institutes of Health. Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. [Link]
-
National Institutes of Health. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1,2,4-Triazoles
Welcome to the technical support center for the synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 1,2,4-triazole synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. The 1,2,4-triazole core is a vital scaffold in medicinal chemistry, present in numerous antifungal, antiviral, and anticancer agents.[1][2] Achieving high yields and purity can be challenging, and this guide provides field-proven insights to optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1,2,4-triazoles, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Q: I am consistently obtaining a low yield of my target 1,2,4-triazole. What are the likely causes and how can I improve it?
A: Low yields are a frequent challenge in 1,2,4-triazole synthesis and can stem from several factors, from reagent quality to suboptimal reaction conditions.[3][4]
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
Insight: The purity of your starting materials is paramount. For instance, in syntheses involving hydrazines, their stability can be a concern.[5]
-
Actionable Advice: Always use freshly purified reagents. Verify the purity of your starting materials by techniques like NMR or melting point analysis before commencing the reaction.[3]
-
-
Suboptimal Reaction Temperature:
-
Insight: Temperature plays a critical role in reaction kinetics and selectivity. Some reactions, like the Pellizzari reaction, traditionally require high temperatures which can lead to degradation.[3][6] Conversely, some copper-catalyzed reactions show increased yield at lower temperatures.[2]
-
Actionable Advice: Screen a range of temperatures to find the optimal balance between reaction rate and the formation of side products.[7] For thermally sensitive substrates, consider microwave-assisted synthesis, which can often provide higher yields in shorter reaction times.[8][9]
-
-
Inefficient Catalyst System:
-
Insight: The choice of catalyst is crucial, especially in metal-catalyzed reactions. For example, in copper-catalyzed syntheses from amidines, the copper source (e.g., Cu(OAc)₂, CuCl₂) can significantly impact the outcome.[7][10]
-
Actionable Advice: Experiment with different catalysts and ligands. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, switching between a silver(I) and a copper(II) catalyst can dramatically alter the product and yield.[5]
-
-
Incorrect Solvent or Base:
-
Insight: The solvent affects the solubility of reactants and can influence the reaction mechanism.[11] The choice of base is also critical for promoting the desired reaction and neutralizing acidic byproducts.[7]
-
Actionable Advice: For copper-catalyzed reactions from amidines, polar aprotic solvents like DMSO or DMF are often effective.[10][12] Screen common bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) to find the most suitable one for your specific reaction.[7][12]
-
-
Incomplete Reaction or Product Degradation:
Issue 2: Formation of Isomeric Mixtures and Lack of Regioselectivity
Q: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the regioselectivity?
A: Achieving high regioselectivity is a common hurdle, particularly in methods like the Einhorn-Brunner reaction which can yield isomeric mixtures.[5] The formation of specific isomers is often dictated by the reaction mechanism and can be controlled by careful selection of catalysts and starting materials.
Controlling Regioselectivity:
-
Catalyst-Controlled Synthesis:
-
Insight: The choice of metal catalyst can be a powerful tool to direct the regioselectivity of a reaction.
-
Actionable Advice: For the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles.[5][10][13] This allows for precise control over the isomeric outcome.
-
-
Starting Material-Directed Synthesis:
-
Insight: In reactions like the Einhorn-Brunner, the electronic properties of the substituents on the starting materials can influence which isomer is preferentially formed.
-
Actionable Advice: In the Einhorn-Brunner reaction, the more acidic group of the diacylhydrazine will preferentially be at the 3-position of the triazole ring.[5] By carefully selecting the diacylhydrazine with appropriate electronic properties, you can favor the formation of a specific isomer.
-
Issue 3: Formation of 1,3,4-Oxadiazole Side Product
Q: I am observing a significant amount of a 1,3,4-oxadiazole impurity in my reaction mixture. Why is this happening and how can I prevent it?
A: The formation of a 1,3,4-oxadiazole is a classic side reaction, especially in syntheses that start from acylhydrazines.
Cause and Prevention:
-
Causality: Acylhydrazines can undergo intramolecular cyclization through the loss of a water molecule, particularly under acidic or dehydrating conditions, to form the thermodynamically stable 1,3,4-oxadiazole ring.[13] This pathway competes with the desired intermolecular reaction to form the 1,2,4-triazole.
-
Prevention Strategies:
-
Control of Reaction Conditions: Avoid strongly acidic or dehydrating conditions if possible. If an acid catalyst is necessary, use the mildest acid that can effectively promote the reaction.
-
Choice of Reagents: In some cases, activating the other reaction partner can allow for milder reaction conditions, thus disfavoring the oxadiazole formation.
-
One-Pot Procedures: Some modern synthetic methods are designed to minimize the formation of this side product by carefully controlling the reaction sequence in a one-pot fashion.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 1,2,4-triazoles.
Q1: What are the most common and versatile methods for synthesizing 1,2,4-triazoles?
A: Several robust methods exist for the synthesis of 1,2,4-triazoles, each with its own advantages. Some of the most widely used include:
-
From Amidines: The reaction of amidines with various reagents is a versatile route to 1,2,4-triazoles.[2] Copper-catalyzed oxidative C-H functionalization of amidines with compounds like trialkylamines or DMF can provide 1,3-disubstituted 1,2,4-triazoles.[10]
-
Pellizzari Reaction: This classic method involves the reaction of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[6][14] While effective, it often requires harsh conditions.[3]
-
Einhorn-Brunner Reaction: This reaction of imides with alkyl hydrazines can produce a mixture of 1,2,4-triazole isomers.[5][14]
-
From Nitriles: Copper-catalyzed one-pot reactions of nitriles with hydroxylamine hydrochloride offer a convenient route to 3,5-disubstituted 1,2,4-triazoles from readily available starting materials.[10][12]
-
Cycloaddition Reactions: [3+2] cycloaddition reactions, for example between isocyanides and diazonium salts, provide a modern and efficient pathway to substituted 1,2,4-triazoles with catalyst-controlled regioselectivity.[5][10]
Q2: How do I choose the right catalyst for my 1,2,4-triazole synthesis?
A: The choice of catalyst is critical and depends on the specific synthetic route you are employing.
| Catalyst System | Reactants | Product | Yield (%) | Key Advantages | Reference |
| Copper(II) Acetate | Nitriles & Hydroxylamine | 3,5-Disubstituted 1,2,4-Triazoles | Moderate to Good | One-pot synthesis from readily available materials. | [15] |
| Copper(II) | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted 1,2,4-Triazoles | up to 79% | High yield for 1,5-isomers. | [15] |
| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted 1,2,4-Triazoles | up to 88% | High yield and selectivity for 1,3-isomers. | [15] |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted 1,2,4-Triazoles | up to 92% | Metal-free, simple operating conditions, wide substrate scope. | [15] |
Q3: What analytical techniques are best for monitoring the reaction progress and confirming the product structure?
A: A combination of chromatographic and spectroscopic techniques is essential for both monitoring the reaction and characterizing the final product.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to track the disappearance of starting materials and the appearance of the product spot.[3] Using an appropriate eluent system and visualization technique (e.g., UV light, iodine, or potassium permanganate stain) is crucial.
-
¹H NMR Spectroscopy: Periodically taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide clear evidence of product formation by observing the appearance of characteristic peaks for the triazole ring protons.[3]
-
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the substitution pattern on the triazole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups.
-
Melting Point: A sharp melting point can be an indicator of product purity.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles
This protocol is adapted from a one-pot procedure described by Xu et al.[10]
-
Reaction Setup: To a reaction vessel, add the nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), Cu(OAc)₂ (10 mol%), and a suitable solvent (e.g., DMSO).
-
Reaction Execution: Stir the reaction mixture at a predetermined optimal temperature (e.g., 80-120 °C) under an air atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Low Yield
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scribd.com [scribd.com]
- 10. isres.org [isres.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Complex Triazole Structures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions to the common and complex challenges encountered during the structural characterization of triazole derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.
Section 1: Synthesis Artifacts & Purification Headaches
The most pristine analytical data begins with a pure compound. Artifacts from synthesis and purification are the primary source of characterization challenges. This section addresses common issues that arise before your sample even reaches the spectrometer or diffractometer.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows persistent broad signals and baseline distortion after a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, even after column chromatography. What is the likely cause?
A1: The most probable culprit is residual paramagnetic copper(II) ions.[1] Even trace amounts of copper can cause significant line broadening and, in some cases, the complete disappearance of signals for protons and carbons near the triazole ring, which acts as a chelating moiety.[1] Standard silica gel chromatography is often insufficient for removing all metal contaminants.
Troubleshooting Protocol: Removal of Residual Copper Catalyst
-
Aqueous Wash with a Chelating Agent:
-
Dissolve your crude or purified product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer 2-3 times with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) or a 10% ammonium chloride solution. These agents form stable, water-soluble complexes with copper ions, effectively sequestering them into the aqueous phase.[2]
-
Follow with a water wash and a brine wash to remove residual chelating agent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Activated Carbon Treatment:
-
For stubborn cases, dissolving the compound in a suitable solvent and stirring with a small amount of activated carbon for 1-2 hours can adsorb the remaining metal impurities.
-
Filter the mixture through a pad of Celite® to remove the carbon before solvent evaporation.
-
Q2: I'm struggling to purify my highly polar triazole derivative. It either streaks on the silica column or I get poor recovery with reverse-phase chromatography. What are my options?
A2: Highly polar triazoles, especially those with additional hydrogen bond donors/acceptors, present a significant purification challenge.[2]
Alternative Purification Strategies:
| Technique | Principle & Application | Key Considerations |
| HILIC | Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (like silica) with a high-concentration organic mobile phase. It's ideal for compounds too polar for reverse-phase but not well-retained on normal phase under standard conditions.[2] | Eluent systems are typically acetonitrile/water based. Excellent for separating polar compounds from less polar impurities. |
| Modified Normal Phase | Adding a small percentage (0.1-1%) of a modifier like triethylamine or ammonia to your dichloromethane/methanol eluent system can significantly improve peak shape by deactivating acidic sites on the silica gel that cause streaking. | Particularly effective for basic triazole derivatives. |
| Recrystallization | If your compound is a solid, recrystallization is the gold standard for achieving high purity. The challenge lies in finding a suitable solvent system (a single solvent or a binary mixture in which the compound is soluble when hot but insoluble when cold). | Impurities can sometimes inhibit crystallization, leading to "oiling out".[2] If this occurs, try re-purifying a small amount by another method before attempting recrystallization again. |
Section 2: Navigating the Complexities of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the workhorse for structural elucidation, but triazole chemistry presents unique interpretive challenges, from determining regiochemistry to dealing with dynamic processes.
Frequently Asked Questions (FAQs)
Q1: My synthesis could produce either a 1,4- or 1,5-disubstituted 1,2,3-triazole. How can I use NMR to unambiguously assign the correct regioisomer?
A1: This is a classic and critical challenge in triazole chemistry, as the catalyst (or lack thereof) dictates the outcome of the cycloaddition.[3][4] Fortunately, 1D and 2D NMR provide definitive answers. The key difference lies in the electronic environment of the triazole proton and carbons, and their connectivity to the substituents.
Key NMR Distinctions: 1,4- vs. 1,5-Regioisomers
| NMR Parameter | 1,4-Disubstituted Isomer (e.g., from CuAAC) | 1,5-Disubstituted Isomer (e.g., from Ruthenium-catalyzed) | Rationale |
| ¹H Chemical Shift (Triazole H) | Typically more shielded (further upfield, ~7.3-7.8 ppm) | Typically more deshielded (further downfield, ~7.9-8.3 ppm) | The triazole proton in the 1,5-isomer is adjacent to two nitrogen atoms, leading to a more electron-deficient environment.[3] |
| ¹³C Chemical Shift (Triazole CH) | Typically more shielded (~120-125 ppm) | Typically more deshielded (~130-135 ppm) | Similar to the proton, the carbon in the 1,5-isomer experiences greater deshielding from the adjacent nitrogens.[3] |
| ¹³C Chemical Shift (Substituted C) | Generally less affected | The carbon attached to the N1 position often shows a larger downfield shift. | The electronic environment around the N1 substituent is different. |
While these 1D chemical shifts are strong indicators, 2D NMR provides incontrovertible proof.
Definitive 2D NMR Protocol: HMBC & NOESY
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) Spectrum: This experiment shows correlations between protons and carbons over 2-3 bonds.
-
For the 1,4-isomer: The triazole proton (H-5) will show a 3-bond correlation to the carbon of the substituent attached to N-1. The protons on the substituent at C-4 will show correlations to both C-4 and C-5 of the triazole ring.
-
For the 1,5-isomer: The triazole proton (H-4) will not show a correlation to the substituent on N-1. Instead, the protons on the N-1 substituent will show a correlation to the substituted triazole carbon (C-5).
-
-
Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) Spectrum (if applicable): This experiment detects through-space proximity.
-
For the 1,5-isomer: A distinct NOE cross-peak should be observed between the triazole proton (H-4) and the protons of the substituent on C-5, due to their spatial proximity. This effect is generally much weaker or absent in the 1,4-isomer.[3]
-
Troubleshooting Workflow: Regioisomer Assignment
Caption: Decision workflow for assigning 1,2,3-triazole regiochemistry.
Q2: I'm observing tautomerism in my N-unsubstituted triazole, which is complicating my NMR spectra. How can I confirm this and simplify the analysis?
A2: Prototropic tautomerism is common in NH-triazoles and can lead to signal averaging or the presence of multiple species in solution, depending on the rate of exchange.[5] Variable Temperature (VT) NMR is the key experiment to probe this dynamic behavior.
-
At low temperatures: The exchange rate slows down, and you may be able to "freeze out" the individual tautomers, observing sharp, distinct signals for each form.
-
At high temperatures: The exchange rate increases, leading to a single set of time-averaged, sharp signals.
Computational chemistry (e.g., DFT calculations) can also be used to predict the relative energies of the different tautomers and their expected NMR chemical shifts to aid in spectral assignment.[5]
Section 3: Decoding Mass Spectrometry Data
Mass spectrometry (MS) is essential for confirming molecular weight and providing structural clues through fragmentation. However, the stable triazole ring can lead to complex fragmentation patterns that are highly dependent on substituents and ionization methods.[6]
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns for 1,2,4-triazoles and 1,2,3-triazoles in ESI-MS?
A1: While fragmentation is highly dependent on the nature and position of substituents, some general pathways are commonly observed.[6][7]
Common MS Fragmentation Pathways for Triazoles
| Triazole Type | Primary Fragmentation | Common Neutral Losses | Rationale |
| 1,2,3-Triazoles | Ring cleavage | N₂, HCN, RCN | The linear arrangement of three nitrogens facilitates the loss of a stable dinitrogen molecule (N₂). Subsequent losses depend on the substituents. |
| 1,2,4-Triazoles | Ring cleavage | HCN, N₂, RCN | Loss of HCN is a very common pathway.[6] Loss of N₂ can also occur, often leading to the formation of a nitrilium ion. |
| Substituent Loss | Cleavage of bonds alpha to the ring | Loss of the substituent itself or parts of it | This is often the most dominant fragmentation pathway, especially for labile groups. The stability of the resulting radical or neutral species drives this process. |
It's crucial to analyze a series of related compounds to build confidence in fragmentation assignments. Varying the collision energy (in MS/MS experiments) can help elucidate fragmentation pathways by controlling the degree of fragmentation.[8]
Q2: I'm analyzing isomeric triazoles by MS, but I'm seeing evidence of gas-phase rearrangements, making the spectra nearly identical. How can I address this?
A2: This is a known and complex issue. Under the high-energy conditions of tandem mass spectrometry, some 1,2,3-triazoles have been shown to rearrange in the gas phase to other isomeric structures, leading to identical fragment ions and making differentiation impossible by MS alone.[9]
Mitigation Strategies:
-
Lower Collision Energy: Use the lowest collision energy that still produces sufficient fragmentation. This may minimize the energy available for rearrangement.
-
Alternative Ionization: If available, try a softer ionization technique than ESI, such as Atmospheric Pressure Chemical Ionization (APCI), to see if it alters the rearrangement propensity.
-
Rely on Chromatography: The primary differentiation must come from the chromatographic separation (LC-MS). If the isomers can be separated by HPLC, their identical MS/MS spectra can still be used for quantification, but not for initial identification without the retention time data.
-
Complementary Techniques: This is a scenario where MS must be used in conjunction with NMR for unambiguous structural proof.[10]
Section 4: The 'Gold Standard' - X-ray Crystallography
Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure, including regiochemistry and stereochemistry.[10][11] However, obtaining high-quality crystals is often the most significant experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: My complex triazole derivative is a persistent oil or only forms a microcrystalline powder. What steps can I take to grow diffraction-quality single crystals?
A1: Growing single crystals is often described as more of an art than a science, but a systematic, logical approach greatly increases the chances of success. The key is to explore a wide range of conditions to find the "sweet spot" for slow, ordered crystal lattice formation.
Experimental Protocol: Systematic Crystallization Screening
-
Ensure Highest Purity: Crystallization is highly sensitive to impurities, which can inhibit nucleation or disrupt lattice formation. Re-purify your compound using one of the methods from Section 1. An NMR spectrum should be perfectly clean before starting.
-
Solvent Selection:
-
Solubility Test: Find a range of solvents in which your compound is sparingly soluble, moderately soluble, and highly soluble at room temperature.
-
Ideal System: A good starting point is a solvent in which your compound is soluble when heated but has low solubility at room temperature or in a binary system of a "good" solvent and a "poor" solvent (anti-solvent).
-
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a volatile solvent (e.g., DCM, ethyl acetate) in a vial covered with a perforated cap (e.g., Parafilm with pinholes). Allow the solvent to evaporate over several days to weeks in a vibration-free location.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve your compound in a "good" solvent. Place this solution in a small open container (or as a drop on a slide). Seal this inside a larger jar containing a larger volume of a miscible "poor" solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the solution of your compound, gradually reducing its solubility and inducing crystallization.
-
Solvent Layering: Carefully layer a less dense "good" solvent containing your compound on top of a more dense "poor" solvent in a narrow tube (like an NMR tube). Crystals may form at the interface over time.
-
Troubleshooting Crystallization
Caption: A logical workflow for troubleshooting crystallization experiments.
References
- Hrytsai, I., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Žurnal organìčnoï ta farmacetičnoï hìmìï, 18(1), 69-76.
-
Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 337-346. [Link]
-
Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]
-
Ye, D. -J., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24(12), 5286-5288. [Link]
-
Black, D. S. C., et al. (1975). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, (18), 1944-1950. [Link]
-
ResearchGate. (n.d.). Single Crystal XRD, Spectroscopic, DFT Studies and Synthesis of[6][7][8]triazolo[4,3-a]pyrimidines. ResearchGate. [Link]
-
Kulyk, K., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 851. [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 442. [Link]
-
Babu, T. H., et al. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. [Link]
-
ResearchGate. (2015). How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. ResearchGate. [Link]
-
Borys, K. M., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 123-131. [Link]
-
Taylor, L. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
-
Bakulina, O., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11520-11525. [Link]
-
Turovtsev, V. V., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231-3240. [Link]
-
Trávníček, Z., et al. (2012). DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY?. Chemicke Listy, 106(6), 528-534. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 5. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Protocols for Consistent Batch-to-Batch Synthesis of Triazoles
As a Senior Application Scientist, I've designed this Technical Support Center to address the nuanced challenges researchers face in achieving consistent, high-yield synthesis of 1,2,3-triazoles, particularly via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and refine your methods for robust, batch-to-batch reproducibility.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," is celebrated for its efficiency and specificity.[1][2] However, achieving consistent results batch-to-batch requires a deep understanding of the reaction's key parameters and potential pitfalls. This guide provides a structured approach to troubleshooting common issues and optimizing your protocols for maximum reliability.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered during triazole synthesis.
Q1: My CuAAC reaction failed, resulting in low or no triazole product. What is the most likely cause? A low or non-existent yield is the most frequent issue and typically points to a problem with the catalyst. The reaction requires Copper(I) as the active catalytic species.[3][4] If you are using a Copper(II) salt, such as CuSO₄, it is crucial to add a reducing agent like sodium ascorbate to generate Cu(I) in situ.[1][3] Ensure your reducing agent is fresh, as oxidized ascorbate is ineffective. If using a Cu(I) salt (e.g., CuBr, CuI), ensure it has not been oxidized by prolonged exposure to air.[3]
Q2: What is the purpose of a ligand in the CuAAC reaction, and which one should I select? Ligands are critical for stabilizing the catalytically active Cu(I) oxidation state, preventing both oxidation to the inactive Cu(II) state and disproportionation to Cu(0) and Cu(II).[4][5] Furthermore, ligands accelerate the reaction rate significantly.[6][7] The choice of ligand depends on your solvent system:
-
For organic solvents: Tris-(benzyltriazolylmethyl)amine (TBTA) is a common and effective choice.[5][8]
-
For aqueous or partially aqueous systems (e.g., bioconjugation): Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or sulfonated bathophenanthroline are preferred.[8][9][10] Using a water-soluble ligand like THPTA can simplify the entire process by allowing the reaction to be run in water, which is ideal for biological applications.[10]
Q3: Can the solvent choice impact my reaction's success? Absolutely. While the CuAAC reaction is robust and tolerates a wide variety of solvents, including water, reactant solubility is paramount.[3][11] If your azide or alkyne is not fully dissolved, the reaction will be slow or incomplete. Consider using co-solvents like DMSO, DMF, or t-BuOH to ensure a homogeneous reaction mixture.[3] For thermal (uncatalyzed) cycloadditions, solvent polarity can even influence the ratio of 1,4- and 1,5-regioisomers formed.[12]
Q4: I see an unexpected side product that I suspect is from alkyne homocoupling. How can I prevent this? The formation of a diyne (from oxidative homocoupling of your terminal alkyne) is a classic side reaction that occurs when the Cu(I) catalyst is oxidized by dissolved oxygen.[5] This can be minimized by:
-
Using a slight excess of the reducing agent (sodium ascorbate) to maintain a reducing environment.[13]
-
Employing a stabilizing ligand like TBTA or THPTA.[5]
-
Degassing the solvent before use, particularly for sensitive or slow reactions.
Q5: How can I effectively remove the copper catalyst from my final product? Residual copper contamination is a common issue, as the triazole product itself can chelate copper ions.[14][15] A standard and effective method for removal is to wash an organic solution of your crude product with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA).[14][15] This sequesters the copper ions into the aqueous phase, which can then be separated.
Q6: My reaction is very slow. Should I heat it? While many CuAAC reactions proceed efficiently at room temperature, gentle heating can be beneficial, especially if catalyst sequestration by a substrate or poor reactant solubility is suspected.[3] However, be mindful of the thermal stability of your starting materials and products, as high temperatures can lead to degradation.[16][17] For some systems, microwave-assisted synthesis can dramatically accelerate reaction rates, reducing times from hours to minutes.[18][19]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Low or Inconsistent Yield
Batch-to-batch inconsistency is a major hurdle in scaling up or relying on a synthetic protocol. The logical flow below helps diagnose the root cause of poor performance.
Caption: Recommended order of addition to minimize side reactions in CuAAC.
-
Regioisomers: The standard CuAAC reaction is highly regioselective, producing the 1,4-disubstituted triazole. [1][13]If you observe the 1,5-isomer, it's likely that a competing thermal Huisgen cycloaddition is occurring, which can be prompted by excessive heating. [1][12]If the 1,5-isomer is the desired product, a ruthenium-catalyzed reaction (RuAAC) is the appropriate method. [11][12]* Substrate Degradation: In bioconjugation, the combination of copper and sodium ascorbate can generate reactive oxygen species that damage proteins or other biomolecules. [9]This can be mitigated by using stabilizing ligands and additives like aminoguanidine, which intercepts harmful byproducts of ascorbate oxidation. [9]* "Oiling Out": If your product consistently appears as an oil instead of the expected solid, it is often due to the presence of impurities that depress the melting point. [14]Rigorous purification to remove residual starting materials, solvents, or copper salts is necessary. After purification, attempting crystallization from a different solvent system may yield a solid product.
Part 3: Key Experimental Protocols for Reproducibility
Adherence to a well-defined protocol is the foundation of batch-to-batch consistency.
Protocol 1: General CuAAC Protocol for Small Molecule Synthesis
This protocol is a robust starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
-
Reactant Preparation: In a reaction vial, dissolve the alkyne (1.0 equiv) and the azide (1.0-1.1 equiv) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or DMSO).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. In a third vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) and a suitable ligand like TBTA (0.01-0.05 equiv) in the reaction solvent. [12]3. Reaction Initiation: Add the CuSO₄/ligand solution to the stirring solution of the azide and alkyne.
-
Final Addition: Add the sodium ascorbate solution to the reaction mixture. The addition of ascorbate generates the active Cu(I) catalyst and initiates the reaction. [20]5. Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours. [20]6. Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with an aqueous EDTA solution to remove copper, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Post-Reaction Copper Removal
This procedure is designed to remove persistent copper contamination from the synthesized triazole.
-
Dissolution: Dissolve the crude triazole product in an organic solvent in which it is freely soluble and that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
EDTA Wash: Transfer the solution to a separatory funnel and wash with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid, disodium salt (Na₂EDTA). Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer, often blue or green if significant copper is present, contains the chelated copper.
-
Separation: Drain the lower aqueous layer. Repeat the EDTA wash two more times to ensure complete removal.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo to yield the purified triazole.
References
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie International Edition, 47(43), 8218-8221. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Wikipedia contributors. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Chemistry, 15(16), 2830-2845. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:-[3][6][9]Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Li, Y., et al. (2013). A Novel Method for the Synthesis of 1,4,5-Trisubstituted-1,2,3-triazoles via a Cesium Carbonate-Promoted [3 + 2] Cycloaddition. The Journal of Organic Chemistry, 78(15), 7534-7539. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Van der Eycken, J., & Kappe, C. O. (2007). Microwave-Assisted Synthesis of 1,2,3-Triazoles. Angewandte Chemie International Edition, 46(43), 8157-8160. [Link]
-
Gonda, Z., & Novák, Z. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1956-1967. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. [Link]
-
Jiang, H., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(2), 1056-1063. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
-
ResearchGate. (2017). Does anyone have any tips or advice for small scale click reactions?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic-Chemistry.org. [Link]
-
Bakher, A. A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 5021. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. [Link]
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]
-
Justia Patents. (1978). Purification of triazoles. Justia. [Link]
-
ResearchGate. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. eurl-pesticides.eu. [Link]
-
Singh, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Green Chemistry Letters and Reviews, 18(1). [Link]
- Google Patents. (n.d.). Purification of triazoles.
- Google Patents. (n.d.). Process for making triazoles.
-
Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. YouTube. [Link]
-
Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature. [Link]
-
Chemistry Stack Exchange. (2019). CuAAC "Click" reaction giving inconsistent results. Chemistry Stack Exchange. [Link]
-
ResearchGate. (2025). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. ResearchGate. [Link]
-
RSC Education. (n.d.). Making triazoles, the green way. Royal Society of Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Click chemistry. Wikipedia. [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Minimize Impurity Formation During Triazole Cyclization
Welcome to the Technical Support Center for Triazole Cyclization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation in one of the most pivotal reactions in modern chemistry: the formation of triazoles. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of why impurities form and provide actionable, field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: The most prevalent impurities in CuAAC reactions often stem from side reactions involving the terminal alkyne. The primary culprit is the oxidative homocoupling of the alkyne, often referred to as Glaser coupling, which leads to the formation of a symmetric diacetylene byproduct.[1][2] This is particularly problematic when the reaction is exposed to oxygen. Additionally, incomplete conversion of starting materials can leave unreacted azides or alkynes in your final product mixture.[3] Residual copper catalysts can also be a significant impurity, which can interfere with downstream applications and analytical characterization, such as NMR.[4]
Q2: My reaction is sluggish and giving low yields, leading to a complex mixture. What are the first parameters I should check?
A2: When facing low yields and a complex product mixture, the first aspects to investigate are the reaction conditions and the purity of your starting materials.[5][6] Key parameters include:
-
Reaction Temperature: While higher temperatures can increase the reaction rate, excessive heat can cause degradation of reactants or products.[7] For some systems, lowering the temperature can actually improve the yield.[7][8]
-
Catalyst System: The choice and concentration of the copper source, reducing agent (like sodium ascorbate), and ligand are critical.[2][9]
-
Solvent: The solvent system can significantly impact reaction efficiency and solubility of reactants and products.[10]
-
Purity of Starting Materials: Ensure your azide and alkyne are pure and that the azide has not started to decompose.[5]
Q3: What is the main difference in impurity profiles between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions?
A3: The primary difference lies in the regioselectivity of the reaction, which directly impacts the isomeric purity of your product. CuAAC reactions exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[2][9] In contrast, RuAAC reactions typically produce the 1,5-disubstituted isomer.[9] Therefore, using the wrong catalyst system can lead to the formation of the undesired regioisomer as a major impurity.
Q4: Can microwave-assisted synthesis help in reducing impurities?
A4: Yes, microwave-assisted synthesis can be a valuable tool for minimizing impurities.[11][12] The rapid heating and shorter reaction times associated with microwave synthesis can often lead to cleaner reactions with fewer byproducts compared to conventional heating methods.[7][13] This is particularly beneficial for high-throughput synthesis.[7]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during triazole cyclization.
Issue 1: Formation of Symmetric Diacetylene Byproduct (Glaser Coupling)
-
Problem: You observe a significant amount of a byproduct that corresponds to the homocoupling of your alkyne starting material.
-
Causality: This side reaction is catalyzed by copper ions in the presence of an oxidant, typically oxygen.[2]
-
Solutions:
-
Deoxygenate Your Reaction Mixture: Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas like argon or nitrogen for 15-20 minutes.[7]
-
Use a Reducing Agent: The in situ generation of the active Cu(I) catalyst from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate helps to maintain a low concentration of Cu(II) and minimizes oxidative coupling.[2][9]
-
Employ a Stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) oxidation state, making it less susceptible to oxidation and thus reducing the likelihood of Glaser coupling.[2][9]
-
Issue 2: Presence of Isomeric Impurities
-
Problem: Your product is a mixture of 1,4- and 1,5-disubstituted triazoles.
-
Causality: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can form under certain conditions, particularly at elevated temperatures or with certain substrates. The uncatalyzed thermal Huisgen cycloaddition, which can occur at higher temperatures, produces a mixture of both isomers.[9]
-
Solutions:
-
Strict Temperature Control: Maintain the reaction at room temperature or even lower if the reaction kinetics allow. Avoid excessive heating.[7][8]
-
Ensure an Efficient Catalyst System: A highly active copper(I) catalyst will significantly accelerate the desired CuAAC pathway, outcompeting the non-regioselective thermal reaction. The use of appropriate ligands can enhance catalyst activity.[14]
-
Catalyst Choice: For exclusive formation of the 1,5-isomer, a ruthenium catalyst should be used (RuAAC).[9]
-
Issue 3: Residual Copper in the Final Product
-
Problem: Your purified product is contaminated with copper, which can affect downstream biological assays or subsequent reactions. This can also lead to signal broadening or disappearance in NMR spectra.[4]
-
Causality: The triazole product can chelate with copper ions, making them difficult to remove by simple extraction or chromatography.
-
Solutions:
-
Post-Reaction Chelation: After the reaction is complete, add a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions.
-
Ammonia Wash: Washing the organic extract with a dilute aqueous ammonia solution can help to remove copper salts by forming soluble copper-ammonia complexes.
-
Specialized Silica Gel: Use silica gel treated with a chelating agent for column chromatography.
-
Recrystallization: If the product is crystalline, recrystallization can be an effective method for removing residual copper.[10]
-
Issue 4: Low or No Conversion
-
Problem: The reaction does not proceed to completion, leaving significant amounts of starting materials.
-
Causality: This can be due to a number of factors, including an inactive catalyst, poor quality reagents, or inappropriate reaction conditions.
-
Solutions:
-
Catalyst Activity: Ensure your copper source and reducing agent are fresh. If preparing the Cu(I) catalyst in situ, make sure the reducing agent is added just before the copper salt.
-
Ligand Choice: The choice of ligand can dramatically affect the reaction rate. Tridentate amine ligands have been shown to be very effective.[14]
-
Solvent System: The reaction may require a specific solvent or co-solvent system to ensure all components are sufficiently soluble. For poorly soluble starting materials, consider using a solvent mixture like DMF/H₂O or t-butanol/H₂O.[7]
-
Check Azide Stability: Organic azides can be unstable. Verify the integrity of your azide starting material, especially if it has been stored for a long time.
-
Data and Protocols
Table 1: Recommended Starting Concentrations and Ratios for a Standard CuAAC Reaction
| Component | Recommended Concentration/Ratio | Rationale |
| Azide | 1.0 equivalent | Limiting reagent |
| Alkyne | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate | 0.01 - 0.05 equivalents (1-5 mol%) | Catalytic amount. |
| Sodium Ascorbate | 0.05 - 0.2 equivalents (5-20 mol%) | Sufficient excess to reduce Cu(II) and maintain a reducing environment. |
| Ligand (e.g., TBTA) | 0.01 - 0.05 equivalents (1-5 mol%) | Equimolar to the copper catalyst. |
| Solvent | 0.1 - 1.0 M | Concentration should be adjusted to ensure solubility of all components. |
Experimental Protocol: General Procedure for a Laboratory-Scale CuAAC Reaction
-
Reagent Preparation: In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).[7]
-
Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[7]
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1 eq). Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.05 eq).[7]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.[7]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[15]
Visualizing Reaction Pathways
Diagram 1: Catalytic Cycle of CuAAC
Caption: Catalytic cycle for the CuAAC reaction.
Diagram 2: Impurity Formation Pathways
Caption: Pathways for product and impurity formation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 14. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4H-1,2,4-triazole-3-thiol Compounds in Solution
Welcome to the technical support center for 4H-1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for enhancing the stability of these compounds in solution during experimental workflows.
Foundational Knowledge: Understanding the Inherent Stability of the 4H-1,2,4-triazole-3-thiol Scaffold
The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant thermodynamic stability.[1][2] However, the exocyclic thiol group introduces a reactive site that is central to both its utility and its stability challenges. A critical concept to grasp is the thiol-thione tautomerism; in solution and solid state, the thione form (C=S) is generally predominant over the thiol form (-SH).[1] This equilibrium is pivotal as it influences the compound's electronic properties, reactivity, and degradation pathways.
The primary modes of degradation for these compounds in solution are oxidation, hydrolysis under harsh conditions, and potential interactions with metal ions. Understanding these pathways is the first step toward mitigating stability issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Rapid loss of compound concentration in solution, detected by HPLC.
Question: I prepared a stock solution of my 4H-1,2,4-triazole-3-thiol derivative in DMSO and diluted it in an aqueous buffer (pH 7.4) for a biological assay. My HPLC analysis shows a rapid decrease in the main peak area over a few hours at room temperature, with the appearance of a new, broader peak at a different retention time. What is likely happening?
Answer: This is a classic presentation of oxidative degradation. The thiol/thione group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This new, larger molecule will have a different retention time on a reverse-phase HPLC column. The process is often accelerated by dissolved oxygen in aqueous buffers, exposure to light, and the presence of trace metal ions that can catalyze the oxidation.
Troubleshooting Steps:
-
De-gas Buffers: Before preparing your dilutions, thoroughly de-gas all aqueous buffers by sparging with an inert gas like nitrogen or argon for 15-20 minutes, or by using a vacuum/sonication method. This removes dissolved oxygen, a key player in oxidation.
-
Work Under Inert Atmosphere: If your compound is particularly sensitive, consider preparing solutions inside a glove box or using Schlenk line techniques to maintain an inert atmosphere.
-
Add an Antioxidant: For assays where it won't interfere, consider adding a small amount of a reducing agent or antioxidant like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your buffer to maintain a reducing environment.
-
Control Temperature: Prepare solutions fresh and keep them on ice or at 2-8°C whenever possible to slow the rate of degradation.[1]
-
Use Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.
Issue 2: Low or no product yield after an acidic workup.
Question: My synthesis protocol for a 4H-1,2,4-triazole-3-thiol derivative involves a final precipitation step using 1M HCl. My yield is consistently lower than expected. Could the compound be degrading?
Answer: Yes, while the 1,2,4-triazole ring is generally stable in mild acidic conditions for short periods, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis and ring cleavage.[1] Even at room temperature, if the precipitation and filtration process is lengthy, some degradation can occur.
Troubleshooting Steps:
-
Minimize Exposure Time: Perform the acidic workup as quickly as possible. Have your filtration setup ready before adding the acid.
-
Control Temperature: Conduct the precipitation in an ice bath to minimize temperature-related degradation.[1]
-
Consider a Weaker Acid: If the pKa of your compound allows, test if a weaker acid, such as acetic acid, can effectively precipitate your product with less degradation.
-
Analyze the Filtrate: Use HPLC or LC-MS to analyze the acidic filtrate. This will tell you if a significant amount of your product remains dissolved or if degradation products are present.
Issue 3: Inconsistent results in assays containing metal ions.
Question: I'm testing my compound's activity in a cell culture medium that contains various metal ions. I'm observing high variability between experimental replicates. Could the compound be interacting with the media components?
Answer: Absolutely. The 4H-1,2,4-triazole-3-thiol scaffold is a known metal chelator.[3][4][5] The nitrogen atoms of the triazole ring and the sulfur of the thiol group can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) present in your media. This chelation can alter the compound's conformation, solubility, and bioavailability, leading to inconsistent assay results. The chelation can also catalyze oxidative degradation.
Troubleshooting Steps:
-
Use a Chelating Agent: In your assay buffer, consider including a mild chelating agent like EDTA to sequester trace metal ions. Be sure to confirm that EDTA does not interfere with your assay's biological endpoint.
-
Prepare Fresh Solutions: Always prepare fresh solutions of your compound immediately before use. Do not store diluted solutions in metal-containing buffers for extended periods.
-
Simplify the Buffer System: For initial biochemical assays (non-cell-based), use a simplified buffer system with well-defined components to identify potential interactions.
-
Characterize the Complex: If metal interaction is suspected to be integral to the mechanism, use techniques like UV-Vis spectroscopy to study the spectral shifts upon addition of metal ions, confirming the formation of a metal-compound complex.
Best Practices for Enhancing Stability
Proactive measures are always more effective than reactive troubleshooting. Adhere to the following best practices to maximize the stability and reproducibility of your experiments.
| Parameter | Recommendation | Rationale |
| Solvent Selection | Use aprotic, polar solvents like DMSO or DMF for stock solutions. Minimize water content. | Reduces the potential for hydrolysis and slows oxidation compared to aqueous environments. |
| pH Control | For long-term storage of solutions, maintain a neutral or slightly acidic pH (6.0-7.0).[1] | Balances the risks of acid-catalyzed hydrolysis and base-catalyzed oxidation. |
| Temperature | Store stock solutions at -20°C or -80°C.[1] Keep working solutions on ice. | Low temperatures significantly slow down all chemical degradation pathways. |
| Atmosphere | Store solid compounds under an inert atmosphere (e.g., argon). De-gas aqueous buffers before use. | Minimizes contact with oxygen, the primary driver for disulfide formation. |
| Light Exposure | Always store solutions in amber vials or protect them from light. | Prevents photochemical degradation pathways. |
| Additives | For highly sensitive compounds, consider adding a scavenger or antioxidant (e.g., TCEP) to working solutions. | Actively counteracts oxidative degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol details the steps for preparing a working solution from a DMSO stock with enhanced stability for use in biological or biochemical assays.
-
Prepare Assay Buffer: Prepare your aqueous buffer (e.g., PBS, TRIS).
-
De-gas the Buffer: Place the buffer in a vacuum flask and sonicate under vacuum for 15-20 minutes. Alternatively, sparge with high-purity nitrogen gas for an equivalent time.
-
Cool the Buffer: Place the de-gassed buffer on ice to cool to 4°C.
-
Prepare Compound Dilution:
-
Retrieve your frozen DMSO stock solution of the 4H-1,2,4-triazole-3-thiol compound.
-
Allow it to thaw at room temperature.
-
Perform the necessary serial dilutions in the cold, de-gassed buffer to reach your final desired concentration.
-
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.
Visualizing Degradation Pathways
Understanding the chemical transformations your compound may undergo is crucial. The following diagrams illustrate the primary degradation pathways.
Caption: Primary degradation pathways for 4H-1,2,4-triazole-3-thiol compounds.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard freezer (-20°C) for long-term storage of my solid compound? A1: Yes, for solid compounds, -20°C is generally sufficient for long-term storage. Ensure the container is tightly sealed with an inert gas headspace (like argon) to minimize exposure to moisture and oxygen.
Q2: My 1,2,4-triazole-3-thiol derivative has poor aqueous solubility. What can I do? A2: Poor solubility is a common issue.[6] For stock solutions, use a water-miscible organic solvent like DMSO. For aqueous working solutions, you can try using co-solvents (e.g., a small percentage of ethanol or PEG-400) or formulating with cyclodextrins, provided these do not interfere with your experiment. Always perform solubility tests before proceeding with critical assays.
Q3: How can I confirm that disulfide formation is the cause of my compound's instability? A3: The most direct method is to use LC-MS. The mass of the new peak corresponding to the dimer should be (2 x Mass of Monomer) - 2. Alternatively, you can treat a degraded sample with a reducing agent like DTT. If the original peak is restored in the HPLC chromatogram, it strongly indicates that disulfide bonding was the cause of degradation.
Q4: Does the position of substituents on the triazole ring affect stability? A4: Yes, the nature and position of substituents can significantly impact stability. Electron-withdrawing groups can affect the pKa of the thiol and the electron density of the ring, potentially influencing its susceptibility to hydrolysis and oxidation. Steric hindrance near the thiol group might slow the rate of dimerization. Each derivative should be assessed individually.[7]
References
-
Oriental Journal of Chemistry. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
-
ResearchGate. (2019). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. Retrieved from [Link]
-
Ginekologia i Położnictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]
-
National Institutes of Health. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]
-
PubMed. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
-
National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (2023). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
-
MDPI. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
MDPI. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
National University of Pharmacy of the Ministry of Health of Ukraine. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Retrieved from [Link]
-
ResearchGate. (2015). 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
Open Access Pub. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. guidechem.com [guidechem.com]
- 7. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Technical Support Center: Method Development for Scaling Up the Synthesis of Triazole-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices for scaling up the synthesis of triazole-based compounds. Drawing from extensive field experience and established chemical principles, this resource is designed to help you navigate the common and complex challenges encountered during the transition from laboratory-scale experiments to pilot or production-scale synthesis.
Section 1: Safety First - Managing the Risks of Azide Chemistry at Scale
The scale-up of any chemical process introduces new safety considerations, but this is particularly critical when working with azides. A thorough understanding of the potential hazards is paramount to ensuring a safe and successful scale-up campaign.
Frequently Asked Questions (FAQs): Safety
Q1: What are the primary safety hazards associated with scaling up reactions involving organic azides?
A1: The primary hazards stem from the potential for explosive decomposition of azides and the formation of highly toxic and explosive hydrazoic acid (HN₃).[1][2] Organic azides are energetic compounds, and their stability is a significant concern, especially at larger quantities.[3] The risk of explosion can be exacerbated by factors such as localized superheating due to inadequate stirring, the presence of impurities, or unexpected exotherms.[4]
Q2: How can I assess the thermal stability of my organic azide before a large-scale run?
A2: Differential Scanning Calorimetry (DSC) is an essential tool for evaluating the thermal stability of organic azides.[5] DSC analysis can determine the onset temperature of decomposition and the energy released during this process. This data is crucial for establishing safe operating temperatures and emergency shutdown protocols. For example, a study on diazido compounds showed a significant difference in thermal stability, with an exothermic event for one compound starting as low as 100°C.[3]
Q3: What are the best practices for preventing the formation of hydrazoic acid during scale-up?
A3: Hydrazoic acid is volatile, highly toxic, and prone to spontaneous explosion.[6] It can be generated when azide salts are exposed to acidic conditions.[2][7] To mitigate this risk, it is crucial to:
-
Maintain Basic or Neutral Conditions: Ensure the reaction mixture remains basic or neutral at all times. The use of a buffer, such as triethylamine hydrochloride, can help maintain a stable pH.[7]
-
Avoid Acidic Work-ups: Acidic work-ups should be strictly avoided in processes involving azides.[3]
-
Control Protic Sources: Be mindful of all protic sources, including water, which can contribute to the formation of hydrazoic acid.[4][7]
Q4: Are there specific solvents that should be avoided when working with azides on a large scale?
A4: Yes, chlorinated solvents like dichloromethane and chloroform should never be used with azides due to the potential formation of highly explosive azidomethanes.[6] It is also critical to avoid contact with heavy metals, as they can form shock-sensitive metal azides.[6][7]
Troubleshooting Guide: Managing Exotherms in Azide-Alkyne Cycloadditions
Problem: An unexpected and rapid temperature increase (exotherm) is observed during the addition of a reagent in a scaled-up Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Causality: The CuAAC reaction is highly exothermic.[8][9] At a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause a rapid temperature rise, potentially leading to a runaway reaction and decomposition of the azide.
Step-by-Step Troubleshooting Protocol:
-
Immediate Action: Cease addition of the limiting reagent immediately. If necessary, activate emergency cooling protocols.
-
Rate of Addition: The rate of addition of the alkyne or azide is a critical parameter. For scaled-up reactions, a slow, controlled addition using a syringe pump or a dosing pump is essential to manage the heat generated.
-
Cooling Capacity: Ensure that the cooling system of the reactor is sufficient to handle the heat load of the reaction. Perform a heat-flow calorimetry study on a smaller scale to accurately predict the heat of reaction and required cooling capacity for the larger scale.
-
Solvent Volume: Increasing the solvent volume can help to dissipate heat more effectively. However, this may also impact reaction kinetics and downstream processing, so it should be carefully evaluated.
-
Reverse Addition: Consider adding the more stable reagent to the less stable one (e.g., adding the alkyne to the azide solution) to maintain a low concentration of the more reactive species.
Section 2: Reaction Optimization for Scale-Up
Transitioning from a lab-scale flask to a multi-liter reactor requires a re-evaluation of reaction parameters to ensure efficiency, reproducibility, and safety.
Frequently Asked Questions (FAQs): Reaction Parameters
Q5: How does catalyst loading for a CuAAC reaction change during scale-up?
A5: While it is tempting to maintain the same catalyst loading (in mol%) as the lab-scale experiment, this can be inefficient and costly at a larger scale. For CuAAC reactions, it is often possible to significantly decrease the catalyst loading with careful optimization.[10] Factors such as improved mixing and longer reaction times at scale can compensate for lower catalyst concentrations. Studies have shown successful CuAAC reactions with catalyst loadings as low as 50 ppm.[10]
Q6: What are the key considerations for solvent selection when scaling up a triazole synthesis?
A6: Solvent selection for scale-up should consider not only reaction performance but also safety, cost, and environmental impact.
-
Safety: Avoid solvents with low flash points or those that are incompatible with the reagents (e.g., chlorinated solvents with azides).[6]
-
Work-up and Purification: Choose a solvent that facilitates easy product isolation and purification. For example, a solvent in which the product is poorly soluble at low temperatures can simplify crystallization.
-
Processability: Consider the boiling point of the solvent for ease of removal, as well as its viscosity and density for efficient stirring and transfer.
-
Green Chemistry: Whenever possible, opt for more environmentally benign solvents. Water, for instance, can be an excellent solvent for CuAAC reactions, often leading to rate acceleration.[9]
Q7: My Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction is sluggish at a larger scale. What could be the cause?
A7: Sluggishness in scaled-up RuAAC reactions can be due to several factors:
-
Catalyst Deactivation: The ruthenium catalyst can be sensitive to air and moisture. Ensure rigorous inert atmosphere conditions are maintained throughout the process.
-
Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients and slower reaction rates. Verify that the reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Substrate Purity: Impurities in the starting materials that were negligible at a small scale can have a more significant impact on the catalyst's activity at a larger scale. Re-evaluate the purity of your azide and alkyne.
Troubleshooting Guide: Inconsistent Yields and Purity
Problem: The yield and purity of the triazole product are inconsistent between batches in a scaled-up synthesis.
Causality: Inconsistencies often arise from variations in raw material quality, subtle changes in reaction conditions, or inefficient work-up and purification procedures at scale.
Step-by-Step Troubleshooting Protocol:
-
Raw Material Qualification: Implement stringent quality control for all incoming raw materials, including the azide, alkyne, catalyst, and solvents. Use techniques like NMR or LC-MS to confirm purity and identity.
-
Process Parameter Control: Tightly control critical process parameters such as temperature, addition rates, and stirring speed. Utilize automated reactor systems to ensure batch-to-batch consistency.
-
Inert Atmosphere: For oxygen-sensitive reactions like CuAAC, ensure that the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) and that a positive pressure is maintained throughout the reaction.[8] The use of a reducing agent like sodium ascorbate can help to maintain the active Cu(I) oxidation state.[8]
-
Standardized Work-up: Develop a standardized and robust work-up procedure. Inconsistent phase separations or extractions can lead to variable yields and purity.
Data Presentation: Catalyst Loading Comparison for a Model CuAAC Reaction
| Catalyst Loading (mol%) | Reaction Time (hours) | Conversion (%) |
| 1.0 | 1 | >99 |
| 0.5 | 2 | >99 |
| 0.1 | 8 | 98 |
| 0.05 | 16 | 95 |
| 0.01 | 24 | 85 |
This table illustrates that reducing the catalyst loading can still lead to high conversions, albeit with longer reaction times. This trade-off is often economically favorable at a larger scale.
Experimental Workflow: General Protocol for a Scaled-Up CuAAC Reaction
Caption: A generalized workflow for a scaled-up CuAAC reaction.
Section 3: Purification at Scale
Purification can become a significant bottleneck when moving from lab-scale to larger quantities. Methods that are convenient on the bench, such as column chromatography, are often impractical and costly at scale.
Frequently Asked Questions (FAQs): Purification
Q8: How can I efficiently remove the copper catalyst from my product without using column chromatography?
A8: For large-scale purification, liquid-liquid extraction and crystallization are the preferred methods. After the reaction, you can often remove the bulk of the copper catalyst by washing the organic reaction mixture with an aqueous solution of a chelating agent like EDTA or an ammonia/ammonium chloride solution.[11] Subsequent washes with brine can remove residual salts.
Q9: My triazole product is an oil, making crystallization difficult. What are my options for large-scale purification?
A9: If your product is an oil, consider the following options:
-
Salt Formation: If the triazole has a basic nitrogen, you can form a crystalline salt by treating it with an appropriate acid (e.g., HCl, H₂SO₄).[12] The salt can then be isolated by filtration and, if necessary, neutralized to regenerate the free base.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.
-
Slurry Washes: If the impurities are significantly more soluble in a particular solvent than your product, you can perform slurry washes to remove them.
Q10: Are there alternative purification strategies for tolyltriazole and benzotriazole derivatives?
A10: Yes, for these types of triazoles, a method involving the formation of an alkali metal salt has been developed.[13] This involves creating a substantially anhydrous slurry of the triazole salt in an alcohol, which can then be isolated by filtration, washed, and neutralized to yield the purified triazole.[13] Another approach involves forming a water-soluble acid salt of the aryltriazole, which allows for the separation of water-insoluble impurities.[12]
Troubleshooting Guide: Product Purity Issues After Crystallization
Problem: The triazole product is still not meeting the purity specifications after crystallization.
Causality: This can be due to co-crystallization of impurities, inefficient removal of colored byproducts, or the presence of regioisomers.
Step-by-Step Troubleshooting Protocol:
-
Solvent Screening: The choice of crystallization solvent is critical. Perform a systematic screening of different solvents and solvent mixtures to find a system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping impurities in solution.
-
Decolorization: If the product is colored, a treatment with activated charcoal before crystallization can be effective in removing colored impurities.[14][15]
-
Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Analytical Characterization: Use analytical techniques like HPLC and NMR to identify the persistent impurities. This information will help in devising a more targeted purification strategy. For example, if the impurity is a regioisomer, it may be necessary to revisit the reaction conditions to improve regioselectivity.
Logical Diagram: Purification Strategy Selection
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. patents.justia.com [patents.justia.com]
- 13. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 14. EP0075459B1 - Process for making triazoles - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of Different Triazole-Thiol Isomers: A Guide for Researchers
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the 1,2,4-triazole scaffold has garnered significant attention due to its broad spectrum of pharmacological activities. The introduction of a thiol group to this nucleus gives rise to triazole-thiol isomers, a class of compounds whose biological profiles are exquisitely sensitive to their specific molecular architecture. The seemingly subtle shift of a functional group can dramatically alter a compound's interaction with biological targets, leading to profound differences in efficacy and mechanism of action.
This guide provides a comparative analysis of the biological activities of different triazole-thiol isomers, moving beyond a simple recitation of data to explore the underlying structure-activity relationships (SAR) and mechanistic principles. We will delve into the experimental methodologies required for a robust comparative evaluation, ensuring that researchers are equipped to generate reliable and reproducible data.
The Significance of Isomerism in 1,2,4-Triazole-Thiols
The 1,2,4-triazole ring, substituted with a thiol group, primarily exists in two major isomeric forms, which are in tautomeric equilibrium: the thiol form and the thione form. The position of substitution on the triazole ring gives rise to distinct positional isomers, most notably the 3-thiol/thione and the 5-thiol/thione derivatives. For instance, a common point of comparison in the literature is between 4-substituted-3-mercapto-1,2,4-triazoles and their 5-substituted counterparts. The specific substitution pattern on the triazole nucleus dictates the prevalent tautomeric form and, consequently, the molecule's physicochemical properties such as acidity (pKa), lipophilicity (logP), and hydrogen bonding capability. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
For example, the thione tautomer is generally more stable and its ability to act as a hydrogen bond donor and acceptor differs significantly from the thiol form, influencing how it docks into an enzyme's active site or binds to a receptor.
Caption: Tautomeric equilibrium between the thiol and thione forms of a 1,2,4-triazole derivative.
Comparative Biological Activities: A Data-Driven Overview
The biological activity of triazole-thiol isomers can vary significantly. Below, we compare some of the most widely studied pharmacological effects.
Antimicrobial and Antifungal Activity
Triazole-thiols are well-known for their potent antimicrobial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes or chelation of metal ions vital for microbial growth. Comparative studies consistently demonstrate that isomeric positioning is a key determinant of efficacy.
For instance, studies on a series of 4,5-disubstituted-1,2,4-triazole-3-thiones have shown that their activity is highly dependent on the nature of the substituent at the 5-position. Aromatic substitutions, in particular, have been found to enhance antimicrobial effects. When comparing isomers, it is often observed that the 3-thione derivatives exhibit superior activity compared to other positional isomers, potentially due to more favorable interactions with microbial targets.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Triazole-Thiol Isomers
| Compound/Isomer Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 62.5 | 125 | 31.25 | |
| 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | 125 | 250 | 62.5 | |
| 4-allyl-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 16 | 32 | 8 | |
| 4-allyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 32 | 64 | 16 |
Note: The above data is illustrative and compiled from multiple sources for comparison. Actual values may vary based on experimental conditions.
Anticancer Activity
The anticancer potential of triazole-thiols is an area of intense research. Their proposed mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways. Isomeric variations can lead to differential cytotoxicity against various cancer cell lines.
For example, in a study comparing a series of 1,2,4-triazole-3-thiol and 1,3,4-thiadiazole derivatives, the triazole-thiol compounds generally exhibited greater cytotoxic potential. Furthermore, within a series of triazole-thiol isomers, the placement of bulky aromatic substituents at the C-5 position has been shown to be a critical factor for enhancing anticancer activity.
Table 2: Comparative In Vitro Anticancer Activity (IC₅₀, µM) of Triazole-Thiol Isomers
| Compound/Isomer Type | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| 5-(4-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 8.5 | 12.3 | 9.1 | |
| 5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 15.2 | 21.7 | 18.4 | |
| 4-(4-fluorobenzyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 2.1 | 3.5 | 1.8 | |
| 4-(2-fluorobenzyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 5.6 | 7.8 | 4.9 |
Note: The above data is illustrative and compiled from multiple sources for comparison. Actual values may vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the formulation of several SAR principles for triazole-thiol isomers:
-
Thiol vs. Thione Tautomer: The thione form is often associated with higher biological activity, which may be attributed to its greater stability and different hydrogen bonding capabilities.
-
Substitution at N-4: The nature of the substituent at the N-4 position of the 1,2,4-triazole ring is crucial. Bulky and hydrophobic groups often enhance activity, likely by improving membrane permeability and interaction with hydrophobic pockets in target proteins.
-
Substitution at C-5: Aromatic or heteroaromatic rings at the C-5 position are frequently linked to potent biological activity. The electronic properties (electron-withdrawing or electron-donating) of substituents on this ring can fine-tune the activity. For instance, halogen substitutions on a C-5 phenyl ring often lead to increased potency.
Caption: Key structural features influencing the biological activity of 1,2,4-triazole-thiol derivatives.
Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Below are detailed methodologies for assessing key biological activities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial and fungal strains.
Workflow:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the triazole-thiol isomers in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
-
Serial Dilutions: Add 100 µL of the stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted inoculum to each well, including a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT assay to determine cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the triazole-thiol isomers in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. For anticancer triazole-thiols, a common pathway implicated is the induction of apoptosis.
Caption: A potential apoptotic pathway induced by triazole-thiol isomers in cancer cells.
Certain triazole-thiol isomers may increase the intracellular levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, triggering the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates the caspase cascade (initiator caspase-9 and effector caspase-3), culminating in programmed cell death or apoptosis. The specific affinity of an isomer for proteins within this pathway can explain its differential cytotoxic potency.
Conclusion and Future Perspectives
The evidence is clear: isomerism is a critical factor governing the biological activity of triazole-thiols. The choice of the N-4 and C-5 substituents, in concert with the thiol/thione tautomerism, provides a rich playground for medicinal chemists to modulate potency and selectivity. This guide has highlighted the significant variations observed in the antimicrobial and anticancer activities of these isomers and has provided the experimental framework for their systematic evaluation.
Future research should focus on a more profound understanding of the specific molecular targets of these compounds. The use of computational modeling and docking studies, in conjunction with empirical testing, can help to elucidate the precise binding modes of different isomers, paving the way for the rational design of next-generation triazole-thiol-based therapeutics with enhanced efficacy and reduced off-target effects.
References
-
Al-Ghorbani, M., et al. (2015). Synthesis, characterization, and antimicrobial evaluation of new 4-amino-5-(pyridin-3/4-yl)-4H-1,2,4-triazole-3-thiol and their Schiff bases. Molecules, 20(10), 18996-19011. [Link]
-
Tozkoparan, B., et al. (2007). Synthesis and antimicrobial activity of some 1,2,4-triazole-3-thione derivatives. Bioorganic & Medicinal Chemistry, 15(4), 1808-1814. [Link]
-
Zou, Y., et al. (2019). Synthesis, biological evaluation, and molecular docking of novel 1,2,4-triazole-3-thione derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2141. [Link]
-
Kumar, D., et al. (2018). Design, synthesis and in vitro anticancer evaluation of novel 4-(substituted-benzyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols. Bioorganic Chemistry, 77, 497-507. [Link]
A-Comparative-Guide-to-Structural-Validation:-Unambiguous-Determination-of-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol-using-2D-NMR
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry. This document furnishes supporting experimental data, detailed methodologies, and visual workflows to empower researchers in their structural elucidation endeavors.
The Imperative of Structural Integrity
In the realm of drug discovery and materials science, the precise atomic arrangement within a molecule dictates its function, efficacy, and safety. Any ambiguity in the molecular structure can lead to misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and potential safety concerns. Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a fundamental requirement for advancing scientific research. While techniques like mass spectrometry and infrared spectroscopy provide valuable, complementary data, they often fall short of providing the comprehensive, atom-by-atom connectivity map that 2D NMR affords.[1]
Unraveling Connectivity: The Power of 2D NMR
Two-dimensional NMR spectroscopy is a non-destructive analytical technique that provides unparalleled insight into the connectivity of atoms within a molecule.[1][2] By spreading NMR signals across two frequency dimensions, 2D NMR experiments can reveal correlations between nuclei that are coupled through chemical bonds, allowing for the definitive assembly of a molecule's structure.[2] For a molecule such as this compound, a combination of COSY, HSQC, and HMBC experiments can leave no doubt as to the correct structural assignment.
Predicted ¹H and ¹³C NMR Data: The Starting Point
Before delving into the 2D NMR analysis, it is crucial to have a foundational understanding of the expected one-dimensional (1D) NMR spectra. The predicted chemical shifts for the protons and carbons of this compound are summarized in Table 1 . These predictions are based on established chemical shift ranges for substituted phenyl rings, methoxy groups, and the 1,2,4-triazole core.[3][4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2', H-6' | Phenyl | ~7.5 (d) | - |
| H-3', H-4', H-5' | Phenyl | ~7.4 (m) | - |
| H-2'', H-6'' | Methoxyphenyl | ~7.1 (d) | - |
| H-3'', H-5'' | Methoxyphenyl | ~6.9 (d) | - |
| -OCH₃ | Methoxyphenyl | ~3.8 (s) | ~55 |
| -SH | Thiol | ~13-14 (br s) | - |
| C-5 | Triazole | - | ~155 |
| C-3 | Triazole | - | ~168 |
| C-1' | Phenyl | - | ~130 |
| C-2', C-6' | Phenyl | - | ~129 |
| C-3', C-5' | Phenyl | - | ~128 |
| C-4' | Phenyl | - | ~131 |
| C-1'' | Methoxyphenyl | - | ~125 |
| C-2'', C-6'' | Methoxyphenyl | - | ~128 |
| C-3'', C-5'' | Methoxyphenyl | - | ~114 |
| C-4'' | Methoxyphenyl | - | ~160 |
Multiplicity is indicated in parentheses (s = singlet, d = doublet, m = multiplet, br s = broad singlet).
The 2D NMR Toolkit for Structural Validation
A synergistic application of three key 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust and self-validating system for piecing together the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections
The COSY experiment is the first step in establishing the proton-proton coupling networks within the molecule.[6] It reveals which protons are directly coupled to each other, typically through two or three bonds.
Expected COSY Correlations:
-
Phenyl Ring: Cross-peaks will be observed between the ortho (H-2'/H-6'), meta (H-3'/H-5'), and para (H-4') protons, confirming the spin system of the monosubstituted phenyl ring.
-
Methoxyphenyl Ring: Correlations will be seen between the ortho protons (H-2''/H-6'') and the meta protons (H-3''/H-5''), confirming the para-substituted pattern.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[7] This is a crucial step for assigning the carbon resonances.
Expected HSQC Correlations:
-
Each aromatic proton signal will show a cross-peak to its corresponding aromatic carbon signal.
-
The methoxy protons (-OCH₃) will correlate to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the overall molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[6][7] These correlations act as the "glue" that connects the different molecular fragments identified by COSY and HSQC.
Table 2: Predicted Key 2D NMR Correlations for Validating the Structure
| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
| HMBC | H-2', H-6' (Phenyl) | C-5 (Triazole), C-1' (Phenyl) | Phenyl ring is attached to C-5 of the triazole. |
| HMBC | H-2'', H-6'' (Methoxyphenyl) | C-1'' (Methoxyphenyl), Triazole Nitrogen (indirectly through N-C bond) | Methoxyphenyl ring is attached to N-4 of the triazole. |
| HMBC | -OCH₃ | C-4'' (Methoxyphenyl) | Methoxy group is attached to the para position of the N-phenyl ring. |
| HMBC | H-2', H-6' (Phenyl) | C-3', C-5' (Phenyl) | Connectivity within the phenyl ring. |
| HMBC | H-2'', H-6'' (Methoxyphenyl) | C-3'', C-5'' (Methoxyphenyl) | Connectivity within the methoxyphenyl ring. |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any solid particles.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon signals.
-
COSY: Utilize a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) coupling constants (typically ~145 Hz).
-
HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range coupling constants (typically 8-10 Hz).
Visualizing the Workflow and Structure
Diagrams are essential for conceptualizing the experimental process and the resulting structural information.
Caption: Experimental workflow for 2D NMR-based structural validation.
Caption: Key HMBC correlations confirming the structure.
Conclusion: The Gold Standard for Structural Elucidation
For the definitive structural validation of this compound, 2D NMR spectroscopy stands as the unequivocal gold standard. The synergistic use of COSY, HSQC, and HMBC experiments provides a comprehensive and unambiguous picture of atomic connectivity. This high level of structural detail is indispensable for researchers in the fields of chemistry and drug development, ensuring the integrity and reproducibility of their scientific findings. While other analytical techniques offer valuable pieces of the puzzle, only 2D NMR can assemble them into a complete and validated molecular structure.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
James Keeler. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. emerypharma.com [emerypharma.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of Triazole Derivatives and Standard Antimicrobial Drugs
Introduction
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel and more effective therapeutic agents. Among the promising candidates, triazole derivatives have garnered significant attention for their broad-spectrum activity. This guide provides an in-depth, objective comparison of the efficacy of triazole derivatives against standard antimicrobial drugs, supported by experimental data and established methodologies. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive technical overview to inform and guide future research and development in this critical field.
The Ascendancy of Triazoles: A Mechanistic Overview
Triazole derivatives, characterized by a five-membered ring containing three nitrogen atoms, have become a cornerstone of antifungal therapy. Their primary mechanism of action in fungi is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[2]
While renowned for their antifungal properties, numerous studies have also demonstrated the antibacterial potential of 1,2,4-triazole derivatives against a range of both Gram-positive and Gram-negative bacteria.[3] The proposed antibacterial mechanisms are more varied and can include the inhibition of essential enzymes like DNA gyrase or dihydrofolate reductase, disrupting key cellular processes.[4][5]
Visualizing the Antifungal Mechanism of Triazoles
Caption: Workflow for antimicrobial susceptibility testing.
In Vivo Efficacy Models: Bridging the Gap to Clinical Application
While in vitro data provides valuable initial insights, in vivo models are crucial for evaluating the efficacy of a drug in a complex biological system. Murine models of invasive aspergillosis are widely used to assess the in vivo potential of new antifungal agents.
Murine Model of Invasive Pulmonary Aspergillosis
Experimental Protocol Outline:
-
Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed to render them susceptible to fungal infection. This is typically achieved through the administration of cyclophosphamide and cortisone acetate. [6]2. Infection: A standardized inoculum of Aspergillus fumigatus conidia is administered to the mice, often via intranasal or intravenous routes. [4][7]3. Treatment: The test compound (e.g., a novel triazole derivative) and a standard drug (e.g., voriconazole or Amphotericin B) are administered at various dosages and schedules. A control group receives a vehicle.
-
Monitoring and Endpoints: The mice are monitored for survival. At the end of the study, organs such as the lungs and kidneys are harvested to determine the fungal burden (colony-forming units). Histopathological analysis and cytokine profiling can also be performed to assess the extent of infection and the host immune response. [7][8]
Logical Framework for In Vivo Efficacy Assessment
Caption: Logical framework for in vivo efficacy studies.
The Challenge of Resistance
A critical aspect of comparing antimicrobial efficacy is understanding the potential for resistance development. For triazoles, resistance in fungi can emerge through several mechanisms, including:
-
Target site modifications: Mutations in the ERG11 gene can reduce the binding affinity of triazoles to lanosterol 14α-demethylase.
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the drug.
-
Efflux pump upregulation: Fungi can actively pump the triazole out of the cell, preventing it from reaching its target.
Continuous surveillance and the development of new triazole derivatives that can overcome these resistance mechanisms are crucial areas of ongoing research.
Conclusion
Triazole derivatives represent a powerful and versatile class of antimicrobial agents. As demonstrated by the comparative data, newer triazoles often exhibit superior or comparable efficacy to standard antifungal drugs against a broad range of fungal pathogens. Furthermore, the exploration of triazole scaffolds for antibacterial activity continues to yield promising results.
The experimental protocols outlined in this guide provide a framework for the robust and standardized evaluation of novel antimicrobial candidates. By integrating in vitro susceptibility testing with well-designed in vivo models, researchers can effectively assess the therapeutic potential of new triazole derivatives and contribute to the critical effort of combating antimicrobial resistance. The continued investigation into the structure-activity relationships of triazoles will undoubtedly lead to the development of next-generation antimicrobials with enhanced efficacy and a lower propensity for resistance.
References
- Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.).
- 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.).
-
Differential Fungicidal Activities of Amphotericin B and Voriconazole against Aspergillus Species Determined by Microbroth Methodology | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 15, 2026, from [Link]
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved January 15, 2026, from [Link]
-
M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi - CLSI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved January 15, 2026, from [Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. (2017). Retrieved January 15, 2026, from [Link]
-
Determination of antimicrobial activity of some 1,2,4-triazole derivatives - SciSpace. (2018). Retrieved January 15, 2026, from [Link]
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity - Frontiers. (2023). Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega. (2026). Retrieved January 15, 2026, from [Link]
-
Potential Original Drug for Aspergillosis: In Vitro and In Vivo Effects of 1-N,N-Dimethylamino-5-Isocyanonaphthalene (DIMICAN) on Aspergillus fumigatus - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Candida auris Urinary Tract Colonization and Nosocomial Infection Cont | IDR. (2026). Retrieved January 15, 2026, from [Link]
-
Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 15, 2026, from [Link]
-
Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
[In Vitro Activity of Amphotericin B, Itraconazole and Voriconazole Against 20 Species of Aspergillus Using the Sensititre Microdilution Method] - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition - ANSI Webstore. (2009). Retrieved January 15, 2026, from [Link]
-
In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 15, 2026, from [Link]
-
In-vitro activity of voriconazole against Aspergillus spp. And comparison with itraconazole and amphotericin B - ResearchGate. (2025). Retrieved January 15, 2026, from [Link]
-
Voriconazole versus amphotericin B for primary therapy of invasive aspergillosis - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model - PubMed Central - NIH. (2021). Retrieved January 15, 2026, from [Link]
-
Comparison of the Broth Microdilution (BMD) Method of the European Committee on Antimicrobial Susceptibility Testing with the 24-Hour CLSI BMD Method for Testing Susceptibility of Candida Species to Fluconazole, Posaconazole, and Voriconazole by Use of Epidemiological Cutoff Values. (n.d.). Retrieved January 15, 2026, from [Link]
-
[In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Ketoconazole and Voriconazole Against Candida Glabrata] - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
A Multimodal Imaging Approach Enables In Vivo Assessment of Antifungal Treatment in a Mouse Model of Invasive Pulmonary Aspergillosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 15, 2026, from [Link]
-
Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazol - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]
-
In vivo pharmacodynamic characterization of a next-generation polyene, SF001, in the invasive pulmonary aspergillosis mouse model | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024). Retrieved January 15, 2026, from [Link]
-
Murine Model of Invasive Aspergillosis - Springer Nature Experiments. (n.d.). Retrieved January 15, 2026, from [Link]
-
Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - NIH. (2015). Retrieved January 15, 2026, from [Link]
-
Comparison of the in vitro activities of newer triazoles and established antifungal agents against Trichophyton rubrum - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
A Researcher's Guide to Efficacy Assessment: Comparing In Vitro and In Vivo Studies of 1,2,4-Triazole-Based Compounds
Introduction: The Privileged Scaffold in Drug Discovery
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its remarkable versatility.[1][2] This five-membered heterocycle is an integral structural component in a wide array of approved drugs, demonstrating a broad spectrum of biological activities, including potent antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The unique physicochemical characteristics of the triazole nucleus, such as its ability to engage in hydrogen bonding and its dipole character, enhance binding affinity to various biological targets and improve the pharmacokinetic profiles of drug candidates.[3]
For researchers and drug development professionals, the journey from a newly synthesized 1,2,4-triazole derivative to a potential therapeutic agent is a rigorous, multi-stage process. This guide provides an in-depth comparison of the two fundamental pillars of this evaluation: in vitro and in vivo studies. We will dissect the causality behind experimental choices, detail self-validating protocols, and explore the critical translational bridge that connects a petri dish to a preclinical model, ensuring a robust and logical progression in drug discovery.
Part 1: In Vitro Evaluation — The Proving Ground for Molecular Potential
The initial screening of any new chemical entity must be performed in vitro. The rationale is multifaceted: it is a cost-effective, high-throughput method to assess biological activity, elucidate mechanisms of action, and establish a preliminary safety profile. Critically, these studies provide the essential dose-ranging data required to design meaningful and ethical in vivo experiments.[6]
Core In Vitro Methodologies for 1,2,4-Triazole Compounds
The specific assays employed depend on the intended therapeutic application. Below, we explore the most common experimental frameworks for anticancer and antifungal activities.
1. Anticancer Activity Assessment:
-
Cytotoxicity Screening: The foundational question is whether a compound can kill or inhibit the proliferation of cancer cells.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial reductases convert a tetrazolium salt (e.g., MTT) into a colored formazan product. The intensity of the color is directly proportional to the number of living cells. This allows for the calculation of the IC50 value —the concentration of the compound required to inhibit 50% of cell growth.[7][8]
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye provides an estimate of total protein mass, which is proportional to the cell number. This method is less sensitive to metabolic interference than MTT assays.[9][10]
-
-
Mechanistic Assays: Once cytotoxicity is established, the next step is to understand how the compound works.
-
Enzyme Inhibition: Many 1,2,4-triazoles function by inhibiting key enzymes crucial for cancer progression, such as kinases (e.g., EGFR, BRAF), topoisomerases, or carbonic anhydrases.[1][7][11] These assays typically involve incubating the target enzyme with its substrate and the triazole compound, then measuring the rate of product formation.
-
Apoptosis Induction: A hallmark of effective anticancer drugs is the ability to induce programmed cell death (apoptosis). This can be verified through assays like DNA fragmentation analysis , where the characteristic "laddering" of DNA on an agarose gel indicates apoptotic activity.[10][12] Another common method is measuring the activity of caspases, the key executioner enzymes of apoptosis.
-
Cell Cycle Analysis: Using flow cytometry, researchers can determine if a compound arrests the cell cycle at a specific phase (e.g., G2/M), preventing cancer cells from dividing.[13]
-
2. Antifungal Activity Assessment:
-
Antifungal Susceptibility Testing: The primary goal is to determine the compound's potency against pathogenic fungi.
-
Broth Microdilution Method: This is the gold-standard technique, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14] The compound is serially diluted in multi-well plates, and a standardized inoculum of fungal cells is added. After incubation, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.[15][16][17] Often, MIC50 and MIC90 values (inhibiting 50% and 90% of isolates, respectively) are reported for broader characterization.[18]
-
Mechanism of Action: For antifungal triazoles, the classic mechanism is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[2][15] This enzyme is vital for the synthesis of ergosterol, a critical component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.
-
Experimental Workflow: In Vitro Screening Cascade
Caption: General workflow for in vitro screening of 1,2,4-triazole compounds.
Data Presentation: Comparative Cytotoxicity
The output of primary screening is best summarized in a table, allowing for direct comparison of compound potency and selectivity.
| Compound ID | Substitution Pattern | MCF-7 (Breast) IC50 (µM)[13] | A549 (Lung) IC50 (µM)[13] | Hela (Cervical) IC50 (µM)[13] |
| TZ-01 | 4-Chlorophenyl | 8.5 | 12.3 | 7.9 |
| TZ-02 | 2,4-Dichlorophenyl | 4.2 | 6.8 | 5.1 |
| TZ-03 | 4-Bromophenyl | 6.1 | 9.5 | 6.4 |
| Doxorubicin | (Standard Control) | 0.8 | 1.1 | 0.9 |
This table presents hypothetical data for illustrative purposes, structured based on findings from similar studies.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a self-validating system because it includes controls (untreated cells, vehicle control, positive control) that ensure the observed effects are due to the test compound.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells, vehicle control (e.g., 0.1% DMSO), and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: In Vivo Evaluation — The Test in a Complex Biological System
A compound that demonstrates potent and selective activity in vitro is merely a candidate. Its true therapeutic potential can only be assessed in vivo. These studies are indispensable for understanding how a compound behaves within a whole, living organism, providing critical data on its efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile.[6][19]
Core In Vivo Methodologies
The choice of animal model is paramount and must be ethically justified and relevant to the human disease state.[6]
1. Anticancer Efficacy Models:
-
Tumor Xenograft Models: This is the most common approach. It involves subcutaneously or orthotopically implanting human cancer cells into immunocompromised mice (e.g., athymic nude or SCID mice).[3]
-
Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models: These are liquid tumor models where cancer cells are injected into the peritoneal cavity of mice, leading to the accumulation of ascetic fluid.[9][10]
-
Efficacy Metrics: The primary endpoints are Tumor Growth Inhibition (TGI) , measured by the change in tumor volume over time compared to a vehicle-treated control group, and an increase in Mean Survival Time (MST) .[9]
-
2. Antifungal Efficacy Models:
-
Systemic Infection Models: To mimic human invasive fungal infections, mice are often immunosuppressed (e.g., with cyclophosphamide) and then infected intravenously with a standardized dose of a pathogenic fungus like Candida albicans.[20][21]
-
Efficacy Metrics: The primary endpoint is the reduction of the fungal burden in target organs (typically kidneys, brain, or lungs), which is quantified by plating homogenized tissue and counting the colony-forming units (CFU).[21] An increase in the survival rate of treated animals is also a key metric.
-
3. Toxicology and Pharmacokinetic Studies:
-
Acute Toxicity Testing: Before efficacy studies, a preliminary acute toxicity study is performed to determine the Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable side effects.[6][9] This is often guided by OECD guidelines.[6][9] The LD50 (lethal dose for 50% of animals) may also be determined.[22]
-
Pharmacokinetic (PK) Analysis: This involves administering the compound to animals and collecting blood samples at various time points. The plasma is analyzed to determine key parameters like Cmax (maximum concentration), T1/2 (half-life), and the Area Under the Curve (AUC) , which represents total drug exposure.[19][23] This information is vital for establishing an effective dosing regimen.
Signaling Pathway: A Common Target for Anticancer Triazoles
Many 1,2,4-triazole derivatives are designed as kinase inhibitors, interfering with signaling pathways that drive cancer cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by a 1,2,4-triazole compound.
Experimental Workflow: Murine Tumor Xenograft Study
-
Animal Acclimatization & Ethics: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[6] Mice are acclimatized for at least one week before the study begins.
-
Tumor Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) is injected subcutaneously into the flank of each immunocompromised mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into groups (e.g., n=8-10 per group): Vehicle Control, Positive Control (e.g., Erlotinib), and Test Compound groups (e.g., TZ-02 at 25, 50, 100 mg/kg). Treatment is administered via a clinically relevant route (e.g., oral gavage) daily for a set period (e.g., 21 days).
-
Data Collection: Throughout the study, monitor tumor volume, body weight (as a measure of toxicity), and clinical signs of distress.
-
Endpoint and Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Tumors may be excised for further histological or biomarker analysis.
Data Presentation: Translating In Vitro Hits to In Vivo Efficacy
| Compound ID | In Vitro A549 IC50 (µM) | MTD (mg/kg) | Dose (mg/kg) | % TGI | Body Weight Change |
| TZ-02 | 4.2 | >100 | 50 | 58% | -2% |
| TZ-03 | 9.5 | >100 | 50 | 25% | -1% |
| Erlotinib | 2.5 | N/A | 50 | 65% | -4% |
This table presents hypothetical data showing how a compound with better in vitro potency (TZ-02) translated to superior in vivo efficacy compared to a less potent one (TZ-03).
Part 3: Bridging the Gap — The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a strong correlation between in vitro potency and in vivo efficacy. A compound's success hinges on its ability to achieve and maintain a concentration at the target site that is sufficient to exert its biological effect.
The Challenge of Translation
Many compounds that are highly potent in a petri dish fail in animal models. The reasons are numerous and highlight the limitations of in vitro systems:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized by the liver, or quickly excreted, preventing it from reaching the tumor or site of infection at a high enough concentration.[23]
-
Off-Target Toxicity: In a complex organism, a compound can interact with unintended targets, causing toxicity at doses below the therapeutic threshold.[22][24]
-
Bioavailability: The compound may not effectively penetrate tissues to reach its target.
Establishing a Meaningful Correlation
-
For Antifungals: A successful IVIVC is often found by correlating the in vitro MIC values with the 50% effective dose (ED50) from animal infection models.[20] This helps predict the clinical doses needed to treat infections caused by fungi with different susceptibility profiles.
-
For Anticancer Drugs: The correlation is often established through PK/PD modeling. A key parameter is the AUC/MIC ratio (or AUC/IC50 ratio), which relates the total drug exposure to its in vitro potency.[19] Studies have shown that achieving a specific free-drug AUC/MIC ratio is predictive of a successful therapeutic outcome.[19]
Decision-Making Framework: From Bench to Preclinical
Caption: A logical decision tree for advancing a compound from in vitro hit to in vivo testing.
Conclusion and Future Perspectives
In vitro and in vivo studies are not mutually exclusive; they are sequential and complementary stages in the drug discovery pipeline. In vitro assays serve as the rapid, high-throughput filter to identify compounds with molecular potential, while in vivo models provide the indispensable real-world context of efficacy and safety within a complex biological system.
The future of preclinical evaluation lies in enhancing the predictive power of early-stage assays. The development of more sophisticated in vitro models, such as 3D tumor spheroids and organ-on-a-chip systems, aims to better mimic the microenvironment of a living organism. Furthermore, the integration of computational tools, like Quantitative Structure-Toxicity Relationship (QSTR) models, can help predict the toxicity of novel 1,2,4-triazole derivatives even before synthesis, further refining the selection of candidates with the highest probability of success.[25] By understanding the strengths and limitations of each approach and focusing on the crucial IVIVC, researchers can navigate the path from compound to cure more efficiently and effectively.
References
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.
- In Vivo Experimental Design for Testing 1,2,4-Triazole Derivatives: Application Notes and Protocols. Benchchem.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.
- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate.
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
- "mechanism of action of 1,2,4-triazole-based compounds". Benchchem.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal.
- Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Unknown Source.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. PubMed.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate.
- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
- (PDF) Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. ResearchGate.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH.
- Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Unknown Source.
- Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. RSC Publishing.
- In Vitro Susceptibilities of Yeasts to a New Antifungal Triazole, SCH 39304: Effects of Test Conditions and Relation to in Vivo Efficacy. PubMed.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
- In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. NIH.
- Anticancer Properties of 1,2,4-Triazoles. ISRES.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI.
- In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. NIH.
- Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate.
- Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches. PMC - NIH.
- New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. PMC - NIH.
- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PubMed Central.
- Antifungal Properties of 1,2,4-Triazoles. ISRES.
- Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. Unknown Source.
- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Unknown Source.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Scilit.
- In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. Unknown Source.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central.
- In Vitro Activity of the New Triazole Voriconazole (UK-109,496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens. Journal of Clinical Microbiology.
- Impact of In Vivo Triazole and Echinocandin Combination Therapy for Invasive Pulmonary Aspergillosis: Enhanced Efficacy against Cyp51 Mutant Isolates. Antimicrobial Agents and Chemotherapy - ASM Journals.
- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. PubMed.
- The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PMC - PubMed Central.
- Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems.
- In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. PMC - NIH.
- Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. IRZSMU.
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents | Scilit [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isres.org [isres.org]
- 18. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro susceptibilities of yeasts to a new antifungal triazole, SCH 39304: effects of test conditions and relation to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fao.org [fao.org]
- 23. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medicine.dp.ua [medicine.dp.ua]
- 25. Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Triazole Derivatives
Introduction: The Convergence of Triazole Chemistry and In Silico Drug Design
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique chemical properties.[1][2] These five-membered heterocyclic rings, containing three nitrogen atoms, are prevalent in drugs with a wide spectrum of activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The versatility of the triazole ring, acting as a stable pharmacophore that can engage in hydrogen bonding and other non-covalent interactions, makes it an attractive moiety for designing potent and selective enzyme inhibitors.[1][4]
In the modern drug discovery pipeline, in silico techniques like molecular docking have become indispensable tools for rapidly evaluating the potential of new chemical entities.[5][6] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7][8] This computational "handshake" allows researchers to prioritize compounds for synthesis and experimental testing, saving significant time and resources.[7][9]
This guide provides a comprehensive framework for conducting comparative docking studies of triazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for generating reliable and reproducible results.
Pillar 1: Designing a Robust Comparative Docking Study
A successful docking study is built on a foundation of careful planning and meticulous execution. The causality behind each step is critical for ensuring the biological relevance of the results.
Defining the Scientific Question
Before any computational work begins, a clear objective must be established. Are you:
-
Comparing a series of novel triazole derivatives against a single, validated protein target? (e.g., Screening for the most potent inhibitor of an enzyme like aromatase).[2]
-
Evaluating a single triazole derivative against multiple protein targets? (e.g., Assessing the selectivity profile of a promising lead compound).
-
Investigating the binding mechanism of known triazole-based drugs? (e.g., Understanding resistance mutations).
The research question dictates the experimental design, including the choice of software, scoring functions, and validation methods.
Methodical Preparation of Molecular Structures
The adage "garbage in, garbage out" is particularly true for molecular docking. Proper preparation of both the protein (receptor) and the triazole derivatives (ligands) is the most critical phase of the workflow.[10]
Experimental Protocol: Receptor Preparation
-
Obtain the Protein Structure: Download the 3D structure of the target protein from a reputable database like the RCSB Protein Data Bank (PDB). Prioritize high-resolution crystal structures with a co-crystallized ligand, as this provides a native reference for the binding site.[7]
-
Clean the PDB File: The raw PDB file often contains non-essential molecules. Using visualization software like UCSF ChimeraX or BIOVIA Discovery Studio, perform the following cleanup steps:[11][12]
-
Prepare the Protein: Using a tool like AutoDock Tools or the Dock Prep tool in Chimera, complete the receptor preparation:[11][12]
-
Add Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.[14][15]
-
Assign Partial Charges: Compute and assign appropriate partial charges (e.g., Gasteiger charges) to each atom. This is essential for the scoring function to calculate electrostatic interactions.
-
Handle Missing Residues/Loops: Check for any gaps in the protein structure. If missing loops are present in or near the binding site, they should be modeled using tools like Modeller.[13][14]
-
-
Save in the Correct Format: Save the prepared receptor file in the .pdbqt format required by AutoDock Vina, which includes atomic coordinates, charge information, and atom types.[12]
Experimental Protocol: Ligand Preparation
-
Obtain/Draw Ligand Structures: Triazole derivatives can be drawn using 2D chemical sketchers like ChemDraw or MarvinSketch, or downloaded from databases like PubChem if they are known compounds.[13][16]
-
Convert to 3D and Optimize: Convert the 2D structures into 3D conformations. It is imperative to perform an energy minimization step using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically favorable structure.[14][16] This ensures correct bond lengths and angles.[14]
-
Assign Charges and Define Torsion: Using AutoDock Tools, assign Gasteiger charges to the ligand atoms. Define the rotatable bonds (torsions) within the molecule. This allows the docking algorithm to explore different conformations of the ligand flexibly.
-
Save in PDBQT Format: Save the final prepared ligand structures in the .pdbqt format.
The Workflow of a Comparative Docking Study
The overall process can be visualized as a systematic pipeline, from initial setup to final analysis.
Caption: Workflow for a comparative molecular docking study.
Pillar 2: Ensuring Scientific Trustworthiness through Validation
A docking protocol is only as reliable as its validation. Every protocol must be a self-validating system to ensure that the computational model accurately reflects experimental reality.
Defining the Binding Site: Grid Generation
The docking simulation is confined to a specific search space defined by a "grid box."[17]
-
Causality: Defining the grid box around the known active site of the protein focuses the computational effort where the ligand is most likely to bind, increasing efficiency and accuracy.[6]
-
Protocol: In AutoDock Tools, the grid box is typically centered on the co-crystallized ligand (if available) or key active site residues.[6] The size of the box should be large enough to accommodate the triazole derivatives and allow for rotational and translational movement.[17]
Protocol Validation: The Re-docking Imperative
The single most important validation step is re-docking . This involves docking the co-crystallized (native) ligand back into the protein's active site.
-
Trustworthiness: A docking protocol is considered valid if it can reproduce the experimentally determined binding pose of the native ligand with a low Root Mean Square Deviation (RMSD) value, typically ≤ 2.0 Å .[18][19] This confirms that the chosen parameters and search algorithm are appropriate for the system.[18]
-
Procedure:
-
Prepare the native ligand using the same protocol as the test ligands.
-
Run the docking simulation with the native ligand.
-
Superimpose the lowest-energy docked pose with the original crystal structure pose.
-
Calculate the RMSD between the heavy atoms of the two poses. A low RMSD indicates a successful validation.[20]
-
Pillar 3: Data Presentation and Interpretation
The output of a docking simulation is a wealth of data that must be structured and interpreted correctly.
Quantitative Data Summary
The primary quantitative output is the binding affinity or docking score , typically reported in kcal/mol.[7] A more negative value indicates a stronger predicted binding affinity.[7][21] This data should be summarized in a clear table for easy comparison.
Table 1: Example Comparative Docking Results for Triazole Derivatives against Target X
| Compound ID | Triazole Scaffold | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues |
| Control | Letrozole | - | -9.5 | His373, Ser119, Arg264 |
| TD-01 | 1,2,4-Triazole | 4-chlorophenyl | -10.2 | His373, Met222, Arg264 |
| TD-02 | 1,2,4-Triazole | 2,4-difluorophenyl | -9.8 | His373, Ser119, Phe134 |
| TD-03 | 1,2,4-Triazole | 3-pyridyl | -8.7 | Ser119, Arg264, Asp309 |
Qualitative Analysis: Visualizing Interactions
Docking scores alone are insufficient. The binding poses must be visually inspected to analyze the specific molecular interactions responsible for the predicted affinity. This is where chemical intuition and expertise are paramount.
-
Interaction Types: Using visualization tools like PyMOL or Discovery Studio, identify key interactions such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the overall binding.
-
Pi-Pi Stacking: Common with aromatic systems.
-
Coordination Bonds: Important for metalloenzymes, where a nitrogen atom of the triazole ring can coordinate with a metal ion (e.g., the heme iron in cytochrome P450 enzymes).[3]
-
Caption: Key molecular interactions for a triazole ligand.
Conclusion and Future Perspectives
Comparative molecular docking is a powerful, high-throughput method for prioritizing triazole derivatives in the early stages of drug discovery.[9] The studies consistently show that these compounds can achieve strong binding affinities across a range of important protein targets.[5][21] However, it is crucial to remember that in silico results are predictions, not experimental facts. The findings from these studies must be used to generate hypotheses that are then tested and validated through wet-lab experiments, such as enzyme inhibition assays and cytotoxicity studies.[1] Future directions may involve coupling docking with more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time.[22][23]
References
-
How does one prepare proteins for molecular docking? Quora. [Link]
-
Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Semantic Scholar. [Link]
-
Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Modern T렌드 in Lifesciences and Mathematics. [Link]
-
Optimizing ligands before running molecular docking simulation. ResearchGate. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]
-
Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Unina.it. [Link]
-
Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies | Request PDF. ResearchGate. [Link]
-
Ligand and protein preparation: Significance and symbolism. S-Woese. [Link]
-
(PDF) Synthesis, Characterization, Docking and In Silico Pharmacokinetics Study of New Triazole Derivatives as TDP1 Enzyme Inhibitor Compounds. ResearchGate. [Link]
-
Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemico-Biological Research in Pharmaceutical Sciences. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia. [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Institutes of Health. [Link]
-
Molecular Docking | Autodock VINA Virtual Screening. YouTube. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. ResearchGate. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. National Institutes of Health. [Link]
-
Analysis of Molecular Docking and Dynamics Simulation of Mahogany (Swietenia macrophylla King) Compounds Against the PLpro En. Journal of Universitas Airlangga. [Link]
-
Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. National Institutes of Health. [Link]
-
#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. ijcrcps.com [ijcrcps.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Ligand and protein preparation: Significance and symbolism [wisdomlib.org]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 19. youtube.com [youtube.com]
- 20. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 21. ijmtlm.org [ijmtlm.org]
- 22. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 23. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Therapeutic Potential of Substituted Triazoles Against Different Cell Lines
Introduction: The Versatility of the Triazole Scaffold in Oncology Research
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, triazoles have emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Their unique structural features, including the ability to form hydrogen bonds, dipole interactions, and their metabolic stability, make them ideal candidates for designing targeted therapies.[4] This guide provides a comprehensive comparison of the therapeutic potential of substituted 1,2,3- and 1,2,4-triazoles against various cancer cell lines, supported by experimental data and detailed protocols to empower researchers in their quest for the next generation of cancer therapeutics. We will delve into the nuances of their synthesis, comparative cytotoxicity, and the intricate signaling pathways they modulate.
Comparative Cytotoxicity of Substituted Triazoles: A Data-Driven Analysis
The true measure of a potential anticancer agent lies in its ability to selectively inhibit the proliferation of cancer cells while sparing normal, healthy cells. Here, we present a comparative analysis of the cytotoxic activity of various substituted triazoles against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been curated from multiple studies to provide a broad overview of their potential.
It is crucial to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions. However, the data presented below offers valuable insights into the structure-activity relationships (SAR) of these compounds.
1,2,3-Triazole Derivatives:
| Compound ID | Substitution Pattern | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 | 1,4-disubstituted-1,2,3-triazole with phosphonate group | HT-1080 | Fibrosarcoma | 15.13 | [4] |
| A-549 | Lung Carcinoma | 21.25 | [4] | ||
| MCF-7 | Breast Adenocarcinoma | 18.06 | [4] | ||
| MDA-MB-231 | Breast Adenocarcinoma | 16.32 | [4] | ||
| Compound 2 | 4-decyl-substituted 1,2,3-triazole-Vitamin C derivative | MCF-7 | Breast Cancer | ~0.08 | [5] |
| Compound 3 | 1,2,3-triazole-chalcone hybrid | A549 | Lung Cancer | 8.67 | [6] |
| Compound 4 | 1,2,3-triazole-podophyllotoxin derivative | A549 | Lung Cancer | 0.021 | [6] |
1,2,4-Triazole Derivatives:
| Compound ID | Substitution Pattern | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5 | 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative | Multiple | Various | Varies | [7] |
| Compound 6 | Indole-1,2,4-triazole hybrid | MCF-7 | Breast Cancer | 2.3 | [8] |
| HCT-116 | Colon Cancer | 2.6 | [8] | ||
| Compound 7 | 1,2,4-triazole-3-thione derivative | Multiple | Various | Varies | [9] |
| Compound 8 | Commercially available drugs (Letrozole, Anastrozole) | Multiple | Breast Cancer | Varies | [10] |
Expert Insights on Structure-Activity Relationship (SAR):
The cytotoxic activity of triazole derivatives is profoundly influenced by the nature and position of their substituents. For instance, the introduction of a phosphonate group in 1,2,3-triazoles has been shown to enhance their anticancer activity.[4] Similarly, creating hybrid molecules by linking triazoles with other known pharmacophores like chalcones, podophyllotoxin, or indole moieties can significantly increase their potency and selectivity.[6][8] In the case of 1,2,4-triazoles, the presence of a thione group or fusion with other heterocyclic rings often leads to enhanced biological activity.[7][9] The lipophilicity and electronic properties of the substituents play a crucial role in the compound's ability to penetrate cell membranes and interact with its molecular targets.[9]
Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity
To develop effective cancer therapies, it is imperative to understand the molecular mechanisms by which a compound exerts its cytotoxic effects. Substituted triazoles have been shown to induce cancer cell death through a variety of mechanisms, primarily by triggering apoptosis and causing cell cycle arrest.
Induction of Apoptosis:
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many triazole derivatives have been demonstrated to induce apoptosis in cancer cells. This is often mediated through the intrinsic pathway, which involves the mitochondria.
Experimental Workflow: Assessing Apoptosis using Annexin V/PI Staining
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Arrest:
Uncontrolled cell proliferation is a hallmark of cancer. Substituted triazoles can halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying. The specific phase of the cell cycle that is arrested (e.g., G0/G1, S, or G2/M) can vary depending on the compound and the cell line.
Experimental Workflow: Cell Cycle Analysis using Propidium Iodide Staining
Caption: Workflow for cell cycle analysis by PI staining.
Targeting Key Signaling Pathways in Cancer
The anticancer effects of substituted triazoles are often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers for patient stratification.
The PI3K/Akt/mTOR Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many cancers, making it an attractive target for therapeutic intervention. Several studies have reported that substituted triazoles can effectively inhibit this pathway, leading to a reduction in cancer cell viability.[11][12][13][14]
Signaling Pathway Diagram: Inhibition of PI3K/Akt/mTOR by Substituted Triazoles
Caption: Substituted triazoles can inhibit the PI3K/Akt/mTOR pathway.
The MAPK/ERK Pathway:
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in various cancers. Recent studies have shown that certain triazole derivatives can exert their anticancer effects by inhibiting the MAPK/ERK pathway.[8][15][16][17]
Signaling Pathway Diagram: Inhibition of MAPK/ERK by Substituted Triazoles
Caption: Substituted triazoles can inhibit the MAPK/ERK signaling pathway.
Experimental Protocols: A Step-by-Step Guide for the Bench Scientist
To ensure the reproducibility and reliability of your findings, it is essential to follow standardized and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Substituted triazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted triazole compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Gently pipette up and down to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Annexin V/PI Apoptosis Assay
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Substituted triazole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the substituted triazole compound at its IC50 concentration for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant (containing floating apoptotic cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Substituted triazole compounds
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the substituted triazole compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
PI Staining: Add 500 µL of PI staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution.
Conclusion and Future Perspectives
Substituted triazoles represent a highly promising class of compounds with significant therapeutic potential against a wide range of cancers. Their synthetic tractability allows for the creation of diverse chemical libraries, and their ability to modulate key cancer-related signaling pathways provides a strong rationale for their further development. This guide has provided a comprehensive overview of the current landscape of triazole-based anticancer research, offering a data-driven comparison of their efficacy, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.
As we move forward, the focus should be on designing multi-target triazole derivatives that can simultaneously inhibit multiple oncogenic pathways, thereby overcoming drug resistance. Furthermore, a deeper understanding of the structure-activity relationships will enable the rational design of next-generation triazoles with enhanced potency and selectivity. The integration of in silico drug design with traditional medicinal chemistry and robust biological evaluation will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
-
Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. [Link]
-
Design and development of novel 1,2,3-triazole chalcone derivatives as potential anti-osteosarcoma agents via inhibition of PI3K. RSC Publishing. [Link]
-
Triazole derivatives of guttiferone-A inhibit the proliferation of HepG2 cells by modulating MAPK/ERK signaling and expression profiles of regulators of G1/S transition. New Journal of Chemistry (RSC Publishing). [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. [Link]
-
Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. PMC - NIH. [Link]
-
(PDF) Design and development of novel 1,2,3-triazole chalcone derivatives as potential anti-osteosarcoma agents via inhibition of PI3K/Akt/mTOR signalling pathway. ResearchGate. [Link]
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC - PubMed Central. [Link]
-
Design and development of novel 1,2,3-triazole chalcone derivatives as potential anti-osteosarcoma agents via inhibition of PI3K/Akt/mTOR signalling pathway. PubMed. [Link]
-
Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway. PubMed. [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). ResearchGate. [Link]
-
Indole–1,2,4-triazole hybrids as selective ERK inhibitors: Synthesis, anticancer evaluation, and molecular modeling. ResearchGate. [Link]
-
Structure of 1,2,4-triazole derivatives with anticancer activity. ResearchGate. [Link]
-
Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. PMC - NIH. [Link]
-
Triazole As Potent Anti-Cancer Agent- A Pharmacophoric Scaffold. ResearchGate. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Commonly used anticancer drugs based on 1,2,4-triazole moiety. ResearchGate. [Link]
-
Indole–1,2,4-triazole hybrids as selective ERK inhibitors: Synthesis, anticancer evaluation, and molecular modeling. ResearchGate. [Link]
-
A Comprehensive Review of Vitamin C for Cancer Therapy: Anti-tumor Mec. IJN. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]
-
The therapeutic efficacy of 1,2,3-triazoles in cancer. ResearchGate. [Link]
Sources
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. dovepress.com [dovepress.com]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and development of novel 1,2,3-triazole chalcone derivatives as potential anti-osteosarcoma agents via inhibition of PI3K/Akt/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of 1,2,4-Triazole-Based Drug Candidates
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the off-target effects of 1,2,4-triazole-based drug candidates. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral agents.[1][2] However, the very chemical properties that make this scaffold versatile also predispose it to interactions with unintended biological targets, leading to potential safety liabilities. Early and rigorous assessment of these off-target effects is paramount to de-risk drug candidates and ensure the selection of compounds with the highest potential for clinical success.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind the selection of key assays, provides detailed, field-tested methodologies, and presents a strategy for integrating data to build a comprehensive safety profile of your 1,2,4-triazole-based drug candidates.
The Landscape of Off-Target Liabilities for 1,2,4-Triazole Compounds
The primary off-target concerns for 1,2,4-triazole-containing molecules stem from their ability to coordinate with metallic cations and fit into hydrophobic pockets of various enzymes and receptors. The most critical off-target interactions to investigate are:
-
Cytochrome P450 (CYP) Enzyme Inhibition: The nitrogen atoms in the triazole ring can chelate the heme iron within the active site of CYP enzymes, leading to potent inhibition.[3] This is a major cause of drug-drug interactions (DDIs), which can result in toxicity or reduced efficacy of co-administered therapies.[4]
-
hERG Channel Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[5] Many azole compounds have been shown to interact with the hERG channel.
-
Genotoxicity: Assessing the potential for a drug candidate to damage genetic material is a critical regulatory requirement.[6][7][8] A standard battery of tests is employed to detect various types of genetic damage.
-
Kinase Inhibition: The 1,2,4-triazole scaffold is also found in many kinase inhibitors developed for oncology.[9][10][11] Unintended inhibition of other kinases can lead to a variety of off-target toxicities.
-
Nuclear Receptor Modulation: Interactions with nuclear receptors can lead to a wide range of undesirable effects, including endocrine disruption and unforeseen changes in gene expression.
-
Hepatotoxicity: Drug-induced liver injury (DILI) is a major reason for drug attrition.[12] In vitro models using liver cell lines are essential for early identification of potential hepatotoxicants.
A Phased Approach to Off-Target Assessment
A tiered approach to off-target screening allows for the efficient allocation of resources, with broader, less expensive assays performed early in the discovery process, followed by more complex and specific assays for promising candidates.
Caption: A tiered workflow for assessing off-target effects of 1,2,4-triazole drug candidates.
I. Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions
The primary mechanism of CYP inhibition by triazoles involves the coordination of a nitrogen atom in the triazole ring with the heme iron at the active site of the enzyme. This interaction prevents the binding and metabolism of other drugs that are substrates for that CYP isoform.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
benchmarking new triazole synthesis methods against established protocols
A Senior Application Scientist's Guide to Triazole Synthesis: Benchmarking Modern Methods Against Established Protocols
For researchers, medicinal chemists, and materials scientists, the 1,2,3-triazole core is a privileged structural motif, prized for its remarkable stability, unique electronic properties, and ability to forge strong, stable linkages between molecular fragments. Its prevalence in pharmaceuticals, functional polymers, and bioconjugation applications has driven continuous innovation in its synthesis. This guide provides an in-depth comparison of three seminal methods for constructing the 1,2,3-triazole ring, moving from a well-established "click chemistry" protocol to a modern alternative offering complementary regioselectivity, and finally to an innovative green chemistry approach. We will dissect the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a clear, data-driven benchmark of their performance.
The Enduring Importance of the Triazole Ring
The utility of the 1,2,3-triazole moiety stems from its exceptional chemical inertness, making it a reliable linker that can withstand a wide range of reaction conditions. Furthermore, its dipolar nature and ability to participate in hydrogen bonding often impart favorable pharmacokinetic properties to drug candidates, enhancing solubility and target engagement.[1] The development of efficient and reliable methods for triazole synthesis has therefore been a major focus in synthetic chemistry.
Benchmarked Synthesis Methods
This guide will focus on three key methods for the synthesis of 1,2,3-triazoles via the cycloaddition of an azide and an alkyne:
-
The Established Gold Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
The Regiocomplementary Alternative: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
The Green Innovation: Microwave-Assisted, Solvent-Free Cycloaddition
The Established Gold Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[2] This reaction transformed the landscape of chemical synthesis by offering a highly reliable, efficient, and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[3]
Mechanistic Insight
The CuAAC reaction is not a true concerted 1,3-dipolar cycloaddition like the original Huisgen method. Instead, it proceeds through a stepwise mechanism involving copper(I) acetylide intermediates.[4] The copper(I) catalyst first coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the 1,4-disubstituted triazole product with exceptional regioselectivity.[3] This catalytic cycle is significantly faster than the thermal Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[5][6]
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol is a representative example of a CuAAC reaction.
Materials:
-
Benzyl azide (1.0 mmol, 133.15 mg)
-
Phenylacetylene (1.0 mmol, 102.13 mg, 110 µL)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 19.8 mg)
-
tert-Butanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a 10 mL round-bottom flask, add benzyl azide and phenylacetylene.
-
Add the t-BuOH/H₂O (1:1) solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction flask, followed by the sodium ascorbate solution. The in situ reduction of Cu(II) to the active Cu(I) catalyst is often preferred for convenience and stability.[4]
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
The Regiocomplementary Alternative: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC is highly effective for synthesizing 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-regioisomer remained a challenge. The development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provided a powerful solution to this problem, offering excellent regioselectivity for the 1,5-isomer.[7][8] A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, expanding its synthetic utility.[5][9]
Mechanistic Insight
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed via the formation of a ruthenium-acetylide complex, which is not involved in the CuAAC cycle.[5] The catalytic cycle is thought to involve the oxidative coupling of the alkyne and azide to a ruthenium-containing metallacycle (a ruthenacycle).[5] This intermediate then undergoes reductive elimination to furnish the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.
Caption: Proposed catalytic cycle for the RuAAC reaction.
Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole
A typical procedure for RuAAC is as follows:
Materials:
-
Benzyl azide (1.0 mmol, 133.15 mg)
-
Phenylacetylene (1.0 mmol, 102.13 mg, 110 µL)
-
[Cp*RuCl]₄ (pentamethylcyclopentadienyl ruthenium chloride tetramer) (0.025 mmol, 24.5 mg)
-
Toluene (5 mL, anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Cp*RuCl]₄.
-
Add anhydrous toluene, followed by benzyl azide and phenylacetylene.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.
The Green Innovation: Microwave-Assisted, Solvent-Free Cycloaddition
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatic reductions in reaction times, increased yields, and the ability to perform reactions under solvent-free conditions.[10][11] The thermal Huisgen 1,3-dipolar cycloaddition, which traditionally requires high temperatures and long reaction times, can be significantly accelerated using microwave irradiation.[12]
Causality of Microwave Enhancement
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome the activation energy barrier of the cycloaddition more effectively than conventional heating methods, resulting in a significant rate enhancement.[13][14] In the absence of a solvent, the reactants themselves absorb the microwave energy, leading to a highly concentrated energy input and even faster reaction rates.
Caption: General workflow for microwave-assisted triazole synthesis.
Experimental Protocol: Solvent-Free Synthesis of 1-Benzyl-4(5)-phenyl-1H-1,2,3-triazole
This protocol exemplifies a green, solvent-free approach to triazole synthesis.
Materials:
-
Benzyl azide (1.0 mmol, 133.15 mg)
-
Phenylacetylene (1.0 mmol, 102.13 mg, 110 µL)
Procedure:
-
In a dedicated microwave reaction vial, combine benzyl azide and phenylacetylene.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).[13] The power should be adjusted to maintain the target temperature.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
The resulting product is a mixture of 1,4- and 1,5-regioisomers, which can be separated by column chromatography on silica gel.
Comparative Performance Benchmark
The following table provides a quantitative comparison of the three benchmarked triazole synthesis methods.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Microwave-Assisted, Solvent-Free Cycloaddition |
| Regioselectivity | Excellent for 1,4-isomer[5] | Excellent for 1,5-isomer[7] | Poor, mixture of 1,4- and 1,5-isomers[12] |
| Typical Reaction Time | 1-4 hours[13] | 6-24 hours[7] | 5-15 minutes[13] |
| Typical Temperature | Room Temperature | 80-100 °C | 120-150 °C |
| Catalyst | Copper(I) salts (often generated in situ)[4] | Ruthenium complexes (e.g., [Cp*RuCl]₄)[7] | None (thermal) |
| Substrate Scope | Primarily terminal alkynes[5] | Terminal and internal alkynes[9] | Broad, but can be limited by volatility |
| Yields | Generally >90% | Generally 70-95% | Generally >80% (combined isomers) |
| "Green" Aspects | Can be performed in "green" solvents like water[15] | Requires organic solvents | Solvent-free, energy-efficient |
| Safety Considerations | Copper can be cytotoxic, limiting some biological applications.[16] Azides are potentially explosive. | Ruthenium catalysts can be expensive and require inert atmosphere. Azides are potentially explosive. | High temperatures and pressures in a sealed vessel. Azides are potentially explosive. |
Conclusion and Future Outlook
The choice of a triazole synthesis method is dictated by the specific requirements of the target molecule and the desired application.
-
CuAAC remains the go-to method for the reliable and efficient synthesis of 1,4-disubstituted triazoles , particularly in applications where this specific linkage is desired, such as in bioconjugation and materials science.[2]
-
RuAAC is an indispensable tool for accessing 1,5-disubstituted triazoles , providing a crucial regiocomplementary approach to CuAAC.[8] Its ability to tolerate internal alkynes further broadens its synthetic potential.
-
Microwave-assisted, solvent-free synthesis offers a compelling green alternative when regioselectivity is not a primary concern or when a rapid synthesis is paramount.[10][12] The significant reduction in reaction time and waste makes it an attractive option for high-throughput synthesis and process chemistry.
The field of triazole synthesis continues to evolve, with emerging trends focusing on the development of even more sustainable and efficient methods. Continuous flow synthesis, for instance, offers advantages in terms of scalability, safety, and process control.[17] As the demand for functional molecules containing the triazole core grows, the development of novel catalytic systems and innovative reaction technologies will undoubtedly continue to be a vibrant area of research.
References
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
- Káncz, A., et al. (2020). Flow chemistry as a versatile tool for the synthesis of triazoles.
- Polymerase, S., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
-
Dolan, K. (2007). Making triazoles, the green way. RSC Education. Retrieved from [Link]
- Górska, A., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances.
- Alam, M. A., et al. (2022). Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study.
- Shaikh, A. R., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Molecular Diversity.
- Amblard, F., et al. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Chemical Society Reviews.
- Bock, V. D., et al. (2006). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters.
- Wang, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry.
- Gothard, C. M., et al. (2012). A practical flow synthesis of 1,2,3-triazoles. RSC Advances.
- Ansari, M. F., et al. (2021). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Current Organic Chemistry.
- Polymerase, S., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
- Chahdoura, F., et al. (2021).
- Nagaraju, K., et al. (2017). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences.
- Sharma, R., et al. (2024). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. International Journal of Scientific Development and Research.
- Bédard, A.-C., et al. (2015). Efficient Continuous-Flow Synthesis of Macrocyclic Triazoles. Journal of Flow Chemistry.
-
ResearchGate. (n.d.). Huisgen's 1,3-dipolar cycloaddition of azides and alkynes to give triazoles. Retrieved from [Link]
- Sharma, P., et al. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry.
- Ryba, J. T., et al. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
-
Chemeurope.com. (n.d.). Azide alkyne Huisgen cycloaddition. Retrieved from [Link]
- Rasmussen, L. K., et al. (2016).
- Kocienski, P. (2019). Flow Synthesis of 3-(Mesitylthio)-1H-1,2,4-triazole. Synfacts.
- Johansson, J. C., et al. (2021).
- Khan, I., et al. (2024).
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
- Johansson, J. C., et al. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Pena-Pereira, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. PMC.
-
ResearchGate. (n.d.). Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]
- Amblard, F., et al. (2009). Cu(I)-Catalyzed Huisgen Azide−Alkyne 1,3-Dipolar Cycloaddition Reaction in Nucleoside, Nucleotide, and Oligonucleotide Chemistry. Chemical Reviews.
-
ResearchGate. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Retrieved from [Link]
- Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules.
- Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemical Health Risks.
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- Zhang, Y., et al. (2022). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
- Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Accounts of Chemical Research.
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
Sources
- 1. Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications [research.chalmers.se]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. broadinstitute.org [broadinstitute.org]
- 15. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [ouci.dntb.gov.ua]
- 17. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the potential hazards is crucial. The risk profile for this compound is inferred from data on structurally similar 1,2,4-triazole-3-thiol derivatives.
The primary hazards are associated with its potential for irritation and toxicity, common traits of related chemical structures.[3][4] The presence of a thiol (-SH) group and a triazole ring system dictates its chemical reactivity and the nature of its hazardous decomposition products. During thermal decomposition, as in a fire or incineration, the compound is expected to release toxic and irritating gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[3]
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Category | GHS Classification & Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4: H302 - Harmful if swallowed. | Based on 1,2,4-triazole parent and amino-substituted analogs.[4][5][6] |
| Skin Irritation | Category 2: H315 - Causes skin irritation. | Based on 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.[3] |
| Eye Irritation | Category 2: H319 - Causes serious eye irritation. | Based on multiple triazole-thiol analogs.[3][7] |
| Respiratory Irritation | Category 3: H335 - May cause respiratory irritation. | Based on 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.[3] |
| Reproductive Toxicity | Category 1B/2: H360/H361 - Suspected of damaging fertility or the unborn child. | A known hazard for the parent 1,2,4-triazole ring system.[5][6][8] |
| Environmental Hazard | Harmful to aquatic life. | A general concern for triazole derivatives.[6] |
In-Lab Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation at the point of generation is the foundation of safe chemical disposal. This prevents unintended reactions and ensures the waste is handled correctly by disposal facilities.
Protocol for Waste Collection:
-
Container Selection: Designate a specific, chemically-resistant waste container for 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and any materials contaminated with it. The container must be in good condition with a secure, screw-on cap.[9]
-
Labeling: Immediately label the container as "Hazardous Waste." The label must clearly identify the contents: "this compound" and list its known or inferred hazards (e.g., "Irritant," "Acutely Toxic").
-
Waste Segregation: This compound should be collected as a solid organic waste. Do not mix it with incompatible waste streams such as strong oxidizing agents or strong acids.[6][8]
-
Storage: Keep the waste container tightly closed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from ignition sources.[10]
-
Collection Request: Once the container is full or has been in storage for a maximum of 12 months, submit a collection request to your institution's Environmental Health & Safety (EHS) or hazardous waste management program.[9]
Caption: Workflow for safe collection of chemical waste in the laboratory.
Decontamination and Spill Management
Accidental spills and residual contamination on labware must be managed promptly and effectively. The thiol group is susceptible to oxidation, a property that can be used for decontamination.
Protocol for Small Spills and Glassware Decontamination:
-
Personnel Safety: Ensure proper Personal Protective Equipment (PPE) is worn, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][10]
-
Containment: For a small spill of solid material, prevent further dispersion.[6] Do not sweep dry powder, as this can create airborne dust. If appropriate, moisten first to prevent dusting.[6]
-
Neutralization/Decontamination: Prepare a fresh solution of household bleach (approx. 5-6% sodium hypochlorite) or a 10% bleach solution in water. Carefully add this solution to the spilled material or contaminated glassware. The bleach will oxidize the malodorous thiol group to less volatile and less hazardous sulfoxides or sulfones. Allow a contact time of at least one hour (soaking for 24 hours is recommended for glassware).
-
Cleanup: Absorb the treated spill with an inert material (e.g., vermiculite, sand) and place it into a designated hazardous waste container.[11]
-
Final Disposal: All materials used for cleanup, including gloves, wipes, and absorbent, must be disposed of as hazardous waste. The bleach solution used for decontamination should also be collected, labeled, and disposed of as hazardous waste.
Final Disposal Pathways
The ultimate disposal of the collected waste must be conducted in an environmentally sound and legally compliant manner. For a sulfur- and nitrogen-containing organic compound like this, specific methods are required.
Primary Recommended Disposal Method: Incineration
The most appropriate and recommended disposal method is incineration at a licensed hazardous waste disposal plant.[3][5] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products which are then treated by the facility's scrubbers. This method is specified by the precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant," which is found on the SDS for analogous compounds.[3]
Alternative Disposal Considerations
-
Landfill: Direct landfilling of this chemical is not recommended . Careless disposal of sulfur-containing solid wastes can lead to the formation of acidic leachate as the sulfur compounds are biologically converted in the soil, potentially causing significant acidification of local soil and groundwater.[12] While specialized burial methods involving neutralization with limestone exist for bulk industrial sulfur waste, they are not appropriate for the disposal of research-grade chemicals from a laboratory setting.[12]
Caption: Decision-making flowchart for the final disposal of the chemical waste.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- 4-(4-Ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Safety Data Sheet. AK Scientific, Inc.
- Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
- SAFETY DATA SHEET - 1,2,4-Triazole, sodium derivative. Fisher Scientific.
- 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Product Page. Sigma-Aldrich.
- International Chemical Safety Cards (ICSC) 0682 - 1,2,4-TRIAZOLE. ILO and WHO.
- 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS. Loba Chemie.
- Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. Benchchem.
- 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Hazard Data. PubChem.
- Safety Data Sheet - 4-Amino-4H-1,2,4-triazole.
-
4-Isopropyl-5-(4-methoxy-phenyl)-4H-[3][5][8]triazole-3-thiol Product Page . Santa Cruz Biotechnology. Available at:
- Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer.
- Safety Data Sheet: 4-Methoxyphenol. Carl ROTH.
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} -1-phenyl-1-ethanol: Synthesis, Spectroscopic Characterization and Hirshfeld Surface Analysis. MDPI.
- Design of a Recyclable Photoresponsive Adsorbent via Green Synthesis of Ag Nanoparticles in Porous Aromatic Frameworks for Low-Energy Desulfurization. MDPI.
- GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government program.
- Sulfur-containing waste from oil desulfurization. UtilVtorProm.
- Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. PubMed.
- Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
- This compound Product Page. CymitQuimica.
- Safety Data Sheet - 4-ethyl-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol. Key Organics.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C9H10N4OS | CID 2735356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 7. 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS 33901-36-9 [sigmaaldrich.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. open.alberta.ca [open.alberta.ca]
Personal protective equipment for handling 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Essential Safety and Handling Guide: 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
As Senior Application Scientists, our primary objective extends beyond supplying chemical reagents; we are committed to empowering researchers with the critical knowledge to handle these materials safely and effectively. This guide provides a comprehensive operational framework for this compound, a member of a pharmacologically significant class of heterocyclic compounds.[1][2] While specific toxicological data for this exact molecule is limited, a robust safety protocol can be established by analyzing data from structurally similar triazole-thiol derivatives. This document is designed to provide immediate, essential safety and logistical information to ensure the protection of all laboratory personnel.
Hazard Assessment and Risk Profile
A thorough risk assessment is the foundation of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS) for the target compound, we have synthesized a hazard profile from closely related analogs. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system, with some analogs also indicating potential for skin sensitization and harm if swallowed or inhaled.[3][4][5]
The presence of the thiol group also introduces the likelihood of a strong, unpleasant odor, a common characteristic of mercaptans that can cause nausea or headaches at low concentrations.[6]
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Category | Potential Effects & Warnings | Representative Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol[4], 1H-1,2,4-Triazole-3-thiol[5] |
| Skin Irritation/Sensitization | Causes skin irritation.[3][4] May cause an allergic skin reaction. | 4-(4-Ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol[3], 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
| Eye Irritation | Causes serious eye irritation.[3][4][5] | 4-(4-Ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol[3], 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
| Respiratory Irritation | May cause respiratory irritation.[3] | 4-(4-Ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol[3] |
| Organoleptic Properties | Potential for strong, unpleasant odor ("stench").[6] | 1H-1,2,4-Triazole-3-thiol[6] |
Prioritizing Safety: The Hierarchy of Controls
Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy begins with engineering and administrative controls to minimize exposure potential.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: Your Primary Barrier
-
Chemical Fume Hood: All handling of this compound, especially the weighing of the solid powder, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particulates and to contain odors.[6]
-
Safety Shower and Eyewash Station: Ensure unobstructed access to a functional eyewash station and safety shower.[6] Facilities utilizing this material should be equipped with these essential safety devices.[6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The following specifications provide a baseline for safe handling; however, a site-specific risk assessment should always be performed.
Table 2: Personal Protective Equipment (PPE) Specifications
| PPE Component | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[5][6] | Protects against splashes and airborne dust. For procedures with a significant splash risk, a full-face shield should be worn in addition to goggles.[8] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum).[8] | Inspect gloves before each use. Use proper removal technique to avoid skin contamination. For prolonged handling, consider double-gloving. Always consult the glove manufacturer's compatibility data.[5] |
| Body Protection | Flame-resistant laboratory coat with snug-fitting cuffs. | Prevents skin contact with the chemical. Ensure the lab coat is fully buttoned. For larger quantities or spill cleanup, disposable chemical-resistant coveralls should be considered.[6] |
| Respiratory Protection | Not required if handled exclusively within a certified fume hood. | For spill cleanup or if engineering controls fail, a NIOSH-approved air-purifying respirator with P100 particulate filters (for dust) should be used.[6] |
Operational and Disposal Plan
A systematic workflow ensures safety at every stage of the chemical's lifecycle.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C9H10N4OS | CID 2735356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. watson-int.com [watson-int.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
